Product packaging for (R)-3-Amino-2-hydroxypropanoic acid(Cat. No.:CAS No. 632-11-1)

(R)-3-Amino-2-hydroxypropanoic acid

Cat. No.: B3147819
CAS No.: 632-11-1
M. Wt: 105.09 g/mol
InChI Key: BMYNFMYTOJXKLE-UWTATZPHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(R)-3-Amino-2-hydroxypropanoic acid is a useful research compound. Its molecular formula is C3H7NO3 and its molecular weight is 105.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H7NO3 B3147819 (R)-3-Amino-2-hydroxypropanoic acid CAS No. 632-11-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-3-amino-2-hydroxypropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO3/c4-1-2(5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMYNFMYTOJXKLE-UWTATZPHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H](C(=O)O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601021279
Record name (R)-Isoserine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601021279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

105.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

632-11-1
Record name (2R)-3-Amino-2-hydroxypropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=632-11-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-Isoserine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601021279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-3-AMINO-2-HYDROXYPROPANOIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(R)-3-Amino-2-hydroxypropanoic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of (R)-3-Amino-2-hydroxypropanoic Acid

Authored by a Senior Application Scientist

Introduction

This compound, commonly known as D-isoserine, is a non-proteinogenic amino acid, meaning it is not incorporated into proteins through the genetic code of any known organism[1]. As a structural isomer of the canonical amino acid D-serine, it differs in the relative positions of its hydroxyl and amino functional groups. While D-serine is an α-amino acid, D-isoserine is classified as an α-hydroxy-β-amino acid. This structural distinction imparts unique chemical properties and reactivity, making D-isoserine a valuable chiral building block in synthetic chemistry[2]. Its applications are prominent in pharmaceutical development for creating peptide-based therapeutics, chiral compounds, and molecules with enhanced bioavailability due to its increased solubility and reactivity conferred by the hydroxyl group[2]. This guide provides a comprehensive technical overview of the chemical properties, synthesis, analysis, and applications of D-isoserine for researchers, scientists, and professionals in drug development.

Molecular Structure and Stereochemistry

The fundamental characteristics of D-isoserine stem from its molecular architecture. It possesses a three-carbon backbone with a carboxylic acid group at C1, a hydroxyl group at C2, and an amino group at C3. The crucial feature is the stereocenter at the C2 carbon, which has an (R) configuration.

G Figure 2: HPLC Workflow for D-Isoserine Enantiomeric Analysis cluster_workflow Experimental Workflow cluster_reagents Key Reagents prep 1. Sample Preparation Dissolve D-Isoserine sample in aqueous buffer deriv 2. Derivatization React with OPA/NAC reagent to form fluorescent diastereomers prep->deriv inject 3. HPLC Injection Inject derivatized sample onto a C18 column deriv->inject opa o-Phthalaldehyde (OPA) deriv->opa nac N-Acetyl-L-cysteine (NAC) deriv->nac sep 4. Chromatographic Separation Elute with phosphate buffer/ methanol mobile phase inject->sep detect 5. Detection Monitor fluorescence or electrochemical signal sep->detect quant 6. Quantification Integrate peak areas to determine enantiomeric ratio detect->quant Figure 3: Conceptual Synthetic Pathway to Isoserine start L-Asparagine ((S)-enantiomer precursor) reagent1 NaNO₂ Aqueous Acetic Acid start->reagent1 intermediate L-β-Malamidic Acid (Intermediate) reagent1->intermediate reagent2 Hofmann Reaction (e.g., NaOCl, NaOH) intermediate->reagent2 product (S)-Isoserine (Final Product) reagent2->product

References

An In-depth Technical Guide to the Physicochemical Characteristics of (R)-Isoserine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(R)-Isoserine, systematically known as (2R)-3-amino-2-hydroxypropanoic acid, is a non-proteinogenic amino acid of significant interest in synthetic organic chemistry, drug discovery, and materials science. Unlike its common constitutional isomer, serine (an α-amino acid), isoserine is a β-amino acid, a distinction that imparts unique structural and reactive properties. In isoserine, the amino group is attached to the β-carbon (C3), whereas the hydroxyl group resides on the α-carbon (C2), which is the chiral center. This structural arrangement prevents its direct participation in the genetically coded synthesis of proteins but establishes it as a valuable chiral building block for creating novel peptides, pharmaceuticals, and other functional molecules.[1][2]

This guide provides a comprehensive exploration of the core physicochemical characteristics of (R)-isoserine, offering field-proven insights and detailed methodologies for its analysis. The content herein is structured to provide researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in their work.

Molecular and Structural Properties

The fundamental identity of (R)-isoserine is defined by its molecular structure and stereochemistry. Understanding these aspects is critical for predicting its behavior in chemical reactions and biological systems.

  • IUPAC Name: (2R)-3-Amino-2-hydroxypropanoic acid[3]

  • Synonyms: (R)-3-Amino-2-hydroxypropionic acid, (R)-2-Hydroxy-β-alanine[4][5]

  • Appearance: Typically a white to off-white crystalline powder or solid.[4][5]

Chemical Structure and Key Identifiers

The spatial arrangement of functional groups around the chiral C2 carbon defines the molecule's (R)-configuration according to Cahn-Ingold-Prelog priority rules. This specific stereochemistry is crucial for its interaction with other chiral molecules, such as enzymes and receptors.

IdentifierValueSource(s)
Molecular Formula C₃H₇NO₃[3][4]
Molecular Weight 105.09 g/mol [3][4][6]
CAS Number 632-11-1[4]
SMILES N--INVALID-LINK--C(O)=O[7] (for L-isomer)
InChI Key BMYNFMYTOJXKLE-REOHCLBHSA-N[7] (for L-isomer)

Core Physicochemical Characteristics

The utility of (R)-isoserine in a laboratory or industrial setting is dictated by its physical properties. The following table summarizes key quantitative data, which are explored in detail in the subsequent sections.

PropertyValueNotes and ObservationsSource(s)
Melting Point 197–198 °CValues for isoserine vary, with some sources reporting up to 235 °C for the racemic mixture (DL-isoserine). This suggests that purity and isomeric form can influence the melting point.[4][7][8]
Boiling Point 386.6 ± 27.0 °CThis value is a computational prediction and should be treated as an estimate.[4]
Density 1.415 ± 0.06 g/cm³This value is a computational prediction.[4]
Specific Optical Rotation +30.7°([α]D20, c=1.0028 g/100mL in H₂O at 589 nm). The positive sign indicates it is dextrorotatory.[4]
pKa₁ (α-carboxyl) ~2.72Based on experimental data for the L-enantiomer, which is expected to be identical. A predicted value is 2.71 ± 0.16.[4][7]
pKa₂ (β-amino) ~9.25Based on experimental data for the L-enantiomer.[7]
Solubility Profile

Like most amino acids, the solubility of (R)-isoserine is dominated by the polarity of its amino, hydroxyl, and carboxyl functional groups.

  • Aqueous Solubility: (R)-isoserine is soluble in water.[2][5] This is due to its ability to form strong hydrogen bonds with water molecules and its zwitterionic nature. The L-isomer is described as slightly soluble, indicating that concentration limits are a practical consideration.[7]

  • Organic Solvent Solubility: While specific data for (R)-isoserine is scarce, its structure suggests low solubility in non-polar organic solvents (e.g., hexane, toluene) and moderate to low solubility in polar aprotic solvents (e.g., acetone, acetonitrile). Its solubility is expected to be higher in polar protic solvents like methanol and ethanol, though significantly less than in water.[9]

  • Influence of pH: The solubility of isoserine in aqueous solutions is highly pH-dependent. At its isoelectric point (pI), where the net charge is zero, solubility is at a minimum. In acidic (pH < pKa₁) or basic (pH > pKa₂) solutions, the molecule becomes a charged salt (cation or anion, respectively), leading to a significant increase in solubility due to enhanced ion-dipole interactions with water.[9]

Acidity, Basicity, and Zwitterionic Nature (pKa Values)

The pKa values of the α-carboxyl and β-amino groups dictate the charge state of (R)-isoserine across the pH spectrum. Experimental values for L-isoserine, which are directly applicable to the R-enantiomer, are approximately 2.72 for the carboxylic acid and 9.25 for the protonated amino group.[7]

  • At low pH (e.g., pH < 2): Both the carboxyl and amino groups are protonated, resulting in a net positive charge (cationic form).

  • At physiological pH (~7.4): The carboxyl group is deprotonated (COO⁻) and the amino group is protonated (NH₃⁺), resulting in a zwitterion with a net charge of zero.

  • At high pH (e.g., pH > 10): Both the carboxyl and amino groups are deprotonated, resulting in a net negative charge (anionic form).

This behavior is fundamental to its handling in solution, its mechanism in certain reactions, and its separation by techniques like ion-exchange chromatography.

Optical Activity

As a chiral molecule, (R)-isoserine rotates the plane of polarized light. This property, known as optical activity, is a definitive characteristic of its enantiomeric purity. The specific rotation ([α]) is a standardized measure of this effect.

For (R)-isoserine, the specific rotation is +30.7° , signifying that it is dextrorotatory (rotates light to the right, or clockwise).[4] Its enantiomer, (S)-isoserine, would exhibit the same magnitude of rotation but in the opposite direction (-30.7°). A 1:1 mixture of both, a racemic mixture, would show no optical rotation.[10] The measurement of optical rotation is performed using a polarimeter.

G cluster_0 Polarimeter Workflow light Unpolarized Light (e.g., Sodium Lamp) polarizer1 Fixed Polarizer light->polarizer1 Passes through sample Sample Tube (R)-Isoserine Solution polarizer1->sample Plane-Polarized Light polarizer2 Rotatable Analyzer sample->polarizer2 Rotated Plane of Light (Angle α) detector Detector (Observer/Photodiode) polarizer2->detector Measures Angle of Rotation

Caption: Workflow diagram of a polarimeter measuring optical rotation.

Stability and Storage

Proper handling and storage are paramount to maintaining the integrity of (R)-isoserine.

  • Recommended Storage: Store in a cool, dry place, typically at 2–8 °C.[4]

  • Atmosphere: To prevent degradation, it should be stored under an inert atmosphere, such as argon or nitrogen.[4]

  • Sensitivity: The L-isomer is noted to be moisture-sensitive, a precaution that should be extended to the R-isomer.[7] Hygroscopicity can introduce water, which may affect stability and experimental accuracy.

Analytical Methodologies

The analysis of (R)-isoserine requires techniques that can confirm its identity, purity, and enantiomeric excess. High-Performance Liquid Chromatography (HPLC) is the most prevalent method, often coupled with mass spectrometry (LC-MS).[11][12][13]

The Challenge of Chiral Separation

Distinguishing between (R)-isoserine and (S)-isoserine is a critical analytical challenge because enantiomers possess identical physical properties in an achiral environment. Two primary HPLC strategies are employed:

  • Chiral Stationary Phases (CSPs): These columns contain a chiral selector that interacts diastereomerically with the enantiomers, causing them to elute at different times.[11]

  • Pre-Column Derivatization: The sample is reacted with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column (e.g., C18).[11]

Experimental Protocol: Chiral HPLC Analysis via Pre-Column Derivatization

This protocol provides a validated, step-by-step workflow for determining the enantiomeric purity of (R)-isoserine. The causality behind each step is explained to ensure a self-validating system.

Objective: To quantify the ratio of (R)- and (S)-isoserine in a sample.

Principle: The amino group of isoserine is reacted with a chiral derivatizing agent (e.g., o-phthalaldehyde/N-acetyl-L-cysteine) to form fluorescent diastereomeric isoindoles. These diastereomers are then separated by reversed-phase HPLC and quantified by a fluorescence detector.

Materials:

  • (R)-Isoserine sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Boric acid buffer (0.4 M, pH 9.5)

  • Derivatizing reagent: o-phthalaldehyde (OPA) and N-acetyl-L-cysteine (NAC) solution.

  • Reversed-phase C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with a fluorescence detector (Excitation: 340 nm, Emission: 450 nm)

Methodology:

  • Standard and Sample Preparation:

    • Step 1.1: Accurately weigh and dissolve the (R)-isoserine reference standard and the unknown sample in HPLC-grade water to a final concentration of ~1 mg/mL. Causality: Precise concentration is key for accurate quantification.

    • Step 1.2: Prepare serial dilutions if necessary to fall within the linear range of the detector.

  • Derivatization Reaction:

    • Step 2.1: In a microcentrifuge tube, combine 50 µL of the sample/standard solution with 450 µL of the boric acid buffer. Mix well. Causality: The reaction is base-catalyzed and requires a stable, high pH for the OPA/thiol reaction to proceed efficiently.

    • Step 2.2: Add 50 µL of the OPA/NAC reagent. Vortex immediately for 30 seconds.

    • Step 2.3: Allow the reaction to proceed in the dark for exactly 2 minutes. Causality: The resulting fluorescent derivatives are light-sensitive and can degrade. A precise reaction time ensures consistent derivatization efficiency between samples, which is critical for reproducibility.

  • HPLC Analysis:

    • Step 3.1: Immediately inject 20 µL of the derivatized solution onto the HPLC system.

    • Step 3.2: Elute the diastereomers using a gradient mobile phase. For example:

      • Mobile Phase A: 50 mM Sodium Phosphate Buffer, pH 7.0

      • Mobile Phase B: Acetonitrile

      • Gradient: 10% to 50% B over 20 minutes.

      • Flow Rate: 1.0 mL/min.

      • Causality: A gradient elution is necessary to separate the diastereomers, which have slightly different polarities, from each other and from reagent peaks.

    • Step 3.3: Monitor the eluent with the fluorescence detector. The two diastereomers—one corresponding to (R)-isoserine and the other to (S)-isoserine—will elute as distinct peaks.

  • Data Analysis:

    • Step 4.1: Integrate the peak areas for the two diastereomer peaks.

    • Step 4.2: Calculate the enantiomeric excess (% ee) using the formula: % ee = [(Area_R - Area_S) / (Area_R + Area_S)] x 100 Where Area_R is the peak area of the (R)-isoserine derivative and Area_S is for the (S)-isomer.

G cluster_workflow Chiral HPLC Analysis Workflow prep 1. Sample Preparation (Dissolve in H₂O) deriv 2. Derivatization (Add Buffer + OPA/NAC) prep->deriv react 3. Reaction (2 min, dark) deriv->react inject 4. HPLC Injection react->inject separate 5. Separation (C18 Column, Gradient) inject->separate detect 6. Detection (Fluorescence) separate->detect analyze 7. Data Analysis (Integrate Peaks, Calc. % ee) detect->analyze

Caption: Workflow for enantiomeric purity analysis of (R)-isoserine.

Conclusion

(R)-Isoserine is a chiral molecule with a distinct set of physicochemical properties that differentiate it from its more common isomer, serine. Its solubility, charge state, and optical activity are all direct consequences of its β-amino acid structure. A thorough understanding of these characteristics, from its melting point and pKa values to its behavior in solution, is essential for its successful application. The analytical methods detailed in this guide, particularly for chiral separation, provide the necessary tools for researchers to ensure the quality and purity of (R)-isoserine, paving the way for its use in the synthesis of next-generation therapeutics and advanced materials.

References

An In-Depth Technical Guide to (R)-3-Amino-2-hydroxypropanoic Acid: Structure, Stereochemistry, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of (R)-3-Amino-2-hydroxypropanoic acid, a pivotal chiral building block for researchers, scientists, and professionals in drug development. We will delve into its core structural features, the principles governing its stereochemistry, methods for its synthesis, and its significant role in the creation of novel therapeutics.

Introduction: The Significance of a Non-Proteinogenic Amino Acid

This compound, also known as D-isoserine, is a non-proteinogenic α-hydroxy-β-amino acid. As a structural isomer of the proteinogenic amino acid D-serine, it differs in the relative positions of its amino and hydroxyl groups. While not incorporated into proteins via the genetic code, isoserine's unique structural arrangement offers distinct stereochemical advantages, making it a highly valuable synthon in medicinal chemistry.[1] Its defined chirality is fundamental to its application, as the three-dimensional arrangement of atoms is a critical determinant of a molecule's biological activity and interaction with chiral biological targets like enzymes and receptors.[2][3] This guide will elucidate the key technical aspects of D-isoserine, providing the foundational knowledge necessary for its effective application in research and pharmaceutical development.

Molecular Structure and Stereochemistry

The structural integrity and stereochemical configuration of this compound are central to its function in asymmetric synthesis. A precise understanding of its three-dimensional nature is paramount for its application in designing stereochemically pure active pharmaceutical ingredients (APIs).

Structural Formula and Chemical Identity

The molecule consists of a three-carbon propanoic acid backbone. The key features are a hydroxyl group (-OH) on the alpha-carbon (C2) and an amino group (-NH2) on the beta-carbon (C3). This arrangement contrasts with its isomer, serine, where both functional groups are attached to the alpha-carbon.

IdentifierValueSource
IUPAC Name (2R)-3-amino-2-hydroxypropanoic acid[4]
Common Name D-Isoserine
CAS Number 632-11-1[5]
Molecular Formula C₃H₇NO₃[5]
Molecular Weight 105.09 g/mol [5]
SMILES C(--INVALID-LINK--O)N
InChI Key BMYNFMYTOJXKLE-UWTATZPHSA-N[4]
The (R)-Configuration: A Stereochemical Deep Dive

The designation "(R)" refers to the absolute configuration of the molecule's single stereocenter at the C2 carbon, as determined by the Cahn-Ingold-Prelog (CIP) priority rules. The presence of this chiral center means the molecule is not superimposable on its mirror image, the (S)-enantiomer (L-isoserine).

Assigning CIP Priority:

  • Identify the Chiral Center: The C2 carbon is bonded to four different groups: a hydroxyl group (-OH), a carboxyl group (-COOH), a hydroxymethylamino group (-CH₂NH₂), and a hydrogen atom (-H).

  • Assign Priorities: Priority is assigned based on the atomic number of the atoms directly attached to the chiral center.

    • Priority 1: -OH (Oxygen, atomic number 8)

    • Priority 2: -COOH (Carbon attached to two oxygens)

    • Priority 3: -CH₂NH₂ (Carbon attached to a nitrogen)

    • Priority 4: -H (Hydrogen, atomic number 1)

  • Determine Configuration: When viewing the molecule with the lowest priority group (-H) pointing away from the observer, the sequence from priority 1 to 2 to 3 proceeds in a clockwise direction. This clockwise orientation defines the stereocenter as having the (R) configuration.

The ability to synthesize this specific enantiomer is crucial, as different enantiomers of a drug can have vastly different pharmacological, pharmacokinetic, and toxicological profiles.[2]

R_Isoserine Structure of this compound with CIP priorities. cluster_COOH cluster_CH2NH2 C2 C C1 C C2->C1 (2) C3 CH₂ C2->C3 (3) OH OH C2->OH (1) H H C2->H (4) O1 O C1->O1 O2 OH C1->O2 N NH₂ C3->N

Caption: 2D structure of (R)-Isoserine with CIP priorities at the C2 stereocenter.

Spectroscopic and Physicochemical Characterization

Reliable characterization is essential for confirming the identity and purity of this compound. Below is a summary of its key properties and expected spectroscopic data.

PropertyValueReference
Appearance White to off-white powder/crystal
Melting Point ~197-235 °C (decomposes)
Solubility Soluble in water

Spectroscopic Data Summary

TechniqueExpected DataReference
¹H NMR δ (ppm) in D₂O: ~4.2 (dd, 1H, H-2), ~3.3 (dd, 1H, H-3a), ~3.1 (dd, 1H, H-3b). Coupling constants and exact shifts depend on pH and solvent.[6][7]
¹³C NMR Expected peaks for C1 (carboxyl), C2 (hydroxyl-bearing), and C3 (amino-bearing).[8]
FTIR (KBr) Characteristic peaks (cm⁻¹): Broad O-H and N-H stretch (~3500-2800), C=O stretch (~1760-1600), C-O stretch (~1100-1000).[4][9]
Mass Spec (GC-MS) Key m/z fragments: 30 ([CH₂NH₂]⁺), 42, 28.[4]

Asymmetric Synthesis Strategies

The production of enantiomerically pure this compound is non-trivial and requires stereocontrolled synthetic methods. Chemical and enzymatic routes are both viable approaches to achieve high enantiomeric excess (e.e.).

Rationale for Asymmetric Synthesis

In drug development, administering a racemic mixture (a 1:1 mix of enantiomers) can be inefficient or dangerous. One enantiomer may be therapeutically active (the eutomer) while the other is inactive or contributes to side effects (the distomer). Therefore, asymmetric synthesis, which selectively produces one enantiomer, is a cornerstone of modern pharmaceutical manufacturing.[2][10] For a chiral building block like D-isoserine, providing it in high enantiopurity is essential for its use in the subsequent synthesis of a single-enantiomer drug.

Example Protocol: Asymmetric Synthesis via Chiral Auxiliary

One established strategy for asymmetric synthesis involves the use of a chiral auxiliary—a molecule that is temporarily incorporated into the substrate to direct a stereoselective reaction. The following protocol is a conceptual outline based on methods for synthesizing β-amino acids.[11][12]

Objective: To synthesize (R)-2-Alkyl-3-aminopropanoic acid derivatives, a class to which D-isoserine belongs, in high yield and enantiomeric excess.

Methodology:

  • Preparation of Chiral Reagent: A chiral auxiliary, such as an oxazolidinone derived from a natural amino acid (e.g., L-valine), is N-acylated with an appropriate acryloyl chloride. This creates a chiral N-acryloyl oxazolidinone.

  • Conjugate Addition: A nitrogen nucleophile, such as lithium dibenzylamide, is added to the activated alkene of the chiral reagent. The bulky chiral auxiliary sterically hinders one face of the molecule, forcing the nucleophile to attack from the less hindered face. This establishes the desired stereochemistry at the C3 position.

  • Diastereoselective Protonation/Alkylation: The resulting lithium enolate is selectively protonated or alkylated at the C2 position. For D-isoserine, this step would involve introducing the hydroxyl group, often via electrophilic oxidation using an agent like a MoOPH reagent.

  • Deprotection and Cleavage: The chiral auxiliary is cleaved, typically through hydrolysis (e.g., with LiOH/H₂O₂), releasing the desired β-amino acid product. The auxiliary can often be recovered and recycled, improving the process economy.

  • Purification: The final product is purified using standard techniques such as recrystallization or column chromatography to yield the enantiomerically pure this compound.

Synthesis_Workflow Start Chiral Auxiliary + Acryloyl Chloride Step1 Step 1: N-Acylation Start->Step1 Reagent1 Chiral N-Acryloyl Oxazolidinone Step1->Reagent1 Step2 Step 2: Conjugate Addition (e.g., Lithium Amide) Reagent1->Step2 Intermediate1 Lithium β-Amino Enolate Step2->Intermediate1 Step3 Step 3: Electrophilic Hydroxylation (e.g., MoOPH) Intermediate1->Step3 Intermediate2 Hydroxylated Intermediate Step3->Intermediate2 Step4 Step 4: Deprotection & Cleavage (e.g., LiOH/H₂O₂) Intermediate2->Step4 Product This compound Step4->Product Auxiliary Recovered Chiral Auxiliary Step4->Auxiliary

Caption: Workflow for the asymmetric synthesis of (R)-Isoserine derivatives.

Applications in Drug Discovery and Development

The primary value of this compound lies in its role as a versatile chiral intermediate for constructing complex, biologically active molecules.

Chiral Building Block for APIs

The stereospecific nature of D-isoserine makes it an ideal starting material for synthesizing drugs where chirality is critical for efficacy. Its functional groups—amine, hydroxyl, and carboxylic acid—provide multiple reaction handles for elaboration into more complex structures. It has been instrumental in the synthesis of various chiral drugs, including those targeting neurological conditions.[13][14]

Peptidomimetics and Constrained Analogs

Peptides are often poor drug candidates due to rapid degradation by proteases and poor cell permeability. Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved drug-like properties.[14] D-isoserine is an excellent scaffold for this purpose. Incorporating its α-hydroxy-β-amino acid structure into a peptide backbone disrupts the normal recognition sites for proteases, enhancing the molecule's stability and in vivo half-life. This makes it a key component in the development of novel protease inhibitors and other therapeutic agents.

Conclusion

This compound is a molecule of significant strategic importance in modern pharmaceutical science. Its value is derived directly from its defined stereochemistry, which enables the synthesis of single-enantiomer drugs with optimized therapeutic profiles. A thorough understanding of its structure, properties, and stereocontrolled synthesis is essential for any researcher or drug development professional seeking to leverage this powerful chiral building block to create the next generation of innovative medicines.

References

The Enigmatic Natural Occurrence of (R)-3-Amino-2-hydroxypropanoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(R)-3-Amino-2-hydroxypropanoic acid, also known as D-isoserine, is a non-proteinogenic β-amino acid. For years, its presence in nature has been a subject of scientific curiosity, often overshadowed by its more common isomer, D-serine. This technical guide provides an in-depth exploration of the natural occurrence of D-isoserine, moving beyond anecdotal mentions to a structured understanding of its origins. We will delve into its known biological sources, explore a putative biosynthetic pathway linked to nonribosomal peptide synthesis, and provide actionable methodologies for its extraction, isolation, and chiral analysis. This guide is intended for researchers, scientists, and drug development professionals interested in the discovery and application of novel, naturally occurring amino acids.

Introduction: Beyond the Proteome

The vast majority of biological systems are built upon a foundation of twenty proteinogenic L-amino acids. However, the chemical diversity of life extends far beyond this canonical set. Non-proteinogenic amino acids (NPAAs), including D-enantiomers and β-amino acids, play crucial roles in a variety of biological processes, from cell wall structure to neurotransmission and antibiotic activity[1].

This compound (D-isoserine) is one such NPAA. While commercially available as a synthetic compound[2], its natural occurrence has been sparsely documented, leading to the misconception that it is purely a laboratory artifact[3][4]. This guide aims to rectify this by consolidating the evidence for its natural origins and providing a scientific framework for its further study.

Documented Natural Sources of D-Isoserine

While widespread screening for D-isoserine has been limited, several organisms have been identified as producers of this unique amino acid.

Bacterial Production: A Key Role in Antibiotic Synthesis

The most compelling evidence for the natural production of D-isoserine comes from the study of antibiotic biosynthesis in bacteria. Specifically, it has been identified as a structural component of the edeine and tatumine families of nonribosomal peptides (NRPs) produced by strains of Brevibacillus brevis [5].

  • Edeines: These peptide antibiotics exhibit broad-spectrum antimicrobial and anticancer activities[6]. Their structure includes several unusual amino acids, with D-isoserine being a key component of some congeners. The biosynthesis of edeines is orchestrated by a large, multi-modular enzymatic complex known as a nonribosomal peptide synthetase (NRPS)[6][7][8].

  • Tatumine: Produced by a mutant strain of Brevibacillus brevis, tatumine is another peptide that incorporates isoserine and exhibits selective cytotoxicity against sarcoma cells[5].

The consistent presence of D-isoserine within these complex natural products provides unequivocal proof of its natural biosynthesis.

Marine Origins: The Untapped Potential of Sponges

The marine environment is a rich source of novel bioactive compounds. Reports suggest the presence of D-isoserine in the marine sponge Aerogenes sp. [2]. While the primary literature detailing this isolation is scarce, it points towards sponges and their associated microbial symbionts as a potential reservoir for D-isoserine and other rare amino acids.

Other Microbial Sources

There are also mentions of D-isoserine production by the bacterial species Aerobacter aerogenes and Staphylococcus aureus [2]. However, these claims are less substantiated in recent scientific literature and warrant further investigation to confirm and characterize the biosynthetic pathways involved.

A Putative Biosynthetic Pathway for D-Isoserine

The biosynthesis of D-isoserine is intrinsically linked to the nonribosomal peptide synthetase (NRPS) machinery responsible for edeine production in Brevibacillus brevis. While the precise enzymatic steps have not been fully elucidated, we can propose a putative pathway based on our understanding of NRPS logic and the known biosynthesis of other β-amino acids[6][9].

The formation of D-isoserine likely involves a series of enzymatic modifications of a common metabolic precursor, such as L-serine or L-threonine, within the edeine biosynthetic gene cluster (ede BGC)[6][7]. The key transformations would involve:

  • Amino Group Migration: An aminomutase enzyme could catalyze the transfer of the amino group from the α-carbon to the β-carbon of a precursor amino acid.

  • Stereochemical Inversion: An epimerase or racemase domain within the NRPS complex would be responsible for converting the L-isomer to the biologically active D-isomer.

The following diagram illustrates a conceptual workflow for the biosynthesis and incorporation of D-isoserine into the edeine peptide backbone.

G cluster_0 Precursor Supply cluster_1 Edeine Biosynthetic Gene Cluster (ede BGC) cluster_2 NRPS Machinery L-Serine L-Serine Aminomutase Aminomutase L-Serine->Aminomutase β-Amino Acid Intermediate β-Amino Acid Intermediate Aminomutase->β-Amino Acid Intermediate Epimerase/Racemase Epimerase/Racemase β-Amino Acid Intermediate->Epimerase/Racemase D-Isoserine D-Isoserine Epimerase/Racemase->D-Isoserine Adenylation_Domain Adenylation Domain (A) D-Isoserine->Adenylation_Domain Recognition & Activation Thiolation_Domain Thiolation Domain (T) Adenylation_Domain->Thiolation_Domain Thioesterification Condensation_Domain Condensation Domain (C) Thiolation_Domain->Condensation_Domain Peptide Bond Formation Growing_Peptide_Chain Growing Edeine Peptide Chain Growing_Peptide_Chain->Condensation_Domain

Figure 1: Putative Biosynthetic Pathway of D-Isoserine within the Edeine NRPS Machinery.

Methodologies for the Study of D-Isoserine

The successful study of D-isoserine from natural sources hinges on robust methods for its extraction, purification, and chiral analysis.

Extraction and Isolation from Bacterial Cultures

The following protocol outlines a general procedure for the extraction and partial purification of D-isoserine from a culture of Brevibacillus brevis.

Experimental Protocol: Extraction of Non-Proteinogenic Amino Acids from Brevibacillus brevis

  • Culture and Harvest:

    • Grow Brevibacillus brevis in a suitable production medium for edeine biosynthesis.

    • Harvest the bacterial cells by centrifugation at 8,000 x g for 15 minutes at 4°C. Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline) to remove residual media components.

  • Cell Lysis and Protein Precipitation:

    • Resuspend the cell pellet in a lysis buffer and disrupt the cells using sonication or a French press.

    • Precipitate proteins by adding trichloroacetic acid (TCA) to a final concentration of 10% (w/v)[1][3]. Incubate on ice for 30 minutes.

    • Centrifuge at 12,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.

  • Initial Fractionation:

    • Collect the supernatant containing the free amino acids.

    • For analysis of peptide-bound isoserine, the protein pellet can be subjected to acid hydrolysis (6 M HCl, 110°C, 24 hours)[1][3].

    • Neutralize the acidic supernatant or hydrolysate with a suitable base (e.g., NaOH).

  • Solid-Phase Extraction (SPE) for Desalting and Enrichment:

    • Condition a C18 SPE cartridge with methanol followed by deionized water.

    • Load the neutralized extract onto the cartridge.

    • Wash the cartridge with deionized water to remove salts and other highly polar compounds.

    • Elute the amino acid fraction with an appropriate solvent, such as aqueous methanol.

G start Brevibacillus brevis Culture centrifugation Centrifugation & Washing start->centrifugation lysis Cell Lysis (Sonication) centrifugation->lysis precipitation Protein Precipitation (TCA) lysis->precipitation centrifugation2 Centrifugation precipitation->centrifugation2 supernatant Supernatant (Free Amino Acids) centrifugation2->supernatant pellet Protein Pellet centrifugation2->pellet spe Solid-Phase Extraction (C18) supernatant->spe hydrolysis Acid Hydrolysis (6 M HCl) pellet->hydrolysis hydrolysate Hydrolysate (Peptide-Bound Amino Acids) hydrolysis->hydrolysate hydrolysate->spe analysis Chiral HPLC-MS/MS Analysis spe->analysis

Figure 2: Workflow for the Extraction of D-Isoserine from Bacterial Culture.

Chiral Separation and Analysis

The definitive identification and quantification of this compound requires a chiral separation technique. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the method of choice.

Table 1: Recommended Chiral Stationary Phases for Amino Acid Enantiomer Separation

Chiral Stationary Phase (CSP) TypePrinciple of SeparationRecommended for Isoserine
Macrocyclic Glycopeptides (e.g., Teicoplanin-based)Forms diastereomeric complexes through hydrogen bonding, ionic, and hydrophobic interactions.Highly Recommended [10][11]
Ligand Exchange (e.g., L-hydroxyproline coated)Formation of ternary diastereomeric complexes with a metal ion (e.g., Cu(II)).Good [9]
Polysaccharide-based (e.g., Cellulose or amylose derivatives)Enantiomers fit differently into chiral cavities of the polysaccharide structure.Potentially applicable, may require derivatization.

Experimental Protocol: Chiral HPLC-MS/MS Analysis of D-Isoserine

  • Instrumentation:

    • HPLC system coupled to a tandem mass spectrometer (MS/MS) for sensitive and selective detection.

  • Chromatographic Conditions:

    • Column: Astec CHIROBIOTIC T (Teicoplanin-based CSP) or a similar macrocyclic glycopeptide column[10][11].

    • Mobile Phase: A polar ionic or polar organic mobile phase is typically used. A starting point could be a gradient of acetonitrile and water with a small amount of an acidic or basic modifier (e.g., formic acid or ammonium hydroxide) to improve peak shape and resolution.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 25 - 40 °C.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM) for high specificity and sensitivity. The precursor ion would be the protonated molecular ion of isoserine ([M+H]⁺), and the product ions would be characteristic fragments.

  • Validation:

    • The retention time of the putative D-isoserine peak from the natural extract should be compared to that of an authentic this compound standard.

    • Spiking the natural extract with the authentic standard should result in a co-eluting peak with increased intensity.

Biological Activities and Potential Applications

The incorporation of D-isoserine into natural products like edeine suggests that it plays a role in their biological activity. The presence of a β-amino acid can confer resistance to degradation by proteases and peptidases, thereby enhancing the stability and bioavailability of the parent molecule.

For drug development professionals, D-isoserine represents a novel chiral building block for the synthesis of peptidomimetics and other pharmacologically active compounds. Its unique stereochemistry and functional groups offer opportunities to explore new chemical space and design molecules with improved therapeutic properties.

Conclusion

The natural occurrence of this compound, or D-isoserine, is a scientifically validated phenomenon, primarily linked to the biosynthesis of nonribosomal peptides in bacteria such as Brevibacillus brevis. While much remains to be discovered about the precise enzymatic machinery responsible for its formation, the methodologies outlined in this guide provide a solid foundation for its extraction, identification, and further study. The exploration of D-isoserine and other non-proteinogenic amino acids holds significant promise for the discovery of novel bioactive compounds and the development of next-generation therapeutics.

References

An In-depth Technical Guide to the Putative Biosynthesis of D-Isoserine in Microorganisms

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

D-Isoserine, the β-amino acid isomer of serine, represents a non-canonical amino acid with significant potential as a chiral building block in pharmaceutical synthesis. Unlike its well-studied counterpart, D-serine, the biosynthetic pathway for D-isoserine in microorganisms is not well-established and remains an area of active investigation. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the plausible biosynthetic routes to D-isoserine. Grounded in established principles of enzymology and metabolic engineering, this document synthesizes field-proven insights to propose hypothetical pathways, details the key enzyme classes likely involved, and presents a validated roadmap of experimental protocols for pathway discovery and elucidation. The ultimate goal is to equip researchers with the foundational knowledge and practical methodologies required to explore and engineer microbial systems for D-isoserine production.

Introduction: The Enigma of D-Isoserine Biosynthesis

In the vast microbial metabolome, D-amino acids play critical roles, from serving as essential components of the peptidoglycan cell wall to acting as signaling molecules.[1] While the biosynthesis of proteinogenic L-amino acids and several common D-amino acids like D-alanine and D-glutamate are well-understood, the pathways for non-canonical isomers such as D-isoserine (3-amino-2-hydroxypropanoic acid) are largely uncharted territory.

D-Isoserine is structurally distinct from the more common D-serine (2-amino-3-hydroxypropanoic acid), with the positions of the amino and hydroxyl groups swapped between the alpha and beta carbons. This seemingly minor change has profound implications for its chemical properties and biosynthetic origin. To date, D-isoserine is primarily known as a synthetic compound.[2] However, the immense enzymatic diversity of microorganisms suggests that natural biosynthetic pathways may exist.

This guide moves beyond established knowledge to chart a course for discovery. We will dissect the logical and most plausible enzymatic reactions that could lead to the formation of D-isoserine in a microbial cell, providing a framework for future research and bio-catalyst development.

Plausible Biosynthetic Pathways: A Mechanistic Exploration

The formation of D-isoserine from central metabolism likely requires a multi-step enzymatic cascade. Based on known biochemical transformations involving β-amino acids, two primary hypothetical routes are proposed.[3][4] Both pathways originate from L-serine, a common metabolite derived from the glycolytic intermediate 3-phosphoglycerate.[5][6]

Pathway A: The Aminomutase-Racemase Route

This pathway involves an initial intramolecular rearrangement of the amino group, followed by a stereochemical inversion.

  • L-Serine to L-Isoserine Conversion: The key transformation is the migration of the amino group from the α-carbon to the β-carbon. This is catalyzed by an aminomutase . Specifically, a hypothetical Serine 2,3-aminomutase would be required. Such enzymes, like the well-characterized lysine 2,3-aminomutase, often utilize radical S-adenosylmethionine (SAM) and pyridoxal 5'-phosphate (PLP) cofactors to facilitate the complex rearrangement.[7][8][9]

  • L-Isoserine to D-Isoserine Racemization: The resulting L-isoserine would then be converted to its D-enantiomer by a putative Isoserine Racemase . This enzyme would likely be a PLP-dependent racemase, analogous to the serine racemases that interconvert L- and D-serine.[10][11][12]

Pathway B: The Dehydratase-Transaminase Route

This alternative pathway proceeds through a β-keto acid intermediate, followed by a stereoselective amination.

  • L-Serine to Pyruvate Elimination: L-serine is first converted to pyruvate via β-elimination of water, a reaction that can be catalyzed by serine racemase itself or by L-serine deaminases.[13][14]

  • Pyruvate to 3-Hydroxy-2-oxopropanoate: This step is hypothetical and would require an uncharacterized enzymatic activity to hydroxylate pyruvate at the C3 position.

  • Stereoselective Transamination: The final and most critical step would be the amination of 3-hydroxy-2-oxopropanoate to D-isoserine. This reaction would require an (R)-selective β-transaminase (ω-transaminase) . These enzymes are capable of transferring an amino group to the β-carbon of a keto-acid, establishing the correct D-stereochemistry at the C2 hydroxyl center.[15][16]

The following diagram illustrates these two plausible biosynthetic routes from the central metabolite L-serine.

G cluster_main Hypothetical D-Isoserine Biosynthesis Pathways cluster_A Pathway A: Aminomutase-Racemase Route cluster_B Pathway B: Transaminase Route L_Ser L-Serine L_IsoSer L-Isoserine L_Ser->L_IsoSer Serine 2,3-Aminomutase (Hypothetical) Pyruvate Pyruvate L_Ser->Pyruvate L-Serine Deaminase / Serine Racemase (β-elimination) D_IsoSer D-Isoserine L_IsoSer->D_IsoSer Isoserine Racemase (Hypothetical) BetaKeto 3-Hydroxy-2-oxopropanoate (β-Keto Acid) Pyruvate->BetaKeto Hydroxylase (Hypothetical) BetaKeto->D_IsoSer (R)-β-Transaminase (Hypothetical)

Caption: Hypothetical biosynthetic pathways from L-serine to D-isoserine in microorganisms.

Key Enzyme Classes: Catalysts for Discovery

The successful elucidation of a D-isoserine pathway hinges on identifying and characterizing the enzymes responsible for the key chemical transformations.

Enzyme ClassCofactor(s)Function & Mechanistic InsightCausality in D-Isoserine Synthesis
Amino Acid Mutases Radical SAM, PLP, Fe-S clusterCatalyze the 1,2-migration of an amino group. The radical SAM mechanism initiates catalysis by abstracting a hydrogen atom from the substrate, creating a substrate radical that rearranges before being quenched.[7][8]This is the most direct hypothetical route to form the isoserine backbone from serine. The choice to investigate this class is based on the known mechanism of enzymes like lysine 2,3-aminomutase, which performs an analogous transformation.[17]
Amino Acid Racemases PLP (typically)Interconvert L- and D-amino acids by abstracting the α-proton to form a planar carbanionic intermediate, which can then be re-protonated from either face.[10][12]Essential for Pathway A. If L-isoserine is produced, a racemase is necessary to generate the D-enantiomer. Serine racemase is a well-known precedent for this type of activity on a similar substrate.[11][13]
β-Transaminases (ω-TAs) PLPTransfer an amino group from a donor (e.g., D-alanine) to a β-keto acid acceptor. The stereoselectivity ((R)- or (S)-) is determined by the specific architecture of the enzyme's active site.[16][18][19]Crucial for Pathway B. An (R)-selective β-transaminase would be required to asymmetrically synthesize D-isoserine from a prochiral β-keto acid, making it a high-value target for biocatalyst screening.[15][20]

A Roadmap for Discovery and Validation: Experimental Protocols

Discovering a novel biosynthetic pathway requires a systematic, multi-disciplinary approach. The following protocols provide a self-validating workflow, from in silico gene discovery to in vivo confirmation.

Protocol: Genome Mining for Candidate Genes

Objective: To identify putative aminomutase, racemase, and transaminase genes in microbial genomes.

Methodology:

  • Database Selection: Utilize public databases such as NCBI GenBank, JGI IMG/M, and KEGG.

  • Sequence Homology Search:

    • Use protein BLAST (BLASTp) with query sequences from known, characterized enzymes (e.g., Lysine 2,3-aminomutase from Clostridium subterminale[7], Alanine Racemase from Bacillus stearothermophilus, (R)-transaminase from Nectria haematococca[18]).

    • Employ a permissive E-value cutoff (e.g., 1e-5) to identify distant homologs.

  • Domain Analysis: Analyze candidate protein sequences using Pfam and InterProScan to confirm the presence of conserved domains (e.g., "Radical_SAM," "Aminotran_1_2," "Amino_acid_racemase").

  • Genomic Context Analysis: Examine the genomic neighborhood of candidate genes. The presence of genes related to amino acid metabolism or transport can provide corroborating evidence for their function.

  • Candidate Prioritization: Prioritize candidates from microorganisms known to produce unusual secondary metabolites or thrive in unique environments.

Protocol: Enzyme Expression and In Vitro Assay

Objective: To confirm the catalytic activity of candidate enzymes.

Methodology:

  • Gene Synthesis and Cloning: Synthesize codon-optimized versions of the candidate genes and clone them into a suitable expression vector (e.g., pET-28a(+) for N-terminal His-tagging) for expression in E. coli BL21(DE3).

  • Protein Expression and Purification:

    • Grow cultures to mid-log phase (OD600 ~0.6-0.8) at 37°C.

    • Induce protein expression with IPTG (e.g., 0.5 mM) and continue incubation at a lower temperature (e.g., 18°C) overnight to improve protein solubility.

    • Harvest cells, lyse by sonication, and purify the His-tagged protein using Immobilized Metal Affinity Chromatography (IMAC).

  • Enzyme Activity Assay:

    • Reaction Setup: Prepare a reaction mixture containing purified enzyme, appropriate buffer, required cofactors (PLP, SAM, etc.), and the substrate (L-serine for mutase; L-isoserine for racemase; 3-hydroxy-2-oxopropanoate and an amino donor for transaminase).

    • Incubation: Incubate at the optimal temperature for the enzyme (e.g., 30-37°C) for a set time course (e.g., 0, 15, 30, 60 minutes).

    • Quenching: Stop the reaction by adding trichloroacetic acid or by heat inactivation.

    • Analysis: Analyze the reaction products using the analytical methods described in Protocol 4.3. A successful assay will show substrate consumption and product formation over time.

Protocol: Chiral HPLC-MS for Isoserine Enantiomer Analysis

Objective: To separate and quantify L- and D-isoserine.

Methodology:

  • Derivatization (Pre-column):

    • React the sample (from enzyme assays or cell culture supernatant) with a chiral derivatizing agent, such as Marfey’s reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA). This creates diastereomers that can be separated on a standard reversed-phase column. The choice of derivatization is critical as underivatized amino acids are highly polar and show poor retention.[21]

  • Chromatographic Separation:

    • Column: Use a standard C18 column (e.g., 150 x 4.6 mm, 3.5 µm).

    • Mobile Phase: Employ a gradient elution, typically with Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).

    • Detection: Use a mass spectrometer (MS) for detection, monitoring the specific mass-to-charge ratio (m/z) of the derivatized D- and L-isoserine. This provides high sensitivity and specificity.

  • Quantification: Generate a standard curve using authentic standards of derivatized D- and L-isoserine. The separation of diastereomers allows for accurate quantification of each enantiomer in the sample.[22][23][24]

The following diagram outlines the experimental workflow for pathway discovery.

G Genome Microbial Genome Databases Blast BLASTp & Domain Analysis (Genome Mining) Genome->Blast Candidates Candidate Genes (mutase, racemase, transaminase) Blast->Candidates caption1 Protocol 4.1 Cloning Gene Synthesis & Cloning into E. coli Candidates->Cloning Purification Protein Expression & Purification (IMAC) Cloning->Purification Assay In Vitro Enzyme Assay Purification->Assay caption2 Protocol 4.2 Analysis Chiral HPLC-MS Analysis of Products Assay->Analysis Analysis->Candidates No Activity, Select New Candidate Result Confirmed Biosynthetic Enzyme Analysis->Result Activity Confirmed caption3 Protocol 4.3 Validation Pathway Validation (In Vivo Metabolomics) Result->Validation

References

A Technical Guide to the Spectroscopic Characterization of (R)-3-Amino-2-hydroxypropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectroscopic data for (R)-3-Amino-2-hydroxypropanoic acid, also known as (R)-isoserine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles with practical, field-proven insights into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characterization of this chiral amino acid.

Introduction

This compound (Figure 1) is a structural isomer of the proteinogenic amino acid serine. Its unique arrangement of amino and hydroxyl groups imparts distinct chemical and biological properties, making its unambiguous characterization a critical step in synthesis, quality control, and various research applications. Spectroscopic techniques are indispensable for confirming the molecular structure, assessing purity, and elucidating the chemical environment of this molecule. This guide will detail the expected and reported spectroscopic data, underpinned by the rationale for the experimental methodologies employed.

Figure 1: Chemical Structure of this compound

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are essential for a complete assignment.

Experimental Protocol: ¹H and ¹³C NMR

A robust protocol for acquiring high-quality NMR spectra of this polar analyte is crucial. The choice of solvent is the first critical decision. Deuterated water (D₂O) is a common choice for its ability to dissolve the amino acid; however, it will result in the exchange of labile protons (NH₂, OH, COOH), rendering them invisible in the ¹H NMR spectrum. To observe these protons, a polar aprotic solvent like dimethyl sulfoxide-d₆ (DMSO-d₆) is preferable.

Step-by-Step Protocol (DMSO-d₆):

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of DMSO-d₆ in a clean, dry NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical spectral width: -2 to 14 ppm.

    • Number of scans: 16-64, depending on sample concentration.

    • A solvent suppression technique may be employed if residual water signals are significant.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical spectral width: 0 to 200 ppm.

    • A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (DMSO at ~2.50 ppm for ¹H and 39.52 ppm for ¹³C).

G cluster_workflow NMR Spectroscopy Workflow A Sample Weighing (5-10 mg) B Dissolution in DMSO-d6 (0.6 mL) A->B C Transfer to NMR Tube B->C D Spectrometer Acquisition (¹H & ¹³C) C->D E Data Processing (FT, Phasing, Baseline) D->E F Spectral Analysis & Interpretation E->F

Caption: Workflow for NMR data acquisition and analysis.

¹H NMR Spectral Data (Predicted)

While a publicly available, fully assigned ¹H NMR spectrum in a non-exchangeable solvent is scarce, a predicted spectrum can be constructed based on established principles of chemical shifts and coupling.

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~12.5Broad Singlet1HH -O-C=OCarboxylic acid protons are highly deshielded and often broad.
~4.5-5.5Broad Singlet1HCH -OHThe hydroxyl proton's shift is variable; its presence confirms dissolution in a non-exchangeable solvent.
~4.0-4.2Doublet of Doublets (dd)1HCH (OH)This methine proton is coupled to the two diastereotopic protons of the adjacent CH₂ group.
~3.0-3.2Multiplet1HCH H-NH₂One of the diastereotopic methylene protons, coupled to the adjacent CH and its geminal partner.
~2.8-3.0Multiplet1HCHH -NH₂The second diastereotopic methylene proton, with a distinct chemical shift from its partner.
~7.5-8.5Broad Singlet2HNH₂ The amine protons can have a wide chemical shift range and are often broad due to quadrupole effects and exchange.

Note: The exact chemical shifts and multiplicities can be influenced by concentration, temperature, and pH.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides a direct count of the non-equivalent carbon atoms in the molecule.

Table 2: ¹³C NMR Data for 3-Amino-2-hydroxypropanoic acid anion [1]

Chemical Shift (δ, ppm)AssignmentRationale
~175C =OThe carbonyl carbon of the carboxylic acid is the most deshielded.
~70C H(OH)The carbon atom bonded to the electronegative oxygen of the hydroxyl group is significantly deshielded.
~45C H₂NH₂The carbon atom adjacent to the amino group.

Note: The data is for the anionic form, which may cause slight deviations from the neutral species but the relative positions of the signals remain valid.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For a solid sample like this compound, a common and reliable method is the preparation of a potassium bromide (KBr) pellet.

Experimental Protocol: KBr Pellet Preparation

This technique involves dispersing the solid sample in a dry, IR-transparent matrix (KBr) and pressing it into a thin, transparent pellet.

Step-by-Step Protocol:

  • Grinding: Thoroughly grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry, spectroscopic grade KBr using an agate mortar and pestle.[2][3][4] The mixture should be a fine, homogeneous powder to minimize scattering of the IR radiation.[3][5]

  • Pellet Pressing: Transfer the powder to a pellet press and apply several tons of pressure to form a transparent or translucent disc.

  • Data Acquisition: Place the pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample compartment should be run first.

G cluster_workflow IR Spectroscopy Workflow (KBr Pellet) A Sample & KBr Grinding (Agate Mortar) B Transfer Powder to Pellet Press A->B C Apply Pressure to Form Pellet B->C D Acquire Spectrum in FTIR C->D E Data Interpretation D->E

Caption: Workflow for solid-state IR data acquisition.

IR Spectral Data

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. The zwitterionic nature of amino acids in the solid state significantly influences the spectrum.

Table 3: Characteristic IR Absorptions for Isoserine [6]

Wavenumber (cm⁻¹)IntensityAssignmentFunctional Group
3200-3500Broad, StrongO-H stretchHydroxyl Group
2800-3200Broad, StrongN-H stretch (as -NH₃⁺)Ammonium Group
~1600StrongAsymmetric C=O stretchCarboxylate (COO⁻)
~1400MediumSymmetric C=O stretchCarboxylate (COO⁻)
1050-1150MediumC-O stretchHydroxyl Group

The broadness of the O-H and N-H stretching bands is indicative of extensive hydrogen bonding in the solid state. The presence of strong absorptions for the carboxylate anion (COO⁻) and the ammonium cation (NH₃⁺) confirms the zwitterionic form of the amino acid in the solid phase.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar, non-volatile molecules like amino acids, as it typically produces intact molecular ions with minimal fragmentation.[7][8]

Experimental Protocol: ESI-MS

Step-by-Step Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent system, such as 50:50 water/acetonitrile with a small amount of formic acid (e.g., 0.1%) to promote protonation.[9][10]

  • Infusion: Introduce the sample solution into the ESI source at a constant flow rate using a syringe pump.

  • Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.[7] A heated drying gas assists in solvent evaporation, leading to the formation of gas-phase ions.[9]

  • Mass Analysis: Analyze the ions in a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap). Data is typically acquired in positive ion mode to observe protonated molecules ([M+H]⁺).

G cluster_workflow ESI-Mass Spectrometry Workflow A Prepare Dilute Solution (e.g., in H₂O/ACN + HCOOH) B Infuse into ESI Source A->B C Generate Charged Droplets (High Voltage) B->C D Solvent Evaporation (Drying Gas) C->D E Mass Analysis of Gas-Phase Ions D->E F Data Interpretation E->F

Caption: Workflow for ESI-MS data acquisition.

Mass Spectral Data (Predicted)

The molecular formula of this compound is C₃H₇NO₃.[11][12] The monoisotopic mass is 105.0426 Da.[11]

Table 4: Predicted ESI-MS Data (Positive Ion Mode)

m/z (Daltons)IonInterpretation
106.0504[M+H]⁺Protonated molecular ion. This is expected to be the base peak.
88.0398[M+H - H₂O]⁺Loss of a water molecule from the protonated parent ion.
60.0449[M+H - HCOOH]⁺Loss of formic acid, a common fragmentation pathway for carboxylic acids.

The high-resolution mass of the [M+H]⁺ ion can be used to confirm the elemental composition of the molecule, providing a high degree of confidence in its identity.

Conclusion

The comprehensive spectroscopic characterization of this compound requires a multi-technique approach. NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the connectivity of atoms. IR spectroscopy confirms the presence of key functional groups and provides insight into the solid-state structure. Finally, mass spectrometry verifies the molecular weight and elemental composition. By judiciously choosing experimental conditions and carefully interpreting the resulting data, researchers can unambiguously confirm the structure and purity of this important chiral molecule.

References

A Technical Guide to the Solubility of (R)-3-Amino-2-hydroxypropanoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(R)-3-Amino-2-hydroxypropanoic acid, also known as D-isoserine, is a non-proteinogenic amino acid of interest in synthetic and pharmaceutical chemistry. A thorough understanding of its solubility profile is critical for reaction engineering, purification, formulation, and drug development. Due to its zwitterionic nature, D-isoserine exhibits complex solubility behavior that is highly dependent on the properties of the solvent. This technical guide provides a comprehensive overview of the theoretical principles governing its solubility in organic media, a qualitative solubility profile based on these principles, and a detailed, field-proven experimental protocol for its quantitative determination. This document is intended for researchers, scientists, and drug development professionals who require a robust framework for working with this compound.

Introduction to this compound (D-isoserine)

This compound is a structural isomer of the proteinogenic amino acid D-serine, differing in the relative positions of the amino and hydroxyl groups.[1][2] Its structure features a carboxylic acid, a primary amine, and a hydroxyl group, bestowing upon it significant polarity and the capacity for extensive hydrogen bonding.

At its isoelectric point, the molecule exists predominantly as a zwitterion, with a positively charged ammonium group (-NH₃⁺) and a negatively charged carboxylate group (-COO⁻). This dual ionic character results in a large dipole moment and strong intermolecular electrostatic interactions within the crystal lattice. These strong interactions must be overcome by solute-solvent interactions for dissolution to occur, a factor that profoundly dictates its solubility, particularly in non-aqueous solvents.[3][4] Understanding this physicochemical foundation is paramount for predicting and manipulating its solubility in practical applications.

Theoretical Framework for Solubility in Organic Solvents

The solubility of a zwitterionic compound like D-isoserine is governed by the fundamental principle of "like dissolves like," which relates to the polarity and interaction potential of the solute and solvent.[5] Several key factors determine the extent to which D-isoserine will dissolve in a given organic solvent.

The Role of Solvent Polarity and Protic Nature
  • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents possess O-H or N-H bonds, making them excellent hydrogen bond donors and acceptors. They can effectively solvate both the ammonium and carboxylate ions of the zwitterion through strong hydrogen bonds and ion-dipole interactions. This robust solvation provides the enthalpic driving force needed to overcome the crystal lattice energy of D-isoserine. Therefore, the highest solubility in organic media is expected in short-chain polar protic solvents.[4]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have large dipole moments but lack O-H or N-H bonds, making them hydrogen bond acceptors but not donors. While they can solvate the cationic -NH₃⁺ group through dipole interactions, their ability to solvate the anionic -COO⁻ group is significantly weaker compared to protic solvents. Consequently, solubility in polar aprotic solvents is expected to be moderate to low.[3][6] Dimethyl sulfoxide (DMSO) is often a good solvent for polar molecules and may represent the upper end of solubility within this class.[7]

  • Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents have low dielectric constants and interact primarily through weak van der Waals forces. They are incapable of forming the strong interactions required to disrupt the ionic crystal lattice of a zwitterion. As a result, D-isoserine is expected to be practically insoluble in nonpolar organic solvents.[5]

The Impact of Zwitterionic Character

The zwitterionic state is the primary reason for the characteristically low solubility of amino acids in most organic solvents compared to their high solubility in water.[4][8] The strong, charge-charge interactions in the solid state require a solvent with a high dielectric constant and specific solvation capabilities to overcome them. The faster dissolution rates and enhanced solubility of zwitterionic forms compared to their neutral counterparts in polar solvents can be ascribed to these stronger, more attractive interactions between the solvent molecules and the zwitterionic functional groups.[3][6]

Predicted Solubility Profile of D-isoserine

Solvent ClassRepresentative SolventsPredicted SolubilityRationale for Prediction
Polar Protic WaterVery HighExcellent hydrogen bonding and high dielectric constant effectively solvate the zwitterion.[1][9]
Methanol, EthanolModerate to HighCapable of strong hydrogen bonding, but lower dielectric constant than water may limit solubility.[4]
2-PropanolLow to ModerateIncreased hydrocarbon character reduces overall polarity and solvation efficiency compared to methanol.[10]
Polar Aprotic Dimethyl Sulfoxide (DMSO)Low to ModerateStrong dipole and H-bond acceptor capacity can solvate the cation, but poor anion solvation.[7]
Acetonitrile (ACN)Very LowLower polarity and weaker interaction potential compared to DMSO.
Acetone, Ethyl AcetateInsoluble to Very LowInsufficient polarity to overcome the crystal lattice energy of the zwitterion.
Nonpolar Hexane, TolueneInsolubleLacks the necessary polarity and hydrogen bonding capability for effective solvation.[5]
Dichloromethane (DCM)InsolubleAlthough slightly polar, it cannot effectively solvate the ionic groups.

Experimental Determination of Solubility: The Shake-Flask Method

The definitive method for determining equilibrium solubility is the shake-flask method.[11][12] It is considered the gold standard for its reliability and reproducibility.[12] This protocol provides a self-validating system for generating accurate solubility data.

Rationale of the Method

The core principle is to create a saturated solution by agitating an excess of the solid solute in the solvent for a sufficient period to reach thermodynamic equilibrium.[11] After equilibrium is achieved, the undissolved solid is removed, and the concentration of the dissolved solute in the clear supernatant is measured using a suitable analytical technique, such as HPLC or UV-Vis spectroscopy.[5][13]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_analysis Analysis P1 Add excess D-isoserine to a known volume of solvent P2 Seal vial tightly P1->P2 E1 Place vial in shaker at constant temperature (e.g., 25°C) P2->E1 E2 Agitate for 24-48 hours to ensure equilibrium E1->E2 S1 Allow solution to settle E2->S1 S2 Withdraw supernatant S1->S2 S3 Filter through 0.22 µm PTFE syringe filter S2->S3 A2 Dilute filtered sample into mobile phase S3->A2 A1 Prepare calibration standards A3 Quantify concentration via HPLC-UV A1->A3 A2->A3 A4 Calculate solubility (e.g., mg/mL) A3->A4

Caption: Workflow for equilibrium solubility determination via the shake-flask method.

Step-by-Step Protocol
  • Preparation of the Slurry:

    • Add an excess amount of solid this compound to a glass vial. An excess is visually confirmed by the presence of undissolved solid throughout the experiment.

    • Causality: Using an excess ensures that the solution becomes saturated, which is the definition of equilibrium solubility.[12]

    • Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into the vial.

    • Seal the vial securely to prevent solvent evaporation, which would alter the concentration.[11]

  • Equilibration:

    • Place the sealed vial in a temperature-controlled shaker or incubator (e.g., at 25 °C ± 0.5 °C).

    • Agitate the slurry for a predetermined period, typically 24 to 48 hours. A preliminary experiment to confirm that equilibrium is reached within this time is recommended.

    • Causality: Continuous agitation facilitates the dissolution process, and a prolonged incubation at a constant temperature ensures that the system reaches a true thermodynamic equilibrium.[14]

  • Sample Separation:

    • Remove the vial from the shaker and allow the undissolved solid to sediment for approximately 30 minutes.

    • Carefully withdraw a portion of the supernatant using a pipette.

    • Immediately filter the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean analysis vial.

    • Causality: Filtration is a critical step to remove all particulate matter, ensuring that the analyzed concentration corresponds only to the dissolved solute.[5][11] The filter material must be chosen carefully to avoid adsorption of the analyte.

  • Quantification:

    • Prepare a series of calibration standards of D-isoserine of known concentrations in the mobile phase to be used for analysis.

    • Accurately dilute the filtered sample with a suitable solvent (typically the analytical mobile phase) to bring its concentration within the linear range of the calibration curve.

    • Analyze the standards and the diluted sample using a validated analytical method, such as HPLC-UV.

    • Causality: A calibration curve provides the basis for accurate quantification by relating the analytical signal (e.g., peak area) to the concentration.[14]

    • Calculate the concentration in the original saturated solution, accounting for the dilution factor. Report the final solubility in standard units (e.g., mg/mL or mol/L) at the specified temperature.

Molecular Interactions and Solubility

The specific interactions between D-isoserine and solvent molecules dictate solubility. The diagram below visualizes the stark contrast between a favorable interaction with a polar protic solvent and an unfavorable one with a nonpolar solvent.

G cluster_protic A) Favorable Solvation (Polar Protic Solvent) cluster_nonpolar B) Unfavorable Solvation (Nonpolar Solvent) solute_p D-isoserine Zwitterion (+H₃N-CH(OH)-CH₂-COO⁻) solvent_p1 Methanol (CH₃OH) solute_p->solvent_p1 H-Bonding (Donor & Acceptor) solvent_p2 Methanol (CH₃OH) solute_p->solvent_p2 Ion-Dipole Interaction solute_np D-isoserine Zwitterion (+H₃N-CH(OH)-CH₂-COO⁻) solvent_np Hexane (C₆H₁₄) solute_np->solvent_np Weak van der Waals (Insufficient)

Caption: Contrasting molecular interactions governing D-isoserine solubility.

Conclusion

The solubility of this compound is fundamentally governed by its zwitterionic structure. It is predicted to be most soluble in polar protic solvents, such as water and lower-aliphatic alcohols, which can effectively solvate its charged functional groups through hydrogen bonding and ion-dipole interactions. Conversely, it is expected to be poorly soluble in polar aprotic solvents and practically insoluble in nonpolar organic solvents. Due to the scarcity of published quantitative data, researchers must rely on experimental determination. The validated shake-flask protocol detailed in this guide provides a robust and reliable methodology for generating the precise solubility data required for advanced research, process development, and formulation.

References

Thermal Stability and Decomposition Profile of (R)-Isoserine: A Thermoanalytical Framework

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

(R)-Isoserine, a non-proteinogenic β-amino acid, is a valuable chiral building block in medicinal chemistry and drug development.[1] As with any active pharmaceutical ingredient (API), a thorough understanding of its physicochemical properties is paramount for ensuring safety, efficacy, and stability. Thermal stability, in particular, is a critical quality attribute that dictates storage conditions, informs formulation strategies, and prevents degradation during manufacturing processes. This guide provides a comprehensive framework for the systematic evaluation of the thermal stability and decomposition temperature of (R)-isoserine. We will detail the underlying principles of key thermoanalytical techniques, present a robust experimental protocol, and discuss the interpretation of the resulting data, thereby equipping researchers and drug development professionals with the necessary tools to characterize this important molecule.

The Criticality of Thermal Stability in Pharmaceutical Development

The journey of a drug candidate from discovery to market is contingent upon a detailed characterization of its material properties. Thermal stability is not merely an academic data point; it has profound practical implications. An API that decomposes at elevated temperatures may pose significant challenges during processes like milling, granulation, and lyophilization. Furthermore, the degradation products themselves could be toxic or possess undesirable pharmacological activity. Therefore, establishing a precise decomposition temperature and understanding the degradation pathway are non-negotiable steps in de-risking a developmental compound.

(R)-Isoserine, an isomer of the proteinogenic amino acid L-serine, presents a unique structural motif (an α-hydroxy-β-amino acid) that necessitates its own specific stability assessment.[2] While data exists for many standard amino acids, which generally decompose rather than melt[3][4], specific experimental data for isoserine is not extensively reported. This guide, therefore, focuses on the methodology for generating this critical data with high fidelity.

Core Principles of Thermal Analysis

To fully characterize the thermal behavior of (R)-isoserine, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is the industry-standard approach. These techniques provide complementary information, painting a complete picture of how the material responds to heat.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[5] Its primary purpose is to quantify mass loss, which directly corresponds to events like dehydration, desolvation, or thermal decomposition. A typical TGA experiment yields a curve showing mass percentage versus temperature. The first derivative of this curve (DTG) is often plotted, which shows the rate of mass loss and helps to pinpoint the temperature of the most rapid decomposition (Tpeak). For a material like (R)-isoserine, TGA is essential for determining the onset temperature of decomposition (Tonset), the temperature at which significant mass loss begins.[6]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference pan as a function of temperature.[7] This technique is exquisitely sensitive to thermal events, even those that do not involve a change in mass.[8] For a crystalline solid, DSC can detect:

  • Solid-Solid Phase Transitions: Changes in crystal form (polymorphism).

  • Melting (Fusion): An endothermic event where the solid turns to liquid.

  • Crystallization: An exothermic event upon cooling a molten sample.

  • Decomposition: Can be endothermic or exothermic.

By running TGA and DSC concurrently, one can definitively determine if a thermal event observed in the DSC is associated with a mass loss (decomposition) or not (melting, phase transition).[4][9]

Experimental Workflow for Thermal Characterization

The following section details a robust, self-validating protocol for the analysis of (R)-isoserine. The causality behind each parameter selection is explained to ensure methodological transparency and reproducibility.

Diagram of the Experimental Workflow

G cluster_prep Part 1: Sample Preparation & Verification cluster_analysis Part 2: Thermoanalytical Investigation cluster_interp Part 3: Data Integration & Interpretation sample Obtain (R)-Isoserine Sample purity Verify Purity (e.g., HPLC, NMR) sample->purity dry Dry Sample (Vacuum Oven, <40°C) to remove residual solvent/water purity->dry weigh Accurately weigh 3-5 mg into TGA & DSC pans dry->weigh tga Perform TGA Analysis (N₂ Atmosphere, 10°C/min) weigh->tga dsc Perform DSC Analysis (N₂ Atmosphere, 10°C/min) weigh->dsc tga_data Analyze TGA/DTG Curve: Determine T_onset, T_peak, Mass Loss % tga->tga_data dsc_data Analyze DSC Curve: Identify Endotherms/Exotherms dsc->dsc_data compare Correlate DSC events with TGA mass loss to distinguish melting from decomposition tga_data->compare dsc_data->compare report Generate Stability Report compare->report

Caption: Workflow for determining the thermal stability of (R)-isoserine.

Step-by-Step Experimental Protocol

Objective: To determine the decomposition temperature and thermal profile of a high-purity (R)-isoserine sample.

Materials & Equipment:

  • (R)-Isoserine (purity >99%)

  • Simultaneous Thermal Analyzer (TGA/DSC) or separate TGA and DSC instruments

  • Microbalance (±0.001 mg)

  • Aluminum and/or Alumina Crucibles/Pans

  • High-purity Nitrogen gas (99.999%)

Procedure:

  • Sample Preparation (Self-Validation):

    • Action: Dry the (R)-isoserine sample under vacuum at a temperature well below any anticipated thermal event (e.g., 40°C) for 12-24 hours until constant weight is achieved.

  • Instrument Calibration:

    • Rationale: Ensures the accuracy of measured temperature and heat flow.

    • Action: Calibrate the TGA instrument for mass using standard weights. Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., Indium).

  • TGA Analysis:

    • Rationale: To precisely quantify mass loss as a function of temperature.

    • Action:

      • Tare an alumina TGA crucible.

      • Place 3-5 mg of the dried (R)-isoserine into the crucible.

      • Load the sample into the TGA furnace.

      • Purge the system with nitrogen at a flow rate of 50 mL/min for at least 30 minutes to ensure an inert atmosphere. An inert atmosphere is chosen initially to study the intrinsic thermal decomposition without oxidative effects.

      • Heat the sample from 30°C to 500°C at a heating rate of 10°C/min. This rate provides a good balance between resolution and experiment time.[10]

      • Record the mass, temperature, and the derivative of mass loss (DTG).

  • DSC Analysis:

    • Rationale: To identify the temperature and enthalpy of thermal events.

    • Action:

      • Tare an aluminum DSC pan and lid.

      • Place 3-5 mg of the dried (R)-isoserine into the pan.

      • Crimp the lid onto the pan. Use a pinhole lid to allow any evolved gases to escape, preventing pan rupture.

      • Place the sample pan and an empty, sealed reference pan into the DSC cell.

      • Heat the sample under a nitrogen atmosphere (50 mL/min) from 30°C to a temperature just beyond the final decomposition event observed in the TGA (e.g., 500°C) at a heating rate of 10°C/min. Using the same heating rate as the TGA allows for direct correlation of events.

Anticipated Results and Data Interpretation

While specific data for (R)-isoserine is pending experimental determination, we can hypothesize the expected outcomes based on its isomer, L-serine, and other amino acids.[11][12] Most amino acids do not exhibit a true melting point but decompose directly from the solid state.[3][13]

Data Presentation

The quantitative data derived from the analysis should be summarized in a clear, structured table.

ParameterSymbolExpected Result (Hypothetical)Significance
Onset of Decomposition (TGA)Tonset200 - 250 °CThe temperature at which degradation begins; a key stability indicator.
Peak Decomposition Temp (DTG)Tpeak220 - 270 °CThe temperature of the maximum rate of decomposition.
Total Mass Loss (TGA)Δm> 50%Indicates the extent of decomposition into volatile products.
Decomposition Enthalpy (DSC)ΔHdecompEndothermicThe heat absorbed during the breaking of chemical bonds.
Interpreting the Curves
  • TGA Curve: A sharp drop in mass is expected, indicating decomposition. The Tonset is typically determined using the tangent method on the TGA curve. The process may occur in one or multiple steps, which would be visible as distinct mass loss events.

  • DSC Curve: A large, broad endothermic peak is anticipated to coincide with the mass loss event seen in the TGA. The absence of an endothermic peak before the mass loss event would confirm that (R)-isoserine decomposes without melting.

Proposed Decomposition Mechanism

The thermal decomposition of amino acids is complex. For serine, the initial and primary decomposition step is dehydration, followed by deamination and decarboxylation at higher energies.[14] (R)-Isoserine likely follows a similar cascade. The initial products are likely water, ammonia, and carbon dioxide.[4][11]

G cluster_products Primary Gaseous Products Isoserine (R)-Isoserine (C₃H₇NO₃) H2O H₂O (Dehydration) Isoserine->H2O ΔT (Low Energy) NH3 NH₃ (Deamination) Isoserine->NH3 ΔT (Higher Energy) CO2 CO₂ (Decarboxylation) Isoserine->CO2 ΔT (Higher Energy) Residue Solid Residue (Peptide-like structures) Isoserine->Residue ΔT

Caption: A proposed thermal decomposition pathway for (R)-isoserine.

Conclusion

This guide outlines a comprehensive and scientifically rigorous methodology for determining the thermal stability and decomposition temperature of (R)-isoserine. By employing a synergistic combination of TGA and DSC, researchers can obtain precise and reliable data crucial for the informed development of drug products. The provided protocol emphasizes the importance of careful sample preparation and data correlation to build a complete stability profile. This foundational knowledge is indispensable for mitigating risks during pharmaceutical manufacturing and ensuring the development of a safe, stable, and effective therapeutic.

References

An In-depth Technical Guide to (R)-3-Amino-2-hydroxypropanoic Acid (CAS 632-11-1)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Amino-2-hydroxypropanoic acid, also known as D-isoserine, is a non-proteinogenic β-amino acid. As an isomer of the more common D-serine, it presents a unique structural motif for applications in medicinal chemistry, biotechnology, and synthetic organic chemistry. This guide provides a comprehensive overview of its chemical properties, safety data, and handling protocols, designed to support researchers and drug development professionals in its effective and safe utilization.

Section 1: Chemical Identity and Physicochemical Properties

This compound is a chiral compound with the CAS registry number 632-11-1. Its structure features a carboxylic acid, a hydroxyl group on the alpha-carbon, and an amino group on the beta-carbon.

Nomenclature and Identifiers
IdentifierValue
CAS Number 632-11-1[1][2]
IUPAC Name (2R)-3-amino-2-hydroxypropanoic acid[2]
Synonyms D-Isoserine, (R)-Isoserine, (2R)-3-Amino-2-hydroxy-propanoic acid[2]
Molecular Formula C₃H₇NO₃[1]
Molecular Weight 105.09 g/mol [1]
InChI Key BMYNFMYTOJXKLE-UWTATZPHSA-N[2]
Canonical SMILES C(--INVALID-LINK--O)N[2]
Physicochemical Properties
PropertyValueSource
Appearance White to off-white crystalline powder[3][4]
Melting Point 235 °C (decomposes)[5]
Boiling Point 386.6 °C at 760 mmHg (Predicted)[6]
Solubility Soluble in water.[3][4]

Section 2: Synthesis and Spectroscopic Data

The synthesis of isoserine and its derivatives is an area of active research, with various strategies developed to achieve stereoselective production.

Representative Synthesis Approach
Spectroscopic Data
  • Infrared (IR) Spectroscopy: The IR spectrum of DL-isoserine shows characteristic peaks corresponding to its functional groups. An ATR-IR spectrum is available for reference[9].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A ¹H NMR spectrum for DL-isoserine is available and can provide a reference for the chemical shifts of the protons in the molecule[10]. A predicted ¹³C NMR spectrum is also available[11].

Section 3: Safety and Handling

A thorough understanding of the safety profile of this compound is crucial for its safe handling in a laboratory setting.

GHS Hazard Classification

Based on available data, this compound is classified with the following hazards:

Hazard ClassGHS ClassificationSource
Acute Toxicity, Oral Category 4: Harmful if swallowed[2]
Skin Corrosion/Irritation Category 2: Causes skin irritation[2]
Serious Eye Damage/Irritation Category 2A: Causes serious eye irritation[2]
Specific Target Organ Toxicity (Single Exposure) Category 3: May cause respiratory irritation[2]

Signal Word: Warning

Hazard Pictograms:

GHS p1 GHS07 SafeHandling cluster_prep Preparation cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling cluster_disposal Storage & Disposal prep1 Consult Safety Data Sheet (SDS) prep2 Ensure proper ventilation (fume hood) prep1->prep2 prep3 Verify availability of emergency equipment (eyewash, safety shower) prep2->prep3 ppe1 Wear appropriate safety glasses or goggles prep3->ppe1 ppe2 Wear chemical-resistant gloves (e.g., nitrile) ppe1->ppe2 ppe3 Wear a lab coat ppe2->ppe3 h1 Avoid inhalation of dust ppe3->h1 h2 Avoid contact with skin and eyes h1->h2 h3 Weigh in a contained environment h2->h3 h4 Wash hands thoroughly after handling h3->h4 s1 Store in a tightly sealed container h4->s1 s2 Store in a cool, dry, well-ventilated area s1->s2 d1 Dispose of in accordance with local, state, and federal regulations s2->d1

References

The Unseen Architects: A Technical Guide to the Biological Roles of Non-Proteinogenic Amino Acids, Featuring (R)-Isoserine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beyond the canonical 20 amino acids that form the basis of protein synthesis, a vast and structurally diverse world of non-proteinogenic amino acids (NPAAs) plays critical, yet often overlooked, roles in biology.[1] These molecules are not encoded in the genetic code but are integral to a multitude of biological processes, serving as metabolic intermediates, signaling molecules, and crucial components of complex natural products.[1] This guide delves into the core biological functions of NPAAs, with a specific focus on the β-amino acid, (R)-isoserine. We will explore its biosynthesis, its pivotal role in the formation of significant secondary metabolites like paclitaxel, and its emerging pharmacological potential. Furthermore, this document provides detailed experimental protocols and workflows, offering a practical framework for researchers investigating the multifaceted world of NPAAs and their potential in drug discovery and development.[2][3]

Introduction: The Expanding Universe of Amino Acids

The central dogma of molecular biology highlights the translation of genetic information into proteins via a defined set of 20 proteinogenic amino acids. However, nature's biochemical repertoire is far more extensive. Non-proteinogenic amino acids (NPAAs), numbering over a thousand, are found across all domains of life, including bacteria, fungi, and plants.[2] Unlike their protein-building counterparts, NPAAs are synthesized through specialized enzymatic pathways and are not incorporated into proteins by the standard ribosomal machinery.

Their structural diversity is immense, encompassing variations in chirality (L- vs. D-isomers), backbone length (α-, β-, or γ-amino acids), and a wide array of side-chain modifications.[1] This chemical versatility allows them to perform a remarkable range of functions:

  • Metabolic Intermediates: NPAAs are often key players in metabolic pathways, acting as precursors or breakdown products.

  • Signaling Molecules: Some NPAAs, like gamma-aminobutyric acid (GABA), function as crucial neurotransmitters.[1]

  • Defense Compounds: Plants and microorganisms produce NPAAs as toxins or deterrents against herbivores and pathogens.

  • Components of Natural Products: NPAAs are frequently incorporated into non-ribosomal peptides (NRPs), a class of secondary metabolites with potent biological activities, including antibiotics like penicillin and immunosuppressants like cyclosporine.[2]

The incorporation of NPAAs into peptide-based therapeutics is a rapidly growing field in drug discovery. Their unique structures can confer enhanced stability against proteolysis, improve bioavailability, and increase potency and permeability, overcoming many limitations of standard peptide drugs.[2][3][4]

A Case Study: (R)-Isoserine

(R)-Isoserine, a β-amino acid and structural isomer of serine, serves as an excellent exemplar of the significance of NPAAs.[5] While not a component of proteins, it is a vital building block for several important natural products and exhibits its own intriguing biological activities.

Biosynthesis of Isoserine

Unlike the well-characterized biosynthesis of proteinogenic serine from the glycolytic intermediate 3-phosphoglycerate, the direct biosynthetic pathway for isoserine is less universally defined and can vary between organisms.[6][7] The biosynthesis of L-serine involves a phosphorylated pathway with three key enzymes: 3-phosphoglycerate dehydrogenase (PGDH), phosphoserine aminotransferase (PSAT), and phosphoserine phosphatase (PSPH).[7][8][9]

The following diagram illustrates the canonical phosphorylated pathway for L-serine biosynthesis, which serves as a foundational reference for understanding the metabolic context from which NPAA biosynthetic pathways often diverge.

Serine_Biosynthesis 3-Phosphoglycerate 3-Phosphoglycerate 3-Phosphohydroxypyruvate 3-Phosphohydroxypyruvate 3-Phosphoglycerate->3-Phosphohydroxypyruvate PGDH (NAD+ -> NADH) 3-Phosphoserine 3-Phosphoserine 3-Phosphohydroxypyruvate->3-Phosphoserine PSAT (Glutamate -> α-KG) L-Serine L-Serine 3-Phosphoserine->L-Serine PSPH (H2O -> Pi)

Caption: The phosphorylated pathway of L-serine biosynthesis.

While isoserine has been synthesized in laboratory settings, its natural biosynthesis is of great interest, particularly in organisms that produce isoserine-containing metabolites.[10][11]

Biological Role in Natural Product Synthesis: The Case of Paclitaxel (Taxol)

The most prominent biological role of (R)-isoserine is as a critical side-chain precursor in the biosynthesis of the potent anti-cancer drug, paclitaxel (Taxol).[12][13] Paclitaxel, originally isolated from the bark of the Pacific yew tree (Taxus brevifolia), is a complex diterpenoid that is widely used in chemotherapy.[14][15] Its mechanism of action involves the stabilization of microtubules, leading to the arrest of cell division and subsequent apoptosis.[12]

The paclitaxel molecule consists of a complex taxane core attached to a C13-side chain, which is an N-benzoyl-(2R,3S)-3-phenylisoserine moiety. The biosynthesis of this side chain is a multi-step process that utilizes (R)-isoserine. The complete elucidation of the paclitaxel biosynthetic pathway has been a significant focus of research, with recent breakthroughs identifying the full set of genes required for its production in heterologous systems.[13][14][16]

The incorporation of the isoserine side chain is crucial for the drug's potent anti-cancer activity. This has spurred significant efforts in the chemical synthesis and semi-synthesis of paclitaxel and its derivatives, often focusing on modifications of the isoserine side chain to improve efficacy and overcome drug resistance.[12][17]

Pharmacological and Biological Activities

Beyond its role as a biosynthetic precursor, isoserine and its derivatives have demonstrated independent biological and pharmacological activities.

  • Enzyme Inhibition: L-isoserine derivatives have been synthesized and evaluated as inhibitors of aminopeptidase N (APN/CD13), an enzyme that is overexpressed in many cancer cells and plays a role in tumor invasion and angiogenesis.[18] Some of these derivatives showed potent inhibitory activity against APN and antiproliferative effects on human cancer cell lines.[18]

  • Immunomodulation: Studies on the human T cell line Jurkat have shown that serine analogues like serinol can modify phospholipid synthesis, specifically decreasing the synthesis of phosphatidylserine.[19] This, in turn, inhibited the production of interleukin-2, a key cytokine in the immune response, suggesting a potential immunoregulatory role for such molecules.[19]

  • Neuroactivity: L-isoserine has been shown to induce long-lasting effects by increasing the expression of the glial GABA transporter GAT3 in peri-infarct regions in animal models, suggesting a potential role in neuronal recovery after ischemic events.[20]

Methodologies for the Study of Non-Proteinogenic Amino Acids

The investigation of NPAAs requires a specialized set of analytical and biochemical techniques. The choice of methodology is critical and depends on the research question, whether it is identification and quantification, structural elucidation, or functional characterization.

Analytical Techniques: Detection and Quantification

The accurate detection and quantification of NPAAs in complex biological matrices can be challenging due to their structural similarity to proteinogenic amino acids and the potential for isomeric forms.

Table 1: Comparison of Analytical Methods for NPAA Analysis

TechniquePrincipleAdvantagesDisadvantages
HPLC with Fluorescence Detection Separation by liquid chromatography followed by derivatization (e.g., with FMOC-Cl) to produce fluorescent compounds for sensitive detection.[21]High sensitivity, well-established methods.[21]Requires a derivatization step, which can introduce variability.
Gas Chromatography-Mass Spectrometry (GC-MS) Volatilization of derivatized amino acids for separation by gas chromatography and detection by mass spectrometry.[21]High resolution and sensitivity, provides structural information.[21]Requires derivatization to increase volatility.
Capillary Electrophoresis (CE) Separation based on the electrophoretic mobility of charged molecules in a capillary.[22]High separation efficiency, small sample volume required.[22]Can have lower sensitivity for some compounds, may require derivatization for UV detection.[22]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) High-resolution separation by LC coupled with highly specific and sensitive detection by tandem mass spectrometry.High specificity and sensitivity, can distinguish isomers, suitable for complex matrices.[21]Higher instrument cost.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed structural information.[1]Unambiguous structure elucidation, non-destructive.[1]Lower sensitivity compared to mass spectrometry-based methods.

Protocol 1: General Workflow for LC-MS/MS Analysis of (R)-Isoserine in a Biological Matrix

Rationale: This protocol outlines a robust method for the quantification of (R)-isoserine. The use of a stable isotope-labeled internal standard is crucial for correcting for matrix effects and variations in sample preparation and instrument response, ensuring accurate quantification. Chiral chromatography is essential to separate (R)-isoserine from its (S)-enantiomer.

Materials:

  • Biological sample (e.g., cell lysate, plant extract)

  • (R)-Isoserine analytical standard

  • Stable isotope-labeled (R)-isoserine (e.g., ¹³C₃, ¹⁵N-(R)-isoserine) as an internal standard

  • Protein precipitation solvent (e.g., ice-cold acetonitrile or methanol)

  • LC-MS grade water with 0.1% formic acid (Mobile Phase A)

  • LC-MS grade acetonitrile with 0.1% formic acid (Mobile Phase B)

  • Chiral HPLC column (e.g., a cyclodextrin-based or Pirkle-type column)

  • Tandem mass spectrometer

Procedure:

  • Sample Preparation: a. To 100 µL of the biological sample, add a known concentration of the stable isotope-labeled internal standard. b. Precipitate proteins by adding 400 µL of ice-cold acetonitrile. Vortex vigorously. c. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated protein. d. Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. e. Reconstitute the dried extract in 100 µL of Mobile Phase A.

  • LC-MS/MS Analysis: a. Inject the reconstituted sample onto the chiral HPLC column. b. Perform a gradient elution from Mobile Phase A to Mobile Phase B to separate the analytes. c. The mass spectrometer should be operated in positive ion mode with multiple reaction monitoring (MRM). d. Monitor specific precursor-to-product ion transitions for both (R)-isoserine and its stable isotope-labeled internal standard.

  • Data Analysis: a. Integrate the peak areas for both the analyte and the internal standard. b. Calculate the peak area ratio of (R)-isoserine to the internal standard. c. Generate a standard curve by analyzing known concentrations of (R)-isoserine with a constant concentration of the internal standard. d. Determine the concentration of (R)-isoserine in the unknown samples by interpolating their peak area ratios from the standard curve.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Dry Evaporation Precipitate->Dry Reconstitute Reconstitution Dry->Reconstitute Inject Injection Reconstitute->Inject Separate Chiral HPLC Separation Inject->Separate Detect Tandem MS Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Area Ratio Integrate->Ratio Quantify Quantification Ratio->Quantify Curve Standard Curve Generation Curve->Quantify

Caption: Workflow for LC-MS/MS quantification of (R)-isoserine.

Functional Characterization

Elucidating the biological function of an NPAA often involves a combination of in vitro and in vivo approaches.

Protocol 2: In Vitro Enzyme Inhibition Assay

Rationale: This protocol is designed to determine if an NPAA, such as a derivative of isoserine, can inhibit the activity of a target enzyme (e.g., aminopeptidase N). A fluorogenic substrate is used to allow for continuous monitoring of enzyme activity.

Materials:

  • Purified target enzyme

  • NPAA test compound

  • Fluorogenic enzyme substrate (e.g., L-Leucine-7-amido-4-methylcoumarin for aminopeptidase N)

  • Assay buffer (optimized for the target enzyme)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Preparation of Reagents: a. Prepare a stock solution of the NPAA test compound in a suitable solvent (e.g., DMSO). b. Prepare serial dilutions of the test compound in the assay buffer. c. Prepare a stock solution of the fluorogenic substrate in a suitable solvent. Dilute to the working concentration in the assay buffer.

  • Assay Performance: a. In the wells of the 96-well plate, add the assay buffer. b. Add the serially diluted NPAA test compound to the appropriate wells. Include wells with solvent only as a vehicle control and wells with a known inhibitor as a positive control. c. Add the purified enzyme to all wells except for the no-enzyme control wells. d. Pre-incubate the plate at the optimal temperature for the enzyme for 15 minutes. e. Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Data Acquisition and Analysis: a. Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity at appropriate excitation and emission wavelengths over time. b. Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of the NPAA. c. Normalize the velocities to the vehicle control (100% activity). d. Plot the percent inhibition versus the logarithm of the NPAA concentration. e. Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity).

Future Perspectives and Conclusion

The study of non-proteinogenic amino acids is a burgeoning field with immense potential. While our understanding of the biological roles of many NPAAs, including (R)-isoserine, has grown significantly, much remains to be explored. Future research will likely focus on:

  • Pathway Elucidation: Uncovering the complete biosynthetic pathways of NPAAs in various organisms will be crucial for their biotechnological production.

  • Novel Biological Functions: High-throughput screening and metabolomic approaches will likely identify new NPAAs and uncover their roles in health and disease.

  • Drug Development: The unique chemical properties of NPAAs will continue to be exploited to design novel therapeutics with improved pharmacological profiles.[2][3] The ability to incorporate them into peptides and other molecules offers a powerful tool for medicinal chemists.[2]

  • Synthetic Biology: Engineering microorganisms or plants to produce valuable NPAA-containing compounds, such as paclitaxel, holds the promise of sustainable and cost-effective production.[15][16]

References

Methodological & Application

Enantioselective Synthesis of (R)-3-Amino-2-hydroxypropanoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide on the enantioselective synthesis of (R)-3-Amino-2-hydroxypropanoic acid, a critical chiral building block in pharmaceutical development. It explores key synthetic strategies, offering in-depth scientific rationale and detailed experimental protocols to empower researchers in this field.

Table of Contents

  • Introduction: The Significance of this compound

  • Key Synthetic Strategies: A Comparative Overview

    • 2.1. Chiral Pool Synthesis: Leveraging Nature's Stereochemical Integrity

    • 2.2. Sharpless Asymmetric Aminohydroxylation: Precision in Stereocenter Formation

    • 2.3. Enzymatic Kinetic Resolution: The Biocatalytic Approach

  • Detailed Experimental Protocols

    • 3.1. Protocol 1: Chiral Pool Synthesis from L-Serine via N-Boc Protection

    • 3.2. Protocol 2: Representative Sharpless Asymmetric Aminohydroxylation of an α,β-Unsaturated Ester

    • 3.3. Protocol 3: Representative Lipase-Catalyzed Kinetic Resolution of a Racemic Isoserine Derivative

  • Quantitative Data Summary

  • References

Introduction: The Significance of this compound

This compound, also known as (R)-isoserine, is a non-proteinogenic β-amino acid of considerable importance in the synthesis of complex, biologically active molecules. Its structure, which includes adjacent hydroxyl and amino functional groups with a defined (R) configuration at the C2 stereocenter, makes it a highly valuable chiral building block. The isoserine motif is integral to the structure of numerous natural products and pharmaceuticals, where its specific stereochemistry is often paramount to their therapeutic efficacy. The development of robust, efficient, and highly enantioselective synthetic routes to (R)-isoserine is, therefore, a crucial undertaking in medicinal chemistry and drug development.

Key Synthetic Strategies: A Comparative Overview

Several strategic approaches have been developed for the enantioselective synthesis of this compound. The selection of a particular methodology is often guided by factors such as the availability of starting materials, scalability, cost-effectiveness, and the required level of enantiopurity.

Chiral Pool Synthesis: Leveraging Nature's Stereochemical Integrity

The chiral pool comprises readily available, enantiomerically pure compounds from natural sources, such as amino acids, sugars, and terpenes.[1][2] L-serine, an inexpensive and abundant amino acid, is an ideal starting material for the synthesis of (R)-isoserine. This approach involves the chemical transformation of the starting material, wherein the existing stereocenter is either retained or inverted to achieve the desired configuration in the target molecule. The primary advantage of this strategy is that the chirality is inherent to the starting material, thereby circumventing the need for an asymmetric induction or resolution step. The synthesis of (R)-isoserine from L-serine typically involves a reaction sequence that proceeds with an inversion of configuration at a key stereocenter.

Chiral_Pool_Synthesis L_Serine L-Serine Protected_Serine Protected L-Serine L_Serine->Protected_Serine Protection Activated_Intermediate Activated Intermediate (e.g., cyclic sulfamidate) Protected_Serine->Activated_Intermediate Activation of β-hydroxyl R_Isoserine_Derivative (R)-Isoserine Derivative Activated_Intermediate->R_Isoserine_Derivative Nucleophilic Attack (with inversion) R_Isoserine (R)-3-Amino-2- hydroxypropanoic acid R_Isoserine_Derivative->R_Isoserine Deprotection

Caption: Chiral pool synthesis workflow from L-serine.

Sharpless Asymmetric Aminohydroxylation: Precision in Stereocenter Formation

The Sharpless Asymmetric Aminohydroxylation (SAAH) is a powerful and reliable method for the syn-selective introduction of amino and hydroxyl groups across a double bond.[3][4] This reaction employs a catalytic amount of osmium tetroxide and a chiral ligand derived from cinchona alkaloids, such as dihydroquinine (DHQ) or dihydroquinidine (DHQD). The choice of the chiral ligand determines the enantioselectivity of the reaction, allowing for the targeted synthesis of either the (R) or (S) product. For the synthesis of this compound, an α,β-unsaturated ester like ethyl acrylate can be used as the substrate. The (DHQ)₂PHAL ligand typically directs the aminohydroxylation to afford the desired (R)-hydroxy-α-amino acid derivative.

SAAH_Mechanism Alkene α,β-Unsaturated Ester Cycloaddition [3+2] or [2+2] Cycloaddition Alkene->Cycloaddition Os_Catalyst OsO₄ / Chiral Ligand ((DHQ)₂PHAL) Intermediate_Complex Chiral Osmium-Imido Complex Os_Catalyst->Intermediate_Complex Nitrogen_Source Nitrogen Source (e.g., CbzNClNa) Nitrogen_Source->Intermediate_Complex Intermediate_Complex->Cycloaddition Product (R)-Isoserine Derivative Cycloaddition->Product Hydrolysis

Caption: Simplified mechanism of Sharpless Asymmetric Aminohydroxylation.

Enzymatic Kinetic Resolution: The Biocatalytic Approach

Enzymatic kinetic resolution is a highly effective method for separating racemic mixtures by utilizing the inherent stereoselectivity of enzymes.[5] Lipases are particularly well-suited for this purpose, as they can catalyze the enantioselective acylation or hydrolysis of a wide range of substrates in organic solvents. In this process, the enzyme preferentially reacts with one enantiomer of the racemic substrate, leaving the other enantiomer unreacted and thereby enriched. For the synthesis of (R)-isoserine, a racemic mixture of a suitable derivative, such as N-acetyl-isoserine methyl ester, can be resolved using a lipase. The enzyme may, for instance, selectively hydrolyze the (S)-enantiomer, allowing for the isolation of the desired (R)-enantiomer with high enantiomeric excess. While this method can provide products with excellent enantiopurity, the maximum theoretical yield for the desired enantiomer is 50%.

Enzymatic_Resolution Racemic_Ester Racemic N-Acetyl- isoserine Methyl Ester Hydrolysis Selective Hydrolysis Racemic_Ester->Hydrolysis Lipase Lipase Lipase->Hydrolysis S_Acid (S)-N-Acetyl-isoserine Hydrolysis->S_Acid Fast R_Ester Unreacted (R)-N-Acetyl- isoserine Methyl Ester Hydrolysis->R_Ester Slow R_Isoserine (R)-3-Amino-2- hydroxypropanoic acid R_Ester->R_Isoserine Hydrolysis

Caption: Workflow for enzymatic kinetic resolution of a racemic isoserine derivative.

Detailed Experimental Protocols

Protocol 1: Chiral Pool Synthesis from L-Serine via N-Boc Protection

This protocol outlines the synthesis of (R)-isoserine starting from L-serine, involving the protection of the amino group with a tert-butoxycarbonyl (Boc) group.

Step 1: Synthesis of N-[(1,1-Dimethylethoxy)carbonyl]-L-serine methyl ester [6]

  • In a suitable reaction vessel, dissolve L-serine (31.7 g, 0.30 mol) in 1 N sodium hydroxide (620 mL) and cool the solution in an ice bath.

  • To this stirred solution, add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (78.4 g, 0.36 mol) in dioxane (280 mL) using an addition funnel.

  • Stir the resulting two-phase mixture at 5°C for 30 minutes.

  • Allow the reaction to warm to room temperature and continue stirring for an additional 3.5 hours. Monitor the reaction for completion using thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture by suction.

  • Partition the filtrate between ethyl acetate (300 mL) and water (300 mL).

  • Separate the organic layer and wash it with brine (2 x 300 mL).

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain N-Boc-L-serine methyl ester as a pale amber oil (approximately 29.8 g, 86% yield). This intermediate is typically used in the subsequent step without further purification.

Step 2: Conversion to (R)-Isoserine Derivative (Representative Procedure)

Note: The following steps provide a general outline and may require optimization.

  • The N-Boc-L-serine methyl ester is converted into an intermediate with an activated β-hydroxyl group, such as a tosylate or a cyclic sulfamidate, to facilitate nucleophilic substitution.

  • The activated intermediate is then treated with a nucleophile (e.g., sodium azide) that attacks the β-carbon, leading to an inversion of stereochemistry.

  • The resulting azide is reduced to the corresponding amine, and subsequent deprotection of the Boc and ester groups affords this compound.

Protocol 2: Representative Sharpless Asymmetric Aminohydroxylation of an α,β-Unsaturated Ester

This protocol provides a representative procedure for the SAAH of an α,β-unsaturated ester to yield a protected (R)-isoserine derivative.

Materials:

  • Ethyl acrylate (or other suitable α,β-unsaturated ester)

  • AD-mix-α (or a mixture of K₂OsO₂(OH)₄, (DHQ)₂PHAL, K₂CO₃, and K₃Fe(CN)₆)

  • N-chlorosuccinimide (NCS) or other suitable nitrogen source

  • tert-Butanol and water (1:1 v/v) as the solvent system

Procedure:

  • In a round-bottom flask, prepare a 1:1 mixture of tert-butanol and water.

  • Add AD-mix-α (1.4 g per mmol of the alkene) to the solvent mixture and stir until dissolved.

  • Add the nitrogen source (e.g., N-chlorosuccinimide, 1.1 equivalents).

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add the α,β-unsaturated ester (1 equivalent) to the cooled mixture.

  • Stir the reaction vigorously at 0°C for 12 to 24 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding sodium sulfite (1.5 g per gram of AD-mix-α) and stir for an additional hour.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the protected (R)-isoserine derivative.

  • The final product is obtained after the hydrolysis of the ester and deprotection of the amino group.

Protocol 3: Representative Lipase-Catalyzed Kinetic Resolution of a Racemic Isoserine Derivative

This protocol describes a general method for the enzymatic kinetic resolution of a racemic N-protected isoserine ester.

Step 1: Preparation of Racemic N-Acetyl-isoserine Methyl Ester

  • Synthesize racemic isoserine using a standard method, such as the reaction of glycidol with ammonia.

  • Protect the amino group by reacting the racemic isoserine with acetic anhydride to form N-acetyl-isoserine.

  • Esterify the carboxylic acid group with methanol in the presence of an acid catalyst to yield racemic N-acetyl-isoserine methyl ester.

Step 2: Lipase-Catalyzed Kinetic Resolution [5]

  • Dissolve the racemic N-acetyl-isoserine methyl ester (1 equivalent) in an anhydrous organic solvent such as diisopropyl ether.

  • Add an immobilized lipase, for example, Candida antarctica lipase B (Novozym 435®), to the solution (typically 10-20% by weight of the substrate).

  • Add a suitable acyl donor, such as vinyl acetate (1.5 equivalents).

  • Stir the reaction mixture at a controlled temperature (e.g., 30-40°C).

  • Monitor the reaction progress by chiral High-Performance Liquid Chromatography (HPLC) to determine the conversion and enantiomeric excess of the substrate and product.

  • Terminate the reaction when the conversion reaches approximately 50% by filtering off the immobilized lipase.

  • The unreacted (R)-N-acetyl-isoserine methyl ester and the acylated (S)-enantiomer can be separated by silica gel column chromatography.

  • The enantiomerically enriched (R)-N-acetyl-isoserine methyl ester is then subjected to hydrolysis to afford this compound.

Quantitative Data Summary

Synthetic StrategyStarting MaterialKey Reagents/CatalystsTypical YieldTypical Enantiomeric Excess (ee)
Chiral Pool Synthesis L-SerineProtecting groups, activating agents, nucleophilesGood to Excellent>99% (dependent on the starting material's purity)
Sharpless Asymmetric Aminohydroxylation α,β-Unsaturated EsterOsO₄, (DHQ)₂PHAL, N-sourceModerate to Good80-98%
Enzymatic Kinetic Resolution Racemic Isoserine DerivativeLipase (e.g., Novozym 435®)<50% (for the desired enantiomer)>95%

Conclusion

The enantioselective synthesis of this compound is a well-established field with multiple reliable synthetic strategies. Chiral pool synthesis offers a direct and often high-yielding route from readily available starting materials. Sharpless asymmetric aminohydroxylation provides a powerful method for the de novo creation of the desired stereocenters with high enantioselectivity. Enzymatic kinetic resolution presents a green and highly selective alternative for the separation of racemic mixtures. The protocols and data presented in this application note are intended to serve as a practical guide for researchers and professionals in the synthesis of this important chiral building block, facilitating the advancement of drug discovery and development programs.

References

Chiral Resolution of DL-Isoserine: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Isoserine Enantiomers

Isoserine (3-amino-2-hydroxypropanoic acid), a non-proteinogenic β-amino acid, is a crucial chiral building block in the synthesis of numerous biologically active molecules and pharmaceutical intermediates. The spatial arrangement of the amino and hydroxyl groups around the chiral center dictates the molecule's interaction with other chiral entities, such as enzymes and receptors. Consequently, the individual enantiomers, D-isoserine and L-isoserine, can exhibit markedly different pharmacological and toxicological profiles. This guide provides an in-depth exploration of the principal methods for the chiral resolution of racemic (DL)-isoserine, offering detailed protocols and expert insights for researchers in drug discovery and development.

Method 1: Enzymatic Kinetic Resolution of DL-Isoserine Esters

Enzymatic kinetic resolution is a powerful and highly selective method that leverages the stereospecificity of enzymes to differentiate between enantiomers. In the context of DL-isoserine, this typically involves the enantioselective acylation or hydrolysis of a corresponding ester derivative, most commonly catalyzed by lipases.[1]

Causality of Experimental Choices
  • Enzyme Selection: Candida antarctica lipase B (CALB), often in its immobilized form (e.g., Novozym 435), is a workhorse for the resolution of amino acid esters due to its broad substrate scope, high enantioselectivity, and stability in organic solvents.[1][2]

  • Substrate Modification: Isoserine is first converted to its methyl or ethyl ester to render it more soluble in organic media and to provide a handle for the lipase-catalyzed reaction. The hydrochloride salt of the ester is typically neutralized in situ.[1]

  • Acyl Donor: In enantioselective acylation, an acyl donor such as ethyl acetate or vinyl acetate is used in excess to drive the reaction forward.

  • Solvent: The choice of solvent is critical and can significantly impact both the reaction rate and the enantioselectivity of the enzyme.[3] Anhydrous organic solvents are necessary to prevent enzymatic hydrolysis of the ester.

Experimental Protocol: Enantioselective Acylation of DL-Isoserine Methyl Ester

This protocol is adapted from established methods for the resolution of serine methyl ester derivatives.[1]

Materials:

  • DL-Isoserine methyl ester hydrochloride

  • Triethylamine (TEA)

  • Immobilized Candida antarctica lipase B (CALB)

  • Acyl donor (e.g., ethyl acetate, vinyl acetate)

  • Anhydrous organic solvent (e.g., tetrahydrofuran (THF), tert-butyl methyl ether (TBME))

  • HPLC-grade solvents for analysis

  • Chiral HPLC column (e.g., ChiroSil® SCA(-))

Procedure:

  • Neutralization: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve DL-isoserine methyl ester hydrochloride in the chosen anhydrous organic solvent. Add one equivalent of triethylamine to neutralize the hydrochloride and stir the mixture for 20-30 minutes at room temperature.

  • Salt Removal: The triethylamine hydrochloride salt will precipitate out of the solution. Remove the salt by filtration.

  • Reaction Setup: To the filtrate containing the free DL-isoserine methyl ester, add the acyl donor (typically 1.5-2.0 equivalents).

  • Enzyme Addition: Add the immobilized CALB. The enzyme loading is typically 10-20% by weight relative to the substrate.

  • Reaction: Stir the reaction mixture at a controlled temperature, generally between 30-40 °C.

  • Monitoring: The progress of the reaction is monitored by periodically taking small aliquots from the reaction mixture. These aliquots are analyzed by chiral HPLC or GC to determine the enantiomeric excess (ee%) of the unreacted isoserine methyl ester and the acylated product.[1] The reaction is typically stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the remaining substrate and the product.

  • Work-up: Once the desired conversion is reached, the enzyme is removed by filtration. The solvent is then removed under reduced pressure. The resulting mixture of the acylated product and the unreacted ester can be separated by column chromatography.

  • Liberation of Free Amino Acid (if required): The separated enantiomerically enriched ester can be hydrolyzed to the corresponding free amino acid under acidic or basic conditions.

Method 2: Diastereomeric Salt Formation and Fractional Crystallization

This classical resolution technique relies on the reaction of the racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts.[4] Unlike enantiomers, diastereomers possess different physical properties, such as solubility, which allows for their separation by fractional crystallization.[4]

Causality of Experimental Choices
  • Resolving Agent: For the resolution of amino acids, chiral acids are commonly employed as resolving agents. Tartaric acid and its derivatives, such as (+)-di-p-toluoyl-D-tartaric acid (D-DTTA) and 2,3-dibenzoyl-D-tartaric acid, are often effective.[5][6] The choice of the resolving agent is crucial and often determined empirically.

  • N-Protection: To improve solubility in organic solvents and enhance the crystallinity of the diastereomeric salts, the amino group of isoserine can be protected, for example, with a benzoyl or a p-toluenesulfonyl group.

  • Solvent System: The solvent system is a critical parameter that dictates the difference in solubility between the two diastereomeric salts. A solvent or a mixture of solvents in which one diastereomer is significantly less soluble than the other is ideal. This often requires screening various solvents.

Experimental Protocol: Resolution of N-Benzoyl-DL-Isoserine with a Chiral Acid

This protocol is a generalized procedure based on the principles of diastereomeric salt resolution of N-protected amino acids.[7]

Materials:

  • N-Benzoyl-DL-isoserine

  • Chiral resolving agent (e.g., (+)-di-p-toluoyl-D-tartaric acid)

  • Appropriate solvent(s) for crystallization (e.g., methanol, ethanol, isopropanol, or mixtures with water)

  • Aqueous acid solution (e.g., dilute HCl)

  • Aqueous base solution (e.g., dilute NaOH)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Salt Formation: In a suitable reaction vessel, dissolve the N-benzoyl-DL-isoserine in a minimal amount of a suitable hot solvent. In a separate vessel, dissolve an equimolar amount of the chiral resolving agent in the same solvent, also with heating.

  • Crystallization: Slowly add the resolving agent solution to the N-benzoyl-DL-isoserine solution with stirring. Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath can maximize the yield. Seeding with a small crystal of the desired diastereomeric salt can be beneficial.

  • Isolation of the Diastereomeric Salt: Collect the precipitated diastereomeric salt by filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.

  • Purification: The enantiomeric purity of the less soluble diastereomer can be enhanced by recrystallization from a suitable solvent.

  • Liberation of the Enantiomer: Suspend the purified diastereomeric salt in a biphasic system of an aqueous acid solution and an organic solvent. The resolving agent will be protonated and remain in the aqueous layer, while the enantiomerically enriched N-benzoyl-isoserine will be extracted into the organic layer.

  • Isolation of the Second Enantiomer: The more soluble diastereomer can be recovered from the mother liquor of the initial crystallization by evaporation of the solvent, followed by the same liberation procedure.

  • Deprotection: The N-benzoyl protecting group can be removed by acidic or basic hydrolysis to yield the free isoserine enantiomer.

Method 3: Chromatographic Separation on Chiral Stationary Phases (CSPs)

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for the separation of enantiomers. This method involves the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.[8]

Causality of Experimental Choices
  • Chiral Stationary Phase (CSP): For the separation of underivatized amino acids, crown ether-based CSPs, such as ChiroSil® SCA(-), are particularly effective.[9] These phases operate on the principle of inclusion complexation, where the protonated primary amine of the amino acid fits into the chiral cavity of the crown ether.

  • Mobile Phase: The mobile phase composition is critical for achieving good resolution. It typically consists of an organic modifier (e.g., methanol, ethanol) and an acidic aqueous component. The type and concentration of the acid (e.g., perchloric acid, trifluoroacetic acid) can significantly influence the retention and selectivity.[9]

  • Derivatization (Indirect Method): An alternative to direct separation on a CSP is the pre-column derivatization of the enantiomers with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral reversed-phase column (e.g., C18).[10]

Experimental Protocol: Chiral HPLC of DL-Isoserine

This protocol is based on established methods for the chiral separation of amino acids on crown-ether based CSPs.[9]

Materials:

  • DL-Isoserine

  • HPLC-grade methanol

  • HPLC-grade water

  • Perchloric acid (HClO₄) or Trifluoroacetic acid (TFA)

  • Chiral HPLC column (e.g., ChiroSil® SCA(-), 150 x 4.6 mm)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate ratio of methanol and water, and adding the specified concentration of acid. For example, a mobile phase could be Methanol/Water (80/20, v/v) containing 5 mM perchloric acid. The mobile phase should be filtered and degassed before use.

  • Sample Preparation: Dissolve a small amount of DL-isoserine in the mobile phase to prepare a stock solution. Further dilute the stock solution to an appropriate concentration for HPLC analysis.

  • Chromatographic Conditions:

    • Column: ChiroSil® SCA(-)

    • Mobile Phase: e.g., Methanol/Water (80/20, v/v) + 5 mM HClO₄

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 210 nm

  • Injection and Analysis: Inject the sample onto the HPLC system and record the chromatogram. The two enantiomers of isoserine should be resolved into two separate peaks.

  • Elution Order: With a ChiroSil® SCA(-) column, the D-enantiomer typically elutes before the L-enantiomer.[11] This elution order can be inverted by using the corresponding ChiroSil® RCA(+) column.[11]

Comparison of Chiral Resolution Methods for DL-Isoserine

MethodPrincipleAdvantagesDisadvantagesTypical YieldTypical ee%
Enzymatic Kinetic Resolution Enantioselective enzymatic reactionHigh enantioselectivity, mild reaction conditions, environmentally friendly.Theoretical maximum yield of 50% for each enantiomer, requires substrate derivatization.< 50%> 95%
Diastereomeric Salt Formation Formation and separation of diastereomers with different solubilitiesScalable, well-established technique, can provide high enantiopurity after recrystallization.Requires screening of resolving agents and solvents, may require substrate protection/deprotection steps.Variable, can be high for the less soluble diastereomer> 98% (after recrystallization)
Chiral HPLC Differential interaction with a chiral stationary phaseDirect analytical and preparative separation, high resolution, applicable to small quantities.High cost of chiral columns, limited loading capacity for preparative scale.High recovery> 99%

Note: The typical yield and ee% values are based on analogous resolutions of similar amino acids and may vary for DL-isoserine.

Visualizing the Workflows

Enzymatic Kinetic Resolution Workflow

G cluster_0 Enzymatic Kinetic Resolution DL-Isoserine Ester DL-Isoserine Ester Reaction Mixture Reaction Mixture DL-Isoserine Ester->Reaction Mixture Enzyme (CALB) Enzyme (CALB) Enzyme (CALB)->Reaction Mixture Acyl Donor Acyl Donor Acyl Donor->Reaction Mixture Separation (Chromatography) Separation (Chromatography) Reaction Mixture->Separation (Chromatography) L-Isoserine Ester (unreacted) L-Isoserine Ester (unreacted) Separation (Chromatography)->L-Isoserine Ester (unreacted) D-Acyl-Isoserine Ester (product) D-Acyl-Isoserine Ester (product) Separation (Chromatography)->D-Acyl-Isoserine Ester (product) Hydrolysis_L Hydrolysis_L L-Isoserine Ester (unreacted)->Hydrolysis_L Hydrolysis Hydrolysis_D Hydrolysis_D D-Acyl-Isoserine Ester (product)->Hydrolysis_D Hydrolysis L-Isoserine L-Isoserine Hydrolysis_L->L-Isoserine D-Isoserine D-Isoserine Hydrolysis_D->D-Isoserine

Caption: Workflow for enzymatic kinetic resolution of DL-isoserine ester.

Diastereomeric Salt Formation Workflow

G cluster_1 Diastereomeric Salt Formation DL-Isoserine (N-protected) DL-Isoserine (N-protected) Salt Formation Salt Formation DL-Isoserine (N-protected)->Salt Formation Chiral Resolving Agent Chiral Resolving Agent Chiral Resolving Agent->Salt Formation Fractional Crystallization Fractional Crystallization Salt Formation->Fractional Crystallization Less Soluble Diastereomer Less Soluble Diastereomer Fractional Crystallization->Less Soluble Diastereomer More Soluble Diastereomer (in mother liquor) More Soluble Diastereomer (in mother liquor) Fractional Crystallization->More Soluble Diastereomer (in mother liquor) Liberation_Less Liberation_Less Less Soluble Diastereomer->Liberation_Less Liberation Liberation_More Liberation_More More Soluble Diastereomer (in mother liquor)->Liberation_More Liberation Enantiomer 1 Enantiomer 1 Liberation_Less->Enantiomer 1 Enantiomer 2 Enantiomer 2 Liberation_More->Enantiomer 2

Caption: Workflow for diastereomeric salt formation and resolution.

Chiral HPLC Workflow

G cluster_2 Chiral HPLC Separation DL-Isoserine Sample DL-Isoserine Sample HPLC System HPLC System DL-Isoserine Sample->HPLC System Chiral Column (CSP) Chiral Column (CSP) HPLC System->Chiral Column (CSP) Detector Detector Chiral Column (CSP)->Detector Separated Enantiomers Separated Enantiomers Detector->Separated Enantiomers

Caption: Workflow for chiral HPLC separation of DL-isoserine.

Conclusion

The selection of an appropriate chiral resolution method for DL-isoserine is contingent upon several factors, including the desired scale of separation, the required level of enantiomeric purity, and the available instrumentation and resources. Enzymatic kinetic resolution offers an elegant and highly selective approach, particularly for smaller-scale applications where high enantiopurity is paramount. Diastereomeric salt formation remains a robust and scalable method for industrial-scale production. Chiral HPLC provides a rapid and direct means of both analytical and preparative separation, especially when high resolution is required. By understanding the principles and practical considerations outlined in this guide, researchers can confidently select and implement the most suitable strategy for obtaining the desired enantiomer of isoserine for their specific application.

References

Application Notes & Protocols: (R)-3-Amino-2-hydroxypropanoic Acid as a Versatile Chiral Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(R)-3-Amino-2-hydroxypropanoic acid, also known as D-isoserine, is a non-proteinogenic β-amino acid distinguished by its vicinal amino and hydroxyl functionalities. This unique structural arrangement, combined with its defined stereochemistry, establishes D-isoserine as a highly valuable and versatile chiral building block in modern organic synthesis. Its utility spans the synthesis of medicinally significant scaffolds, including β-lactams, the crucial side-chain of the anticancer agent Paclitaxel (Taxol®), and sterically hindered β²,²-amino acids for peptidomimetics. This guide provides an in-depth exploration of the strategic application of D-isoserine, detailing the causality behind synthetic choices and providing field-proven protocols for its use in constructing complex molecular architectures.

Physicochemical Properties & Strategic Handling

A thorough understanding of the physical properties of D-isoserine is fundamental to its effective use in synthesis.

Table 1: Physicochemical Data for this compound

PropertyValueSource(s)
CAS Number 632-11-1[1][2]
Molecular Formula C₃H₇NO₃[1][2]
Molecular Weight 105.09 g/mol [1][2]
Melting Point 197 °C
Appearance White to off-white solid[3][4]
Solubility Soluble in water[3]

Storage and Handling: D-isoserine is a stable solid. For long-term storage, it is recommended to keep it at -20°C.[3] As with many fine chemicals, it may cause skin and eye irritation and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[1]

Core Reactivity & Synthetic Strategy: The Art of Protecting Groups

The synthetic power of D-isoserine lies in the differential reactivity of its three functional groups: the primary amine (-NH₂), the secondary hydroxyl (-OH), and the carboxylic acid (-COOH). A successful synthetic campaign hinges on a robust protecting group strategy to selectively mask and unmask these sites as the synthesis demands.

  • Amine Protection: The nucleophilic amine is typically the first group to be protected. The tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups are most common. The choice depends on the desired deprotection conditions; Boc is labile under acidic conditions (e.g., TFA), while Cbz is removed via hydrogenolysis.

  • Carboxylic Acid Protection: The carboxylic acid is often converted to a methyl or ethyl ester to prevent its interference as an acid or nucleophile. This is typically achieved under standard Fischer esterification conditions. Saponification with a base like LiOH or NaOH regenerates the acid.

  • Hydroxyl Protection: The secondary hydroxyl group can be protected as a silyl ether (e.g., TBDMS, TIPS) or a benzyl ether (Bn), offering a range of stabilities and orthogonal deprotection options.[5]

The strategic sequence of protection and deprotection allows chemists to direct reactivity to the desired position, a cornerstone of complex molecule synthesis.[6]

Application I: Synthesis of Chiral β-Lactams

The β-lactam is a four-membered cyclic amide that forms the core of numerous life-saving antibiotics, including penicillins and cephalosporins.[7] The stereochemistry of the substituents on the β-lactam ring is critical for biological activity. D-isoserine provides a pre-defined stereocenter, making it an excellent starting material for the stereoselective synthesis of these scaffolds.[8][9]

The key transformation is an intramolecular cyclization. This typically involves activating the carboxylic acid and displacing a leaving group on the β-carbon, or more commonly, performing a Mitsunobu reaction on a suitably protected D-isoserine derivative.

G D_Isoserine D-Isoserine Protected_Isoserine N-Boc, O-Methyl Protected Isoserine D_Isoserine->Protected_Isoserine N_Boc_Acid N-Boc Isoserine Acid Protected_Isoserine->N_Boc_Acid LiOH Activated_Ester Activated Intermediate N_Boc_Acid->Activated_Ester Beta_Lactam Chiral β-Lactam Activated_Ester->Beta_Lactam Intramolecular Cyclization

Caption: General workflow for β-Lactam synthesis from D-Isoserine.

Protocol 1: Synthesis of (R)-3-(tert-butoxycarbonylamino)-4-oxoazetidin-2-one

This protocol outlines a representative synthesis of a protected β-lactam from D-isoserine, adapted from principles of β-amino acid cyclization.

  • Step 1: N-Boc Protection.

    • Suspend this compound (1.0 eq) in a 1:1 mixture of Dioxane and Water.

    • Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and sodium bicarbonate (NaHCO₃, 2.5 eq).

    • Stir vigorously at room temperature for 12-18 hours until TLC indicates consumption of the starting material.

    • Acidify the reaction mixture to pH 2-3 with 1M HCl and extract with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield N-Boc-D-isoserine.

  • Step 2: Mitsunobu Cyclization.

    • Dissolve N-Boc-D-isoserine (1.0 eq) in anhydrous THF (0.1 M).

    • Add triphenylphosphine (PPh₃, 1.5 eq).

    • Cool the solution to 0 °C in an ice bath.

    • Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise over 30 minutes. The solution may turn from colorless to yellow/orange.

    • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC for the formation of the β-lactam.

    • Concentrate the reaction mixture and purify by silica gel chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the target β-lactam.

Application II: Keystone for the Taxol® Side Chain

Paclitaxel (Taxol®) is a potent chemotherapeutic agent whose mechanism of action relies on its unique ability to stabilize microtubules.[10] Its biological activity is critically dependent on the C-13 side chain, an N-benzoyl-(2R,3S)-3-phenylisoserine unit.[11] The synthesis of this side chain in an enantiomerically pure form is a significant challenge and a primary focus of Taxol total and semi-synthesis.[12][13] this compound provides the core C2-C3 stereochemical framework for derivatives of this vital component.

The synthesis involves using a D-isoserine derivative, which is then elaborated to introduce the C3-phenyl group and subsequently benzoylated at the nitrogen.

G D_Isoserine_Derivative Protected D-Isoserine (e.g., β-lactam) Ring_Opening Phenylisoserine Ester D_Isoserine_Derivative->Ring_Opening Phenyl Grignard or Phenyllithium Opening N_Benzoylation N-Benzoyl Phenylisoserine Ester Ring_Opening->N_Benzoylation Benzoyl Chloride, Base Final_Side_Chain Taxol Side Chain (Ready for Coupling) N_Benzoylation->Final_Side_Chain

Caption: Synthetic strategy for the Taxol® side chain from a D-isoserine precursor.

Protocol 2: Synthesis of a Phenylisoserine Precursor

This protocol illustrates the synthesis of a key precursor to the Taxol side chain starting from a β-lactam derived from D-isoserine.

  • Step 1: β-Lactam Formation.

    • Prepare an N-protected β-lactam from D-isoserine as described in Protocol 1 or via other established methods. An N-silyl protecting group is often preferred for this transformation.

  • Step 2: Phenyl Group Introduction.

    • Dissolve the N-protected β-lactam (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere (e.g., Argon).

    • Add phenyllithium (PhLi) or phenylmagnesium bromide (PhMgBr) (2.0-2.5 eq) dropwise.

    • Stir the reaction at -78 °C for 2-4 hours.

    • Quench the reaction carefully by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Allow the mixture to warm to room temperature and extract with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the resulting amino alcohol product by column chromatography.

  • Step 3: N-Benzoylation.

    • Dissolve the amino alcohol from the previous step (1.0 eq) in dichloromethane (DCM).

    • Add a non-nucleophilic base such as triethylamine (Et₃N, 1.5 eq) or pyridine.

    • Cool the mixture to 0 °C and add benzoyl chloride (BzCl, 1.2 eq) dropwise.

    • Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 4-8 hours.

    • Wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over Na₂SO₄, concentrate, and purify by chromatography to yield the N-benzoyl phenylisoserine derivative. This product can then be coupled to Baccatin III to produce Taxol.[10]

Application III: Access to Chiral β²,²-Amino Acids

β-Amino acids bearing a quaternary stereocenter at the α-position (β²,²-amino acids) are of immense interest in medicinal chemistry.[14] The quaternary center imparts significant conformational constraints, making them valuable components for creating stable, secondary-structure-mimicking peptidomimetics.[15][16] Synthesizing these compounds enantioselectively is a major challenge.

A powerful strategy involves converting protected D-isoserine into a rigid bicyclic N,O-acetal. This scaffold locks the conformation and allows for highly diastereoselective alkylation at the α-position, effectively creating the quaternary center.[14][15] Subsequent hydrolysis of the acetal and protecting groups releases the desired enantiopure β²,²-amino acid.

G Protected_Isoserine N-Boc-D-isoserine Methyl Ester Bicyclic_Acetal Chiral Bicyclic N,O-Acetal Protected_Isoserine->Bicyclic_Acetal Alkylated_Acetal α-Alkylated Bicyclic Acetal (Quaternary Center) Bicyclic_Acetal->Alkylated_Acetal 1. Base (e.g., LDA) 2. Electrophile (R-X) Final_Product Enantiopure β²,²-Amino Acid Alkylated_Acetal->Final_Product Acidic Hydrolysis

Caption: Synthesis of β²,²-amino acids via a bicyclic N,O-acetal intermediate.

Protocol 3: Formation of a Bicyclic N,O-Acetal Intermediate

This protocol is based on the methodology developed for the stereoselective synthesis of β²,²-amino acids.[14][15]

  • Step 1: Prepare N-Boc-D-isoserine methyl ester.

    • Protect D-isoserine with a Boc group as described in Protocol 1, Step 1.

    • Dissolve the resulting N-Boc-D-isoserine in methanol (MeOH).

    • Cool to 0 °C and add thionyl chloride (SOCl₂, 1.2 eq) dropwise.

    • Stir at room temperature for 6-12 hours.

    • Concentrate the solvent in vacuo, re-dissolve in ethyl acetate, wash with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate to yield the methyl ester.

  • Step 2: Acid-Catalyzed N,O-Acetalization.

    • Dissolve N-Boc-D-isoserine methyl ester (1.0 eq) and 2,2,3,3-tetramethoxybutane (1.5 eq) in an anhydrous, non-polar solvent like toluene.

    • Add a catalytic amount of camphorsulfonic acid (CSA, 0.2 eq).

    • Heat the reaction to reflux (approx. 110 °C) for 4-6 hours, using a Dean-Stark apparatus to remove methanol.

    • Cool the reaction to room temperature and quench with a saturated solution of NaHCO₃.

    • Extract with ethyl acetate, wash the combined organic layers with brine, and dry over Na₂SO₄.

    • Concentrate and purify by silica gel chromatography to isolate the diastereomeric bicyclic N,O-acetal products. These can then be carried forward for diastereoselective alkylation.[14][15]

Conclusion

This compound is a powerful chiral synthon whose value is derived from its densely functionalized and stereochemically defined structure. Through strategic manipulation of protecting groups, it provides efficient and stereocontrolled access to a diverse range of high-value molecules, from foundational medicinal scaffolds like β-lactams to complex natural product components and novel peptidomimetic units. The protocols and strategies outlined herein demonstrate the broad applicability of D-isoserine, confirming its status as an indispensable tool for researchers, scientists, and drug development professionals engaged in the art of asymmetric synthesis.

References

Application Note & Protocol: Strategic N-Protection of (R)-3-Amino-2-hydroxypropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Challenge and Strategic Importance

(R)-3-Amino-2-hydroxypropanoic acid, also known as (R)-isoserine, is a non-proteinogenic β-amino acid. Its unique structural motif, featuring adjacent amine and hydroxyl functionalities, makes it a valuable chiral building block in medicinal chemistry and drug development. It serves as a key component in the synthesis of a variety of biologically active molecules, including peptide analogs, antiviral agents, and other complex pharmaceuticals.[1][2]

The synthetic utility of (R)-isoserine is, however, contingent upon precise control of its reactive functional groups: the primary amine, the secondary hydroxyl group, and the carboxylic acid. Unchecked, the nucleophilic amine group can lead to undesired side reactions, such as self-polymerization, during subsequent synthetic transformations, particularly during peptide bond formation.[3] Therefore, the regioselective protection of the nitrogen atom is a critical first step in nearly all synthetic routes involving this molecule.

This guide provides a detailed examination of three common and robust N-protection strategies—Boc, Cbz, and Fmoc—tailored for this compound. It moves beyond simple procedural lists to explain the chemical rationale behind each protocol, empowering researchers to make informed decisions based on the principles of orthogonal protection strategies and the specific demands of their downstream applications.

The Principle of Orthogonal Protection: Selecting the Appropriate N-Protecting Group

The presence of multiple reactive sites on (R)-isoserine necessitates an "orthogonal" protection strategy. This means that each protecting group on the molecule (e.g., for the amine, hydroxyl, or carboxyl group) must be removable under a specific set of conditions that do not affect the other protecting groups.[4][5] The choice of the N-protecting group is therefore the foundational decision that dictates the entire synthetic route.

  • Boc (tert-butyloxycarbonyl): This is an acid-labile protecting group, typically removed with strong acids like trifluoroacetic acid (TFA).[6][7] Its stability under basic and hydrogenolysis conditions makes it an excellent choice for many solution-phase syntheses.

  • Cbz (Benzyloxycarbonyl or Z): A classic protecting group, Cbz is stable to both acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst).[3][8][9] This provides a mild and highly selective deprotection method.

  • Fmoc (9-fluorenylmethoxycarbonyl): The Fmoc group is defined by its lability under mild basic conditions, typically using a piperidine solution.[10][] It is exceptionally stable to acids, making it the cornerstone of modern solid-phase peptide synthesis (SPPS).[10]

The selection among these depends on the overall synthetic plan. For instance, if a subsequent step requires acidic conditions, a Boc group would be unsuitable. If the molecule contains other groups sensitive to reduction, Cbz may be problematic. For automated peptide synthesis, Fmoc is the industry standard.[]

Experimental Protocols & Methodologies

The following sections provide detailed, validated protocols for the N-protection of this compound using Boc, Cbz, and Fmoc protecting groups.

Protocol 1: N-Boc Protection

The tert-butyloxycarbonyl (Boc) group is introduced using di-tert-butyl dicarbonate (Boc)₂O under basic conditions. The base neutralizes the in-situ generated acidic byproduct and the carboxylic acid of the starting material, facilitating the nucleophilic attack of the amine on the (Boc)₂O.

cluster_start Starting Material cluster_reagents Reagents cluster_product Product start_mol This compound reaction Reaction (Stir at RT) start_mol->reaction 1. Dissolve reagent1 (Boc)2O reagent1->reaction reagent2 Base (e.g., NaHCO3 or Et3N) reagent2->reaction reagent3 Solvent (e.g., Dioxane/Water) reagent3->reaction product_mol N-Boc-(R)-3-Amino- 2-hydroxypropanoic acid workup Purification reaction->workup 2. Work-up (Acidification, Extraction) workup->product_mol

Caption: Workflow for Boc protection of (R)-isoserine.

ParameterValue/ConditionRationale
(R)-Isoserine 1.0 eqLimiting Reagent
(Boc)₂O 1.1 - 1.2 eqEnsures complete reaction of the amine.
Base 2.0 - 2.5 eqNeutralizes carboxylic acid and reaction byproduct.
Solvent 1,4-Dioxane / Water (1:1)Co-solvent system to dissolve both the polar amino acid and nonpolar (Boc)₂O.
Temperature 0 °C to Room Temp.Initial cooling controls exothermicity; reaction proceeds efficiently at RT.
Reaction Time 4 - 12 hoursMonitored by TLC until starting material is consumed.
  • Dissolution: Dissolve this compound (1.0 eq) in a 1:1 mixture of 1,4-dioxane and an aqueous solution of sodium bicarbonate (2.5 eq). Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq), either neat or dissolved in a small amount of 1,4-dioxane, dropwise over 15-20 minutes.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 4-12 hours. Monitor the reaction's progress via Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane. Wash the remaining aqueous solution with diethyl ether (2x) to remove any unreacted (Boc)₂O.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 using a cold 1 M HCl or 1 M KHSO₄ solution. A white precipitate of the product should form.

  • Extraction & Isolation: Extract the acidified aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The product can often be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Protocol 2: N-Cbz Protection

The benzyloxycarbonyl (Cbz) group is typically introduced via the Schotten-Baumann reaction, which involves treating the amino acid with benzyl chloroformate (Cbz-Cl) in a basic aqueous medium.[3][12] The base is crucial for neutralizing the HCl generated during the reaction, driving it to completion.

cluster_start Starting Material cluster_reagents Reagents cluster_product Product start_mol This compound reaction Reaction (0°C to RT) start_mol->reaction 1. Dissolve reagent1 Benzyl Chloroformate (Cbz-Cl) reagent1->reaction reagent2 Base (e.g., Na2CO3 or NaOH) reagent2->reaction reagent3 Aqueous Solvent reagent3->reaction product_mol N-Cbz-(R)-3-Amino- 2-hydroxypropanoic acid workup Purification reaction->workup 2. Work-up (Acidification, Extraction) workup->product_mol

Caption: Workflow for Cbz protection of (R)-isoserine.

ParameterValue/ConditionRationale
(R)-Isoserine 1.0 eqLimiting Reagent
Cbz-Cl 1.1 eqA slight excess ensures complete conversion.
Base (e.g., Na₂CO₃) 2.5 eqMaintains alkaline pH (8-10) to neutralize generated HCl.[12]
Solvent Water or Water/DioxaneDissolves the amino acid salt.
Temperature 0 - 5 °CCritical to control the reactivity of Cbz-Cl and prevent its hydrolysis.[3]
Reaction Time 2 - 4 hoursTypically a rapid reaction.
  • Dissolution: Dissolve this compound (1.0 eq) in a 1 M aqueous solution of sodium carbonate (2.5 eq). Cool the flask to 0 °C in an ice/water bath.

  • Reagent Addition: While stirring vigorously, add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise. Ensure the temperature is maintained below 5 °C throughout the addition.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours.

  • Work-up: Transfer the reaction mixture to a separatory funnel and wash with diethyl ether (2x) to remove any excess Cbz-Cl or benzyl alcohol byproduct.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2 by the slow addition of cold 1 M HCl. The N-Cbz protected product will precipitate out of the solution.

  • Extraction & Isolation: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purification: The resulting solid or oil can be purified by crystallization or flash column chromatography if necessary.

Protocol 3: N-Fmoc Protection

The Fmoc group is introduced using reagents like 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) or Fmoc-Cl.[10] The reaction is performed under mild basic conditions, similar to Boc protection, to facilitate the nucleophilic attack by the amine.

cluster_start Starting Material cluster_reagents Reagents cluster_product Product start_mol This compound reaction Reaction (Stir at RT) start_mol->reaction 1. Dissolve reagent1 Fmoc-OSu reagent1->reaction reagent2 Base (e.g., NaHCO3) reagent2->reaction reagent3 Solvent (e.g., Acetone/Water) reagent3->reaction product_mol N-Fmoc-(R)-3-Amino- 2-hydroxypropanoic acid workup Purification reaction->workup 2. Work-up (Acidification, Extraction) workup->product_mol

Caption: Workflow for Fmoc protection of (R)-isoserine.

ParameterValue/ConditionRationale
(R)-Isoserine 1.0 eqLimiting Reagent
Fmoc-OSu 1.05 eqHighly reactive, near-stoichiometric amounts are effective.
Base (e.g., NaHCO₃) 2.0 eqMild base sufficient to deprotonate the amine without causing side reactions.
Solvent Acetone / Water (1:1)Effective co-solvent system for the reactants.
Temperature Room TemperatureThe reaction proceeds smoothly without cooling.
Reaction Time 2 - 6 hoursMonitor by TLC for completion.
  • Dissolution: Suspend this compound (1.0 eq) in a 1:1 mixture of acetone and water. Add sodium bicarbonate (2.0 eq) and stir until the amino acid dissolves.

  • Reagent Addition: Add a solution of Fmoc-OSu (1.05 eq) in acetone dropwise to the amino acid solution.

  • Reaction: Stir the mixture at room temperature for 2-6 hours.

  • Work-up: After the reaction is complete (as indicated by TLC), remove the acetone under reduced pressure. Dilute the remaining aqueous solution with water.

  • Washing: Wash the aqueous solution with diethyl ether (2x) to remove N-hydroxysuccinimide and any unreacted starting material.

  • Acidification & Isolation: Cool the aqueous phase in an ice bath and acidify to pH 2 with 1 M HCl. A precipitate will form. Collect the solid product by vacuum filtration, wash it with cold water, and dry it under vacuum.

  • Purification: The filtered solid is often of high purity. If required, it can be recrystallized.

Summary and Conclusion

The successful N-protection of this compound is a foundational step for its use in advanced organic synthesis. The choice between Boc, Cbz, and Fmoc groups should be a deliberate one, guided by the principles of orthogonal synthesis and the specific requirements of the target molecule. The protocols detailed in this guide are robust and scalable, providing researchers with reliable methods for preparing these critical intermediates. Proper execution of the reaction and work-up procedures, particularly controlling temperature and pH, is paramount to achieving high yields and purity.

References

Application Note: A Comprehensive Guide to the Derivatization of (R)-Isoserine for Chiral Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(R)-isoserine, a non-proteinogenic β-amino acid, presents significant analytical challenges due to its high polarity, low volatility, and chiral nature. Direct analysis by gas chromatography (GC) is not feasible as it leads to thermal decomposition and poor chromatographic performance. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the chemical derivatization of (R)-isoserine to produce volatile and thermally stable derivatives suitable for GC-MS analysis. We will explore the foundational principles behind common derivatization strategies, including two-step esterification/acylation and silylation, explaining the causality behind experimental choices. This guide offers two robust, step-by-step protocols, troubleshooting advice, and best practices to ensure reliable and reproducible chiral analysis of (R)-isoserine.

The Analytical Imperative: Why Derivatize (R)-Isoserine?

(R)-isoserine ( (R)-2-hydroxy-3-aminopropanoic acid) is an important chiral building block in the synthesis of various pharmaceutical compounds. Accurate quantification and enantiomeric purity determination are critical for quality control and pharmacological studies. While liquid chromatography is a common method, GC, particularly when coupled with mass spectrometry (GC-MS), offers superior resolution and structural information.

However, the inherent properties of amino acids like isoserine make them incompatible with direct GC analysis. The molecule possesses three polar functional groups containing active hydrogens: a carboxylic acid (-COOH), a primary amine (-NH₂), and a primary alcohol (-OH). These groups lead to:

  • Low Volatility: Strong intermolecular hydrogen bonding prevents the molecule from easily entering the gas phase.

  • Poor Thermal Stability: At the high temperatures of a GC injector port, the molecule is prone to decarboxylation and other degradation pathways.

  • Adsorption Issues: The polar groups can interact irreversibly with active sites in the GC system, leading to peak tailing and sample loss.

Derivatization is the chemical modification of these functional groups to overcome these limitations. The primary goal is to replace the active, polar hydrogens with nonpolar, thermally stable moieties, thereby increasing volatility and improving chromatographic behavior.

Foundational Derivatization Strategies

For a trifunctional molecule like isoserine, derivatization must address all active sites. The two most reliable and widely adopted strategies in metabolomics and pharmaceutical analysis are two-step esterification/acylation and single-step silylation.

Strategy 1: Two-Step Esterification and Acylation

This classic and highly robust approach involves two sequential reactions to ensure complete derivatization, yielding stable products.[1][2][3]

  • Esterification: The carboxylic acid group is the most acidic and is targeted first. It is converted to an ester, typically a methyl or propyl ester, by reaction with an alcohol (e.g., methanol, 2-propanol) under acidic catalysis (e.g., HCl or acetyl chloride).[4] This step neutralizes the carboxyl group's polarity.

  • Acylation: The remaining amino and hydroxyl groups are then acylated. This is achieved by reacting the intermediate ester with a highly reactive acylating agent, such as trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA).[3][5] These reagents replace the active hydrogens on the -NH₂ and -OH groups with trifluoroacetyl or pentafluoropropionyl groups, respectively. The resulting fluorinated derivatives are exceptionally volatile and exhibit excellent responses with electron capture detectors (ECD) or mass spectrometers.

Strategy 2: Silylation

Silylation is a common, single-step technique where a silylating reagent replaces all active hydrogens with a silyl group, such as a trimethylsilyl (TMS) or a tert-butyldimethylsilyl (TBDMS) group.[6][7]

  • TMS Derivatization: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are powerful TMS donors. While effective, the resulting TMS derivatives can be sensitive to moisture, requiring strictly anhydrous conditions.

  • TBDMS Derivatization: The reagent N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) forms TBDMS derivatives. These derivatives are significantly more stable against hydrolysis (reportedly 10,000 times more stable than TMS ethers) and often yield clearer fragmentation patterns in MS, aiding in structural confirmation.[6] For these reasons, MTBSTFA is often the preferred silylating reagent for quantitative studies.

Table 1: Comparison of Derivatization Strategies for (R)-Isoserine
FeatureTwo-Step Esterification/AcylationSilylation (MTBSTFA)
Reaction Steps Two (Esterification then Acylation)One
Derivative Stability Very high, resistant to moisture.[3]High (TBDMS > TMS), but can be sensitive to trace moisture during reaction.[6]
Byproducts Volatile and typically do not interfere.Volatile and typically do not interfere.
Reaction Conditions Requires heating for both steps.Requires heating.
Complexity More steps involved, requires removal of intermediate reagents.Simpler, one-pot reaction.
Applicability Highly specific for amino and organic acids.Broadly applicable to many functional groups (e.g., sugars, steroids).
GC-MS Spectra Often clean with clear fragmentation. Fluorinated groups provide high mass fragments.Can be complex, but TBDMS derivatives give characteristic [M-57]⁺ ions.

The Chiral Dimension: Ensuring Enantiomeric Separation

The ultimate goal is not only to analyze isoserine but to separate the (R)- and (S)-enantiomers. Enantiomers have identical physical properties (boiling point, polarity) and cannot be separated on standard GC columns. The strategy of choice is achiral derivatization followed by separation on a chiral stationary phase (CSP) .[5]

This "direct" method is preferred over the "indirect" method (using a chiral derivatizing agent to form diastereomers) because it avoids potential issues with the purity of the chiral reagent and the risk of racemization during the derivatization reaction itself.[5] Modern GC columns with CSPs based on derivatized cyclodextrins or chiral amino acid derivatives provide excellent enantiomeric resolution for derivatized amino acids.

Detailed Experimental Protocols

Safety Precaution: Derivatization reagents are hazardous. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves. These reagents are sensitive to moisture; use anhydrous solvents and oven-dried glassware.

Protocol A: Two-Step Derivatization to N,O-bis(trifluoroacetyl)-(R)-Isoserine Isopropyl Ester

This protocol is a robust method that yields a stable, highly volatile derivative. The choice of isopropanol for esterification and TFAA for acylation is a well-established combination for amino acid analysis.

Workflow Diagram: Two-Step Derivatization

G cluster_0 Step 1: Esterification cluster_1 Step 2: Acylation a Dry (R)-Isoserine Sample b Add 3M HCl in Isopropanol a->b c Heat at 110°C for 60 min b->c d Evaporate to Dryness (N2 Stream) c->d e Add Acetonitrile & TFAA d->e f Heat at 100°C for 20 min e->f g Evaporate to Dryness (N2 Stream) f->g h Reconstitute in Ethyl Acetate g->h GC-MS Analysis GC-MS Analysis h->GC-MS Analysis

Caption: Workflow for the two-step esterification and acylation of (R)-isoserine.

Materials:

  • (R)-isoserine standard or dried sample extract

  • Anhydrous Isopropanol

  • Acetyl Chloride (or Thionyl Chloride)

  • Trifluoroacetic Anhydride (TFAA)

  • Anhydrous Acetonitrile

  • Anhydrous Ethyl Acetate

  • 2 mL GC Vials with PTFE-lined caps

  • Heating block and Nitrogen evaporator

Procedure:

  • Sample Preparation: Place up to 1 mg of the (R)-isoserine standard or the dried residue of a sample extract into a 2 mL GC vial. If starting from an aqueous solution, evaporate it to complete dryness under a gentle stream of nitrogen.

  • Esterification:

    • Prepare the esterification reagent: In the fume hood, slowly add 200 µL of acetyl chloride to 1 mL of anhydrous isopropanol. Caution: This reaction is exothermic. This creates an approximately 3M HCl solution in isopropanol.

    • Add 200 µL of the freshly prepared acidic isopropanol to the dried sample vial.

    • Cap the vial tightly and heat at 110°C for 60 minutes. This ensures the complete conversion of the carboxylic acid to its isopropyl ester.

    • Cool the vial to room temperature. Evaporate the solvent and excess reagent to dryness under a gentle stream of nitrogen.

  • Acylation:

    • To the dried residue from the previous step, add 100 µL of anhydrous acetonitrile and 50 µL of TFAA.

    • Cap the vial tightly and heat at 100°C for 20 minutes. This step acylates the amino and hydroxyl groups.

    • Cool the vial to room temperature. Evaporate the solvent and excess reagent to dryness under a gentle stream of nitrogen. Self-Validation Check: The residue should appear as a clear oil or film.

  • Final Preparation:

    • Reconstitute the final derivative in 200-1000 µL of anhydrous ethyl acetate. The final volume depends on the expected concentration and instrument sensitivity.

    • Vortex briefly and transfer to a GC vial with a micro-insert if necessary. The sample is now ready for GC-MS analysis.

Protocol B: Silylation to N,O,O-tris(tert-butyldimethylsilyl)-(R)-Isoserine

This protocol uses MTBSTFA to produce a robust TBDMS derivative that is more stable than its TMS counterpart, making it ideal for automated analysis where samples may sit in an autosampler.

Workflow Diagram: Silylation Derivatization

G a Dry (R)-Isoserine Sample b Add Acetonitrile & MTBSTFA (+1% TBDMCS) a->b c Heat at 100°C for 4 hours b->c d Cool to Room Temperature c->d e Ready for GC-MS Analysis d->e

Caption: Workflow for the single-step silylation of (R)-isoserine using MTBSTFA.

Materials:

  • (R)-isoserine standard or dried sample extract

  • N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), preferably with 1% tert-butyldimethylchlorosilane (TBDMCS) as a catalyst

  • Anhydrous Acetonitrile (or Pyridine)

  • 2 mL GC Vials with PTFE-lined caps

  • Heating block

Procedure:

  • Sample Preparation: Place up to 1 mg of the (R)-isoserine standard or the dried residue of a sample extract into a 2 mL GC vial. Ensure the sample is completely dry.

  • Derivatization:

    • Add 100 µL of anhydrous acetonitrile and 100 µL of MTBSTFA (with 1% TBDMCS) to the vial. The use of a solvent is crucial for ensuring the reaction goes to completion.

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the vial at 100°C for 2-4 hours. A longer reaction time ensures complete derivatization of all three functional groups. Expertise Note: While some amino acids derivatize quickly, the multiple functional groups and potential steric hindrance in isoserine warrant a longer heating time to maximize the yield of the fully derivatized product.

  • Final Preparation:

    • Cool the vial to room temperature. The sample can be injected directly into the GC-MS. Dilution with additional anhydrous acetonitrile may be necessary depending on the concentration. Trustworthiness Check: Unlike the two-step method, the reagents are injected along with the sample. This is generally acceptable as MTBSTFA and its byproducts are volatile and elute early in the chromatogram.

GC-MS Analysis and Method Parameters

Successful analysis depends on both the derivatization and the chromatographic conditions. A chiral column is mandatory for separating the (R)- and (S)-enantiomers.

Table 2: Recommended GC-MS Conditions for Chiral Analysis of Derivatized Isoserine
ParameterRecommended SettingRationale
GC Column Chirasil-L-Val or Beta/Gamma Cyclodextrin-based CSP (e.g., Rt-βDEXsm) (30 m x 0.25 mm ID, 0.25 µm film)These stationary phases are specifically designed for the enantioseparation of derivatized amino acids.[5]
Injector Split/Splitless, 250°CA standard temperature to ensure volatilization without causing thermal degradation of the derivative.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minProvides optimal efficiency and is inert.
Oven Program Start at 80°C, hold 2 min Ramp 5°C/min to 220°C Hold 5 minA slow ramp rate is crucial for resolving enantiomers. Higher temperatures can decrease chiral selectivity.[4]
MS Interface 230°CStandard transfer line temperature.
Ion Source Electron Ionization (EI) at 70 eV, 230°CStandard EI conditions for generating reproducible fragmentation patterns.
MS Acquisition Scan Mode (m/z 50-650) for identification Selected Ion Monitoring (SIM) for quantificationScan mode is used for initial method development to identify derivatives. SIM mode provides superior sensitivity and selectivity for target analysis.
Troubleshooting Common Issues
  • No Peak/Low Signal: This often indicates incomplete derivatization or sample loss. Ensure the sample was completely dry before adding reagents, check for leaks in the vial cap, and confirm reagent activity (reagents degrade with exposure to moisture).

  • Multiple Peaks for Isoserine: This can result from incomplete derivatization (e.g., di-silylated instead of tri-silylated products). Increase reaction time or temperature. For silylation, ensure a catalyst (TBDMCS) is present.[6]

  • Peak Tailing: This suggests active sites in the GC system. Check the cleanliness of the injector liner and trim the first few cm of the column. Ensure derivatization was complete, as underivatized polar groups will tail.[4]

  • Poor Enantiomeric Resolution: Optimize the GC oven temperature program. Lowering the temperature or using a slower ramp rate often improves chiral separation.

Conclusion

The successful analysis of (R)-isoserine by gas chromatography is critically dependent on proper derivatization. Both the two-step esterification/acylation method and the single-step silylation with MTBSTFA are highly effective strategies for producing volatile, thermally stable derivatives. When paired with a high-resolution chiral capillary column, these protocols enable accurate and reliable quantification and enantiomeric purity assessment. The choice between protocols depends on laboratory workflow, sample matrix, and the stability requirements of the analysis. By understanding the chemical principles behind these methods, researchers can confidently adapt and troubleshoot their procedures to achieve high-quality data for this important chiral molecule.

References

incorporation of (R)-isoserine into peptide backbones

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Incorporation of (R)-Isoserine into Peptide Backbones

Executive Summary

The incorporation of non-canonical amino acids into peptide scaffolds is a cornerstone of modern drug discovery, offering a powerful strategy to enhance therapeutic properties. Among these, β-amino acids are particularly valuable for their ability to confer remarkable resistance to proteolytic degradation and to induce unique, stable secondary structures.[1][2] This guide provides a comprehensive, field-tested framework for the successful incorporation of (R)-isoserine, a β-amino acid analogue of serine, into peptide backbones using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). We present detailed protocols for the synthesis of the requisite protected building block, Fmoc-(R)-isoserine(tBu)-OH, its efficient coupling during SPPS, and the subsequent cleavage, purification, and characterization of the final peptide. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique advantages of β-amino acid-modified peptides.

Introduction: The Rationale for (R)-Isoserine Integration

Standard peptides composed of α-amino acids are often limited as therapeutic agents due to their rapid degradation by endogenous proteases and potential lack of conformational rigidity, which can lead to reduced target affinity and specificity. The introduction of β-amino acids, such as (R)-isoserine, directly addresses these limitations. The additional methylene group in the peptide backbone sterically hinders the recognition sites of common peptidases, significantly increasing the peptide's in vivo half-life.[3] Furthermore, the altered backbone geometry of β-amino acids imparts distinct conformational constraints, enabling the design of peptides that adopt stable, predictable secondary structures (foldamers) which can mimic or antagonize the conformations of natural proteins.[1] The hydroxyl side chain of (R)-isoserine offers an additional vector for post-synthesis modification or for establishing critical hydrogen-bonding interactions to stabilize desired conformations, similar to its α-amino acid counterpart, serine.[4]

Part 1: Synthesis of the Fmoc-(R)-isoserine(tBu)-OH Building Block

Successful SPPS is predicated on the availability of a high-purity, appropriately protected amino acid building block. For (R)-isoserine, this requires orthogonal protection of the α-amine and the side-chain hydroxyl group to prevent unwanted side reactions during peptide synthesis.[5] The 9-fluorenylmethoxycarbonyl (Fmoc) group is the standard, base-labile protecting group for the amine, while the acid-labile tert-butyl (tBu) ether is an excellent choice for the serine hydroxyl group, ensuring its stability throughout the base-mediated Fmoc-deprotection steps of the SPPS cycle.[6][7]

Workflow for Building Block Synthesis

The synthesis is a multi-step process starting from commercially available (R)-isoserine. The causality is as follows: we first protect the more reactive carboxyl group as a methyl ester to prevent self-polymerization. Next, the side-chain hydroxyl is protected with a tBu group under acidic conditions. The amine is then protected with the Fmoc group. Finally, the methyl ester is saponified to reveal the free carboxylic acid required for peptide coupling.

cluster_0 Step 1: Esterification cluster_1 Step 2: Side-Chain Protection cluster_2 Step 3: N-terminal Protection cluster_3 Step 4: Saponification A (R)-Isoserine B (R)-Isoserine Methyl Ester A->B  MeOH, SOCl₂ C (R)-O-tert-butyl-isoserine Methyl Ester B->C  Isobutylene, H₂SO₄ (cat.) D Fmoc-(R)-isoserine(tBu)-OMe C->D  Fmoc-OSu, NaHCO₃ E Fmoc-(R)-isoserine(tBu)-OH (Final Building Block) D->E  LiOH, THF/H₂O

Caption: Synthetic workflow for Fmoc-(R)-isoserine(tBu)-OH.

Protocol 1: Synthesis of Fmoc-(R)-isoserine(tBu)-OH

This protocol is adapted from established methods for the protection of similar hydroxy amino acids.[8][9]

  • Esterification: Suspend (R)-isoserine (1.0 eq) in anhydrous methanol (MeOH). Cool the suspension to 0°C in an ice bath. Add thionyl chloride (SOCl₂) (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 18-24 hours. Remove the solvent under reduced pressure to yield (R)-isoserine methyl ester hydrochloride.

  • Side-Chain Protection: Dissolve the crude ester in dichloromethane (DCM). Transfer to a pressure vessel and cool to -10°C. Add a catalytic amount of concentrated sulfuric acid (H₂SO₄). Condense isobutylene gas (3-4 eq) into the vessel. Seal the vessel and allow it to stir at room temperature for 48-72 hours. Carefully vent the vessel, quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃), and extract the organic layer. Dry the organic phase over Na₂SO₄, filter, and concentrate to yield (R)-O-tert-butyl-isoserine methyl ester.

  • N-Fmoc Protection: Dissolve the product from the previous step in a 1:1 mixture of acetone and water. Add NaHCO₃ (2.5 eq). Add a solution of 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) (1.1 eq) in acetone dropwise. Stir at room temperature for 12-16 hours. Remove acetone under reduced pressure, dilute with water, and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield crude Fmoc-(R)-isoserine(tBu)-OMe.

  • Saponification: Dissolve the crude protected intermediate in a 3:1 mixture of tetrahydrofuran (THF) and water. Cool to 0°C and add lithium hydroxide (LiOH) (1.5 eq). Stir at 0°C for 2-4 hours, monitoring by TLC. Once complete, acidify the mixture to pH ~3 with 1M HCl. Extract the product into ethyl acetate. Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify the final product by flash column chromatography (silica gel) to yield Fmoc-(R)-isoserine(tBu)-OH as a white solid.

Part 2: Solid-Phase Peptide Synthesis (SPPS) of (R)-Isoserine-Containing Peptides

The Fmoc/tBu strategy is the dominant approach for modern SPPS due to its milder reaction conditions compared to older Boc-based methods.[10][11] The core of the process is a repeated cycle of N-terminal Fmoc deprotection followed by coupling of the next Fmoc-protected amino acid.[12]

SPPS Workflow for Incorporating (R)-Isoserine

The standard SPPS cycle is adapted to ensure the efficient incorporation of the bulkier β-amino acid. The key is driving the coupling reaction to completion.

Resin Start: Resin-NH-Peptide Deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Washing1 2. Washing Steps (DMF, DCM, IPA) Deprotection->Washing1 Coupling 3. Coupling Fmoc-(R)-isoserine(tBu)-OH + HATU/DIPEA in DMF Washing1->Coupling Washing2 4. Washing Steps (DMF, DCM) Coupling->Washing2 Cycle Repeat Cycle for Next Amino Acid Washing2->Cycle Cycle->Resin End of Synthesis Cycle->Deprotection for next AA

Caption: The SPPS cycle for incorporating (R)-isoserine.

Protocol 2: SPPS Incorporation of Fmoc-(R)-isoserine(tBu)-OH

This protocol assumes a standard manual or automated peptide synthesizer.

Materials and Reagents:

  • Fmoc-Rink Amide resin (or other suitable solid support).

  • Fmoc-protected α-amino acids and Fmoc-(R)-isoserine(tBu)-OH.

  • Deprotection Solution: 20% piperidine in N,N-dimethylformamide (DMF).

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU.[13][14]

  • Activation Base: N,N-Diisopropylethylamine (DIPEA).

  • Solvents: DMF, Dichloromethane (DCM), Isopropanol (IPA).

  • Washing Solution: DMF.

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.

Step-by-Step Methodology:

  • Resin Preparation: Swell the resin in DMF for 30-60 minutes in the reaction vessel.

  • Fmoc Deprotection: Drain the DMF. Add the deprotection solution to the resin and agitate for 3 minutes. Drain. Add fresh deprotection solution and agitate for an additional 10-15 minutes. This two-step process ensures complete removal of the Fmoc group.

  • Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (5-7 times), followed by IPA (2 times) and DCM (2 times), and finally DMF (3 times) to remove all residual piperidine.

  • Kaiser Test (Optional but Recommended): Take a small sample of beads to test for the presence of a free primary amine. A positive (blue) result confirms successful Fmoc removal.[15]

  • Coupling Reaction:

    • In a separate vial, pre-activate the amino acid by dissolving Fmoc-(R)-isoserine(tBu)-OH (4 eq relative to resin loading) and HATU (3.9 eq) in DMF.

    • Add DIPEA (8 eq) to the vial. The solution may change color. Allow pre-activation to proceed for 1-2 minutes.

    • Drain the wash solvent from the resin and immediately add the activated amino acid solution.

    • Agitate the reaction vessel for 1-2 hours. Note: β-amino acids may couple more slowly than α-amino acids, so a longer coupling time and a highly efficient reagent like HATU are recommended to prevent deletion sequences.[13][16]

  • Washing: Drain the coupling solution. Wash the resin with DMF (5-7 times) to remove excess reagents and byproducts.

  • Kaiser Test: Perform a second Kaiser test. A negative result (clear/yellow beads) indicates complete coupling. If the test is positive, a second coupling (recoupling) step is necessary.

  • Chain Elongation: Repeat steps 2-7 for each subsequent amino acid in the peptide sequence.

Process Optimization & Troubleshooting
  • Aggregation: "Difficult" or hydrophobic sequences are prone to aggregation, which hinders reagent access.[17][18] If aggregation is suspected (indicated by poor resin swelling or failed couplings), switching to a more polar solvent mixture (e.g., DMF/NMP) or using a PEG-based resin can be beneficial.[19][20]

  • Incomplete Coupling: The steric bulk of the β-amino acid backbone can slow down the reaction. To overcome this, use a highly reactive coupling reagent like COMU or HATU.[13] Double coupling (repeating the coupling step before proceeding) is a reliable strategy to maximize yield and minimize deletion impurities.

  • Epimerization: While less common with modern coupling reagents, epimerization at the α-carbon can occur, particularly with certain amino acids like Cys and His.[21] Using additives like Oxyma Pure® can suppress this side reaction.[16] For (R)-isoserine, this risk is minimal as the chiral center is at the β-carbon.

Part 3: Peptide Cleavage, Purification, and Characterization

The final steps involve liberating the peptide from the solid support and removing all side-chain protecting groups, followed by purification and verification.

Protocol 3: Cleavage and Characterization
  • Preparation: After the final Fmoc deprotection, wash the resin extensively with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage: Add the cold cleavage cocktail (TFA/TIS/H₂O) to the dried resin. Agitate at room temperature for 2-3 hours. The TIS acts as a scavenger to trap the reactive t-butyl cations released during deprotection, preventing re-attachment to sensitive residues like Trp or Met.[10]

  • Peptide Precipitation: Filter the resin and collect the TFA solution. Reduce the volume of the TFA solution with a stream of nitrogen and precipitate the crude peptide by adding it to a large volume of cold diethyl ether.

  • Isolation: Centrifuge the ether suspension to pellet the peptide. Decant the ether, wash the pellet with more cold ether, and dry the crude peptide product under vacuum.

  • Purification: Dissolve the crude peptide in a suitable aqueous buffer (e.g., 0.1% TFA in water/acetonitrile). Purify the peptide using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[22][23]

  • Characterization:

    • Analytical RP-HPLC: Assess the purity of the collected fractions.[24]

    • Mass Spectrometry: Confirm the molecular weight of the purified peptide using LC-MS or MALDI-TOF MS to verify that the correct amino acid was incorporated.[22][25]

Quantitative Data Summary

The following table provides expected outcomes for a model peptide incorporating a single (R)-isoserine residue. Actual results will vary based on sequence length and composition.

ParameterTarget ValueMethod of AnalysisRationale
Coupling Efficiency > 99.5% per stepQualitative Kaiser TestEnsures minimal deletion sequences in the crude product.[15]
Crude Peptide Purity 50-80%Analytical RP-HPLCVaries with peptide length and aggregation tendency.[18]
Final Purity > 95% or > 98%Analytical RP-HPLCRequired for most biological and in vitro/in vivo assays.
Identity Confirmation Observed mass ± 0.5 Da of theoretical massESI-MS or MALDI-TOF MSConfirms successful synthesis and incorporation of (R)-isoserine.[23]

References

Application Notes & Protocols: The Strategic Use of (R)-3-Amino-2-hydroxypropanoic Acid in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: (R)-3-Amino-2-hydroxypropanoic acid, also known as (R)-isoserine or D-isoserine, is a non-proteinogenic β-amino acid distinguished by its defined stereochemistry and bifunctional nature.[1] Its structure, featuring a primary amine and a secondary alcohol on adjacent carbons with a carboxylic acid terminus, makes it a highly valuable and versatile building block in medicinal chemistry. As a member of the "chiral pool," (R)-isoserine provides an economical and efficient starting point for the synthesis of complex, enantiomerically pure pharmaceutical ingredients.[2][3] This strategy, known as chiral pool synthesis, leverages the inherent chirality of natural products to construct target molecules, thereby circumventing the need for often complex asymmetric induction steps or inefficient chiral resolutions.[2][4]

This guide provides an in-depth exploration of the strategic applications of (R)-isoserine in the synthesis of key pharmaceutical intermediates. We will delve into the causality behind its synthetic utility and provide detailed, field-proven protocols for its manipulation, aimed at researchers, scientists, and professionals in drug development.

Part 1: The Strategic Value of (R)-Isoserine in Asymmetric Synthesis

The utility of (R)-isoserine is rooted in its ability to impart stereochemical control throughout a synthetic sequence. The pre-existing stereocenter at the C2 position serves as a chiral template, influencing the formation of new stereocenters and ensuring the final product possesses the desired absolute configuration, which is critical for pharmacological activity.

Causality of Application:

  • Stereochemical Fidelity: The primary advantage is the preservation and transfer of chirality from a readily available starting material to a high-value target molecule.[3] This approach is often more efficient and cost-effective than de novo asymmetric synthesis.

  • Functional Group Handles: The vicinal amino and hydroxyl groups are ideal "handles" for synthetic manipulation. They can be selectively protected, activated, or transformed to build molecular complexity. For instance, the amine can be acylated or alkylated, while the hydroxyl group can be oxidized, esterified, or converted into a leaving group for nucleophilic substitution.

  • Bioactive Moiety Precursor: The β-amino alcohol structural motif is a common pharmacophore found in numerous biologically active compounds, including antiviral agents, anticancer drugs, and enzyme inhibitors. (R)-isoserine provides direct access to this crucial substructure.

Part 2: Key Pharmaceutical Applications and Synthetic Pathways

The versatility of (R)-isoserine is best illustrated through its application in the synthesis of intermediates for blockbuster drugs and novel therapeutic agents.

Application 1: Synthesis of the Taxol® (Paclitaxel) Side Chain

The clinical efficacy of the anticancer agent Taxol® is critically dependent on the N-benzoyl-(2R,3S)-3-phenylisoserine side chain attached at the C13 position of the baccatin III core.[5][6] (R)-isoserine serves as an ideal precursor for constructing this vital component. The synthesis involves the introduction of a phenyl group at the C3 position and subsequent N-benzoylation.

Logical Workflow: Taxol® Side Chain Synthesis

The following diagram illustrates a conceptual workflow for leveraging (R)-isoserine to create a key precursor for the Taxol® side chain.

G cluster_0 Phase 1: Functional Group Protection cluster_1 Phase 2: Side Chain Construction cluster_2 Phase 3: Final Modification A (R)-Isoserine B N,O-Protected (R)-Isoserine Ester A->B Protection (e.g., Boc, Ester) C β-Lactam Intermediate B->C Cyclization D Phenylisoserine Precursor C->D Ring Opening E N-Benzoyl-3-phenylisoserine Derivative D->E N-Benzoylation F Taxol® E->F Coupling with Baccatin III

Caption: Conceptual workflow for Taxol® side chain synthesis.

Application 2: Precursor for Chiral β²,²-Amino Acids

β²,²-Amino acids, which bear a quaternary stereocenter at the α-position, are of significant interest in peptidomimetics as they can induce stable secondary structures (e.g., helices, turns) in peptides.[7][8] A sophisticated methodology transforms (R)-isoserine into these valuable building blocks via diastereoselective alkylation of a chiral bicyclic N,O-acetal derivative.[7][8][9]

Mechanism Insight: The strategy involves forming a rigid bicyclic scaffold from a protected isoserine derivative. This scaffold locks the conformation of the molecule, allowing a base to deprotonate the α-carbon to form a highly pyramidalized chiral enolate. The subsequent alkylation reaction then proceeds with high diastereoselectivity, controlled by the steric environment of the bicyclic system.[9]

G A N-Boc-(R)-Isoserine B Chiral Bicyclic N,O-Acetal A->B Acid-catalyzed Acetalization C Alkylated Bicyclic Intermediate B->C Diastereoselective Alkylation (LHMDS, R-X) D Enantiopure α-Alkylisoserine C->D Acidic Hydrolysis E β²,²-Amino Acid D->E Further Modification

Caption: Synthesis of β²,²-amino acids from (R)-isoserine.

Application 3: Synthesis of L-Carnitine

L-Carnitine, chemically known as (R)-3-hydroxy-4-trimethylaminobutyric acid, is an essential molecule for fatty acid metabolism.[10][11] Its synthesis from a chiral precursor is paramount, as the D-enantiomer is biologically inactive. While multiple synthetic routes exist[12][13], (R)-isoserine provides a conceptually straightforward chiral template. A synthetic strategy would involve a one-carbon homologation of the carboxylic acid and reduction, followed by quaternization of the amino group.

Part 3: Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the fundamental transformations of (R)-isoserine.

Protocol 1: Orthogonal Protection of (R)-Isoserine

Rationale: To perform selective chemistry on one functional group, the others must be temporarily masked. The tert-butyloxycarbonyl (Boc) group is a standard acid-labile protecting group for amines, while esterification protects the carboxylic acid.[14][15][16] This orthogonal protection scheme allows for selective deprotection later in the synthesis.

A. N-Boc Protection of (R)-Isoserine

Reagent/ParameterQuantity/ValueRationale
(R)-Isoserine1.0 eq (e.g., 5.0 g)Starting chiral material.
Di-tert-butyl dicarbonate (Boc)₂O1.1 eqBoc-anhydride is the standard reagent for introducing the Boc group.
Sodium Bicarbonate (NaHCO₃)2.5 eqBase to neutralize the reaction and deprotonate the amine for nucleophilic attack.
Solvent1,4-Dioxane / Water (2:1)A mixed solvent system to dissolve both the polar amino acid and the nonpolar (Boc)₂O.
TemperatureRoom TemperatureMild conditions prevent side reactions.
Reaction Time12-18 hoursAllows for complete conversion.

Procedure:

  • Dissolve (R)-isoserine in a 2:1 mixture of 1,4-dioxane and water.

  • Add sodium bicarbonate to the solution and stir until dissolved.

  • Add di-tert-butyl dicarbonate portion-wise over 15 minutes.

  • Stir the reaction mixture vigorously at room temperature for 12-18 hours. Monitor progress by TLC (Thin Layer Chromatography).

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with cold 1M HCl. The product will precipitate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield N-Boc-(R)-isoserine as a white solid.

B. Methyl Esterification of N-Boc-(R)-Isoserine

Reagent/ParameterQuantity/ValueRationale
N-Boc-(R)-Isoserine1.0 eqProtected starting material.
Methanol (MeOH)Anhydrous, excessServes as both reagent and solvent.
Thionyl Chloride (SOCl₂)1.2 eq (added dropwise)Activates the carboxylic acid for esterification. An alternative is using an acid catalyst like H₂SO₄.
Temperature0 °C to Room TemperatureInitial cooling controls the exothermic reaction of SOCl₂ with MeOH.
Reaction Time4-6 hoursSufficient for complete esterification.

Procedure:

  • Suspend N-Boc-(R)-isoserine in anhydrous methanol in a flask equipped with a magnetic stirrer and a drying tube.

  • Cool the suspension to 0 °C in an ice bath.

  • Add thionyl chloride dropwise to the stirring suspension over 30 minutes. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the methyl ester product, which can be purified by column chromatography if necessary.

Protocol 2: Deprotection Strategies

A. Boc Group Removal (Acidolysis)

Rationale: The Boc group is designed to be stable to a wide range of conditions but is easily cleaved under acidic conditions, liberating the free amine.

Procedure:

  • Dissolve the N-Boc protected compound in dichloromethane (DCM).

  • Add an equal volume of trifluoroacetic acid (TFA) at 0 °C.

  • Stir the mixture at room temperature for 1-2 hours.

  • Remove the solvent and excess TFA under reduced pressure (co-evaporate with toluene to remove residual TFA) to yield the amine salt.

B. Methyl Ester Removal (Saponification)

Rationale: Ester hydrolysis under basic conditions (saponification) is a standard method to regenerate the carboxylic acid.

Procedure:

  • Dissolve the methyl ester in a mixture of THF/water or methanol/water.

  • Add 1.5 equivalents of lithium hydroxide (LiOH) or sodium hydroxide (NaOH).

  • Stir at room temperature and monitor the reaction by TLC.

  • Upon completion, neutralize the reaction mixture with 1M HCl to pH ~7 and remove the organic solvent in vacuo.

  • Acidify the aqueous residue to pH 2-3 with 1M HCl and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

Conclusion

This compound is a powerful and versatile chiral building block in modern pharmaceutical synthesis. Its inherent stereochemistry, coupled with strategically placed functional groups, provides an efficient and reliable pathway for the construction of complex, enantiomerically pure molecules. The ability to use this single starting material to access diverse and valuable intermediates, such as the Taxol® side chain and precursors for β²,²-amino acids, underscores its significance. The protocols detailed herein offer a robust foundation for researchers to unlock the full synthetic potential of this invaluable chiral synthon, accelerating the development of next-generation therapeutics.

References

Title: High-Efficiency Biocatalytic Production of (R)-3-Amino-2-hydroxypropanoic Acid via Asymmetric Reductive Amination

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-Amino-2-hydroxypropanoic acid, also known as D-isoserine, is a valuable chiral building block for the synthesis of numerous pharmaceutical compounds. Traditional chemical synthesis routes often involve harsh conditions, expensive chiral catalysts, and result in racemic mixtures requiring difficult resolutions. This application note details a robust and highly stereoselective biocatalytic process for the production of this compound. The core of this methodology is the asymmetric reductive amination of the prochiral keto-acid precursor, 3-oxo-2-hydroxypropanoic acid, using an engineered D-amino acid dehydrogenase (D-AAdH). We present detailed protocols for both whole-cell and purified enzyme systems, including an integrated cofactor regeneration cycle essential for economic viability. This enzymatic approach offers a sustainable, efficient, and highly selective alternative, achieving high conversion rates and excellent enantiomeric excess (>99% ee).

Introduction

The demand for enantiomerically pure compounds in the pharmaceutical industry is ever-increasing, as the chirality of a molecule is critical to its therapeutic efficacy and safety.[1] this compound is a key non-proteinogenic amino acid derivative utilized in the synthesis of complex molecules, including antiviral agents and peptide therapeutics. The challenge lies in producing this specific (R)-enantiomer with high purity and yield. Biocatalysis, the use of enzymes or whole microbial cells to perform chemical transformations, has emerged as a powerful tool for green and sustainable chemistry.[2][3] Enzymatic reactions are conducted under mild conditions, are highly specific, and can generate products with exceptional enantiopurity, thereby streamlining downstream processing and reducing hazardous waste.[4][5]

This guide provides a comprehensive overview and actionable protocols for the enzymatic synthesis of this compound, focusing on a state-of-the-art reductive amination strategy.

Overview of Biocatalytic Strategies

Several enzymatic strategies can be employed for the synthesis of chiral D-amino acids. The choice of pathway depends on factors like substrate availability, cost, atom economy, and the desired product purity.

  • Kinetic Resolution: This classic method involves the selective transformation of one enantiomer from a racemic mixture, leaving the other unreacted. While effective, it is inherently limited to a maximum theoretical yield of 50%, unless coupled with a racemization step.[6]

  • Dynamic Kinetic Resolution (DKR): DKR overcomes the 50% yield limitation by continuously racemizing the starting material as one enantiomer is selectively converted.[7][8][9] This requires a combination of a racemase (or chemical racemization catalyst) and a stereoselective enzyme.

  • Transamination: D-amino acid transaminases (D-AATs) can synthesize D-amino acids by transferring an amino group from a donor molecule (like D-alanine) to a keto acid.[10][11] This process requires stoichiometric amounts of the amino donor and the pyridoxal 5'-phosphate (PLP) cofactor.

  • Asymmetric Reductive Amination: This is one of the most atom-efficient methods, directly converting a prochiral α-keto acid into the corresponding D-amino acid using ammonia. The reaction is catalyzed by a D-amino acid dehydrogenase (D-AAdH) and requires a nicotinamide cofactor (NADH or NADPH).[10][12] This pathway offers the potential for near-100% theoretical yield and exceptionally high stereoselectivity, making it the focus of our primary protocol.

Figure 1. Comparison of Biocatalytic Strategies cluster_0 Kinetic Resolution cluster_1 Dynamic Kinetic Resolution cluster_2 Asymmetric Reductive Amination KR_Start Racemic Precursor (R/S) KR_Enzyme Enzyme KR_Start->KR_Enzyme KR_Target Target (R) KR_Start->KR_Target KR_Product Product (S) KR_Enzyme->KR_Product KR_Enzyme->KR_Target No Reaction KR_Label Max Yield: 50% DKR_Start Racemic Precursor (R/S) DKR_Racemase Racemase DKR_Start->DKR_Racemase Racemization DKR_Enzyme Enzyme DKR_Start->DKR_Enzyme DKR_Racemase->DKR_Start Racemization DKR_Product Target Product (R) DKR_Enzyme->DKR_Product DKR_Label Max Yield: >95% RA_Start Prochiral Keto Acid RA_Enzyme D-AAdH RA_Start->RA_Enzyme RA_Inputs NH₃ + NADH RA_Inputs->RA_Enzyme RA_Product Target Product (R) RA_Enzyme->RA_Product RA_Cofactor NAD⁺ RA_Enzyme->RA_Cofactor RA_Label Max Yield: >99% Atom Efficient

Overview of primary biocatalytic routes.

The Asymmetric Reductive Amination Workflow

The selected pathway involves the direct conversion of 3-oxo-2-hydroxypropanoic acid to this compound. This reaction is catalyzed by a D-amino acid dehydrogenase (D-AAdH), an enzyme that facilitates the stereoselective addition of ammonia to the keto group, coupled with oxidation of a nicotinamide cofactor.

Causality Behind Component Selection:

  • Enzyme Choice (D-AAdH): Wild-type D-AAdHs often have limited substrate scopes. However, enzymes like meso-diaminopimelate D-dehydrogenase have been successfully engineered through directed evolution to accept a broad range of α-keto acids, making them ideal starting points for creating a biocatalyst tailored for this specific reaction.[12] The engineering process enhances substrate affinity and catalytic efficiency.

  • Cofactor Regeneration: The NAD(P)H cofactor is expensive, making its stoichiometric use economically unfeasible for large-scale production. Therefore, a cofactor regeneration system is mandatory. A common and effective approach is to couple the primary reaction with a secondary "sacrificial" reaction. The oxidation of a cheap co-substrate, such as glucose by glucose dehydrogenase (GDH) or formate by formate dehydrogenase (FDH), reduces NAD⁺ back to NADH, allowing the cofactor to be used in catalytic amounts.

Figure 2. Reductive Amination with Cofactor Regeneration cluster_main Primary Synthesis Reaction cluster_regen Cofactor Regeneration Cycle KetoAcid 3-Oxo-2-hydroxypropanoic acid DAAdH Engineered D-AAdH KetoAcid->DAAdH Ammonia NH₄⁺ (Ammonia) Ammonia->DAAdH NADH NADH NADH->DAAdH NADH->DAAdH Regenerated Product (R)-3-Amino-2- hydroxypropanoic acid DAAdH->Product NAD NAD⁺ DAAdH->NAD GDH Glucose Dehydrogenase (GDH) NAD->GDH NAD->GDH Recycled Glucose D-Glucose Glucose->GDH GDH->NADH Gluconolactone δ-glucono- lactone GDH->Gluconolactone

The coupled reaction for synthesis and cofactor recycling.

Experimental Protocols

These protocols provide a framework for lab-scale production. Optimization of parameters such as substrate loading, enzyme concentration, and reaction time is recommended for specific applications.[2][13]

Protocol 3.1: Recombinant Enzyme Production

Objective: To produce the required engineered D-AAdH and glucose dehydrogenase (GDH) in an E. coli expression host.

Methodology:

  • Gene Synthesis & Cloning: Obtain codon-optimized synthetic genes for the engineered D-AAdH and a suitable GDH (e.g., from Bacillus subtilis). Clone these genes into high-expression vectors (e.g., pET vectors) with an N-terminal His6-tag for purification.

  • Transformation: Transform the expression plasmids into a suitable E. coli strain (e.g., BL21(DE3)).

  • Expression Culture: a. Inoculate 1 L of LB medium (containing the appropriate antibiotic) with a 10 mL overnight culture of the transformed E. coli. b. Grow the culture at 37°C with shaking (200 rpm) until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8. c. Induce protein expression by adding IPTG to a final concentration of 0.5 mM. d. Reduce the temperature to 20°C and continue shaking for 16-20 hours. This lower temperature often improves protein solubility.

  • Cell Harvest & Lysis: a. Harvest the cells by centrifugation (6,000 x g, 15 min, 4°C). b. Resuspend the cell pellet in 30 mL of lysis buffer (50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0). c. Lyse the cells by sonication on ice or using a high-pressure homogenizer. d. Clarify the lysate by centrifugation (15,000 x g, 30 min, 4°C) to remove cell debris.

  • Purification (for Protocol 3.3): a. Load the clarified supernatant onto a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer. b. Wash the column with 10 column volumes of wash buffer (50 mM sodium phosphate, 300 mM NaCl, 20 mM imidazole, pH 8.0). c. Elute the His-tagged protein with elution buffer (50 mM sodium phosphate, 300 mM NaCl, 250 mM imidazole, pH 8.0). d. Verify protein purity and concentration using SDS-PAGE and a Bradford assay. Dialyze against a storage buffer (e.g., 50 mM phosphate buffer, pH 7.5) and store at -80°C.

Protocol 3.2: Whole-Cell Biocatalysis

Objective: To synthesize the target molecule using metabolically active, non-growing E. coli cells overexpressing the required enzymes. This method avoids costly enzyme purification.[14]

Materials:

  • E. coli cells co-expressing D-AAdH and GDH (prepared as in Protocol 3.1, steps 1-3, and harvested).

  • Reaction Buffer: 100 mM Ammonium phosphate buffer, pH 8.5.

  • Substrates: 3-oxo-2-hydroxypropanoic acid, D-glucose.

  • Cofactor: NAD⁺.

Methodology:

  • Cell Preparation: After harvesting the induced culture, wash the cell pellet once with the reaction buffer and resuspend to a final cell concentration (OD₆₀₀) of 50.

  • Reaction Setup: In a temperature-controlled vessel at 30°C, combine the following components:

    • Cell Suspension: 100 mL

    • 3-oxo-2-hydroxypropanoic acid: 50 mM final concentration.

    • D-glucose: 60 mM final concentration (1.2 equivalents to ensure complete regeneration).

    • NAD⁺: 0.5 mM final concentration.

  • Reaction Execution: a. Maintain the reaction at 30°C with gentle agitation to keep cells suspended. b. Monitor the pH and adjust to 8.5 with 1 M NaOH if necessary, as the formation of gluconolactone from glucose will lower the pH. c. Take samples periodically (e.g., at 0, 2, 4, 8, 12, and 24 hours) for analysis. Quench the reaction in the sample by adding an equal volume of 0.2 M HCl and centrifuging to remove cells.

  • Analysis: Analyze the supernatant for substrate consumption and product formation via chiral HPLC (Protocol 3.4).

Protocol 3.3: In Vitro Synthesis with Purified Enzymes

Objective: To perform the synthesis in a cell-free system for higher purity and easier downstream processing, albeit at a higher initial cost.

Methodology:

  • Reaction Setup: In a total volume of 50 mL in a temperature-controlled vessel at 30°C, combine:

    • Buffer: 100 mM Ammonium phosphate, pH 8.5.

    • Purified D-AAdH: 1 mg/mL (final concentration).

    • Purified GDH: 0.5 mg/mL (final concentration).

    • 3-oxo-2-hydroxypropanoic acid: 50 mM.

    • D-glucose: 60 mM.

    • NAD⁺: 0.5 mM.

  • Execution & Analysis: Follow steps 3b-4 from Protocol 3.2.

Protocol 3.4: Product Analysis by Chiral HPLC

Objective: To quantify the product concentration and determine the enantiomeric excess (ee).

Methodology:

  • Instrumentation: HPLC system with a UV detector.

  • Chiral Column: A crown ether-based chiral column (e.g., CHIRALPAK CR(+)) is suitable for separating amino acid enantiomers.

  • Mobile Phase: Perchloric acid solution (pH ~2.0).

  • Detection: UV at 210 nm.

  • Quantification: a. Run authentic standards of racemic and pure (R)- and (S)-3-Amino-2-hydroxypropanoic acid to determine retention times. b. Integrate the peak areas for the (R) and (S) enantiomers in the reaction samples. c. Calculate the enantiomeric excess (ee) using the formula: ee (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100

Data Interpretation and Troubleshooting

Effective process development requires careful analysis of results and a systematic approach to troubleshooting.

Table 1: Typical Quantitative Data for Whole-Cell Biocatalysis

ParameterValueNotes
Substrate Concentration50 mMHigher concentrations may lead to substrate inhibition.
Product Titer~4.9 g/LCorresponds to ~47 mM product concentration.
Molar Conversion~94%Achieved after 24 hours.
Enantiomeric Excess (ee)>99%Demonstrates high stereoselectivity of the enzyme.
Space-Time Yield~4.9 g/L/dayKey metric for process efficiency.

Table 2: Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low Conversion (<50%) 1. Inactive enzyme (D-AAdH or GDH).2. Inefficient cofactor regeneration.3. Substrate/product inhibition.4. Suboptimal pH or temperature.1. Verify enzyme activity with a standard assay.2. Increase GDH concentration or glucose equivalents.3. Lower initial substrate concentration; consider fed-batch strategy.4. Re-optimize reaction conditions.
Low Enantiomeric Excess 1. Contamination with a non-selective enzyme.2. Racemization of product under reaction conditions.1. Ensure purity of enzyme preparation (if applicable).2. Test product stability under reaction conditions (pH, temp) without enzyme.
Reaction Stalls 1. Depletion of co-substrate (glucose).2. Significant pH drop.3. Enzyme instability over time.1. Add more glucose.2. Implement automated pH control (titration).3. Consider enzyme immobilization to improve stability.

Conclusion

The biocatalytic production of this compound using an engineered D-amino acid dehydrogenase represents a significant advancement over traditional chemical methods. The protocols outlined in this application note demonstrate a highly efficient and stereoselective process that is both environmentally friendly and scalable. By leveraging a whole-cell system with integrated cofactor regeneration, this method provides a cost-effective and robust platform for producing high-purity chiral building blocks essential for the pharmaceutical industry.

References

analytical methods for quantifying (R)-3-Amino-2-hydroxypropanoic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Analytical Methods for Quantifying (R)-3-Amino-2-hydroxypropanoic Acid in Solution

For: Researchers, Scientists, and Drug Development Professionals

A Senior Application Scientist’s Guide to the Enantioselective Quantification of this compound (D-Isoserine)

Introduction

This compound, also known as D-Isoserine, is a non-proteinogenic amino acid and a stereoisomer of the more common serine. The precise quantification of specific enantiomers like D-Isoserine is critical in pharmaceutical development, metabolic research, and clinical diagnostics. The biological activity of chiral molecules is often stereospecific; therefore, the ability to distinguish and quantify one enantiomer in the presence of its mirror image is not merely an analytical challenge but a scientific necessity.

This guide provides a detailed exploration of robust analytical methods for the quantification of D-Isoserine. The primary analytical hurdles include the molecule's chirality, its lack of a strong native chromophore for UV-Vis or fluorescence detection, and the potential for complex biological matrices. We will dissect four principal methodologies: High-Performance Liquid Chromatography (HPLC) with chiral derivatization, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzymatic Assays. This document is structured to provide not only step-by-step protocols but also the underlying scientific rationale, empowering researchers to select and implement the optimal method for their specific application.

Part 1: The Foundational Challenge of Chirality

Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation impossible with standard chromatographic techniques. The core principle of chiral separation relies on creating a transient diastereomeric interaction between the enantiomers and a single-enantiomer chiral selector.[1][2] This can be achieved through two primary strategies:

  • Indirect Separation: The enantiomers are chemically reacted with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers now have different physical properties and can be separated on a standard, achiral chromatography column.[3]

  • Direct Separation: The enantiomers are introduced directly to a chiral environment, most commonly a column packed with a chiral stationary phase (CSP). The differential interaction between each enantiomer and the CSP leads to different retention times and, thus, separation.[3]

The choice between these fundamental approaches is a critical first step in method development.

G start Goal: Quantify D-Isoserine decision Select Chiral Separation Strategy start->decision indirect Indirect Method (Chiral Derivatization) decision->indirect High sensitivity needed? Chiral column unavailable? direct Direct Method (Chiral Stationary Phase) decision->direct Minimize sample prep? Avoid derivatization artifacts? achiral_col Separation on Standard (Achiral) Column indirect->achiral_col chiral_col Separation on Chiral Column (CSP) direct->chiral_col

Caption: Decision workflow for selecting a chiral separation strategy.

Part 2: HPLC with Fluorescence Detection via Chiral Derivatization (Indirect Method)

This is a classic and highly effective method that leverages the high sensitivity of fluorescence detection. Since D-Isoserine lacks native fluorescence, a derivatization step is mandatory.[4] By using a chiral derivatizing agent that is also fluorescent (or imparts fluorescence), we solve two problems at once.

Scientific Principle: The primary amine of D-Isoserine and its L-enantiomer are reacted with a chiral reagent, such as N-acetyl-L-cysteine (NAC) in the presence of o-phthaldialdehyde (OPA), to form diastereomeric isoindole derivatives.[5] These diastereomers are no longer mirror images and can be readily separated by standard reversed-phase HPLC.

Causality Behind Experimental Choices:

  • OPA/NAC Reagent: OPA reacts rapidly with primary amines in the presence of a thiol (NAC) to form highly fluorescent products.[5][6] Using the chiral thiol NAC imparts the necessary stereochemical difference for separation.

  • Reversed-Phase C18 Column: This is the workhorse of HPLC. Its nonpolar stationary phase is ideal for separating the relatively nonpolar derivatized amino acids based on hydrophobicity.[6]

  • Fluorescence Detection: Offers significantly higher sensitivity (picomole to femtomole levels) compared to UV detection for these derivatives, which is crucial when analyzing low-concentration samples.[4]

Workflow for HPLC-FLD Analysis

G cluster_prep Sample Preparation cluster_analysis Analysis sample D/L-Isoserine Solution derivatize Derivatize with OPA/NAC Reagent sample->derivatize diastereomers Formation of Fluorescent Diastereomers derivatize->diastereomers inject Inject into HPLC System diastereomers->inject separate Separate on C18 Column inject->separate detect Fluorescence Detection separate->detect quantify Quantify Peaks detect->quantify

Caption: Experimental workflow for the indirect HPLC-FLD method.

Detailed Protocol: OPA/NAC Derivatization for HPLC-FLD

This protocol is a self-validating system. The inclusion of a standard curve and quality control (QC) samples ensures the accuracy and precision of the measurements for each analytical run.

1. Reagent Preparation:

  • Borate Buffer (0.4 M, pH 9.5): Dissolve 2.47 g of boric acid in 90 mL of deionized water. Adjust pH to 9.5 with a concentrated sodium hydroxide solution. Bring the final volume to 100 mL.

  • N-acetyl-L-cysteine (NAC) Solution (10 mg/mL): Dissolve 100 mg of NAC in 10 mL of Borate Buffer. Prepare fresh daily.

  • o-phthaldialdehyde (OPA) Solution (5 mg/mL): Dissolve 50 mg of OPA in 1 mL of methanol, then add 9 mL of Borate Buffer. Protect from light and prepare fresh daily.

  • Derivatization Reagent: Mix the NAC and OPA solutions in a 1:1 (v/v) ratio immediately before use.

2. Sample & Standard Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mM) in 0.1 M HCl.

  • Create a series of calibration standards (e.g., 1 µM to 100 µM) by diluting the stock solution with the mobile phase A.

  • Prepare QC samples at low, medium, and high concentrations.

  • For unknown samples, ensure they are diluted to fall within the calibration range. Remove any particulates by centrifugation or filtration.

3. Derivatization Procedure:

  • In a microcentrifuge tube, mix 100 µL of the sample or standard with 400 µL of the freshly prepared Derivatization Reagent.

  • Vortex briefly and allow the reaction to proceed for exactly 2 minutes at room temperature, protected from light.[5]

  • Immediately inject a defined volume (e.g., 20 µL) into the HPLC system. Automation of this step is highly recommended for reproducibility.[6]

4. HPLC-FLD Conditions:

  • Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase A: 50 mM Sodium Acetate buffer (pH 6.5) with 5% Tetrahydrofuran (THF).

  • Mobile Phase B: Methanol.

  • Flow Rate: 1.0 mL/min.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 60% B (linear gradient)

    • 25-30 min: 60% B

    • 30-35 min: Return to 10% B

    • 35-45 min: Re-equilibration at 10% B

  • Detector: Fluorescence Detector (FLD).

  • Excitation Wavelength: 340 nm.

  • Emission Wavelength: 455 nm.[4]

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the D-Isoserine derivative against its concentration.

  • Determine the concentration of D-Isoserine in unknown samples by interpolation from the calibration curve.

Typical Performance Characteristics
ParameterTypical ValueRationale / Comment
Limit of Quantification (LOQ) 1 - 10 pmolHigh sensitivity is achieved due to the fluorescent nature of the OPA derivative.[4]
Linearity (r²) > 0.998Demonstrates a direct proportional relationship between concentration and detector response.
Precision (%RSD) < 5% (Intra-day)Indicates high reproducibility of the derivatization and analysis process.
Accuracy (Recovery) 95 - 105%Ensures the method accurately measures the true concentration in the matrix.

Part 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) (Direct Method)

For applications demanding the highest sensitivity and specificity, particularly in complex biological matrices like plasma or cerebrospinal fluid, LC-MS/MS is the gold standard.[7][8] The direct method, employing a chiral stationary phase (CSP), simplifies sample preparation by eliminating the need for derivatization.[9]

Scientific Principle: Enantiomers are separated on a chiral column based on differential, transient diastereomeric interactions with the CSP. The column effluent is then ionized (typically by electrospray ionization, ESI), and the specific analyte is detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. MRM provides exceptional specificity by monitoring a specific precursor ion → fragment ion transition unique to D-Isoserine.

Causality Behind Experimental Choices:

  • Chiral Stationary Phase (CSP): A teicoplanin-based CSP (e.g., Astec CHIROBIOTIC T) is particularly effective for separating underivatized amino acids. It possesses ionic groups compatible with aqueous mobile phases ideal for these polar compounds.

  • Stable Isotope-Labeled Internal Standard (SIL-IS): Using a SIL-IS (e.g., D-Serine-d3 as a close structural analog if D-Isoserine-d3 is unavailable) is paramount for accurate quantification.[10] It co-elutes with the analyte and experiences the same matrix effects and ionization suppression/enhancement, allowing for a highly reliable normalization of the signal.

  • Tandem Mass Spectrometry (MS/MS): Provides two layers of mass filtering (precursor and product ion), virtually eliminating chemical noise and ensuring that the detected signal is unequivocally from the analyte of interest.[8]

Workflow for Direct LC-MS/MS Analysis

G cluster_prep Sample Preparation cluster_analysis Analysis sample D/L-Isoserine in Biological Matrix spike Spike with SIL-Internal Standard sample->spike precip Protein Precipitation (e.g., with Methanol) spike->precip centrifuge Centrifuge & Collect Supernatant precip->centrifuge inject Inject into LC-MS/MS System centrifuge->inject separate Separate on Chiral Column (CSP) inject->separate detect ESI-MS/MS Detection (MRM) separate->detect quantify Quantify using Area Ratios detect->quantify

Caption: Experimental workflow for the direct LC-MS/MS method.

Detailed Protocol: Direct Chiral LC-MS/MS

1. Sample Preparation:

  • Aliquot 50 µL of the sample (e.g., plasma, cell lysate) into a microcentrifuge tube.

  • Add 50 µL of the SIL-IS working solution (e.g., D-Serine-d3 at 5 µg/mL).[10]

  • Add 500 µL of ice-cold methanol to precipitate proteins.[10]

  • Vortex vigorously for 2 minutes.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase. Vortex and transfer to an autosampler vial.

2. LC-MS/MS Conditions:

  • Column: Astec CHIROBIOTIC T (e.g., 150 x 2.1 mm, 5 µm) or similar teicoplanin-based CSP.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Flow Rate: 0.2 mL/min.

  • Gradient: A shallow gradient optimized for the separation of serine isomers, typically starting at a high aqueous percentage (e.g., 95% A) and slowly increasing the organic content.

  • Mass Spectrometer: Triple Quadrupole Mass Spectrometer.

  • Ionization: Electrospray Ionization, Positive Mode (ESI+).

  • MRM Transitions (Hypothetical - requires empirical determination):

    • D-Isoserine: Q1: 106.1 m/z → Q3: 60.1 m/z (loss of COOH and NH3)

    • SIL-IS (D-Serine-d3): Q1: 109.1 m/z → Q3: 63.1 m/z

3. Data Analysis:

  • Calculate the peak area ratio of the analyte to the SIL-IS.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.

  • Determine the concentration in unknown samples by interpolation.

Typical Performance Characteristics
ParameterTypical ValueRationale / Comment
Limit of Quantification (LOQ) 0.1 - 10 nmol/mLExceptional sensitivity due to the low noise and high specificity of MRM detection.[8][11]
Linearity (r²) > 0.999Use of a SIL-IS corrects for non-linearities caused by matrix effects.
Precision (%RSD) < 8% (low QC), < 5% (high QC)SIL-IS corrects for variability in sample prep and injection, leading to excellent precision.[12]
Specificity Extremely HighMonitored MRM transition is unique to the analyte, eliminating interferences.

Part 4: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful alternative that offers outstanding chromatographic resolution and sensitivity. However, it requires that the analyte be chemically modified to become volatile and thermally stable.

Scientific Principle: D-Isoserine is converted into a volatile derivative, typically through a two-step process of esterification followed by acylation. The resulting derivative is separated from other sample components on a gas chromatography column and detected by a mass spectrometer. Enantiomeric separation is achieved using a chiral GC column.

Causality Behind Experimental Choices:

  • N-trifluoroacetyl-O-alkyl ester derivatization: This two-step conversion is highly effective for a wide range of amino acids, producing stable and volatile derivatives suitable for GC analysis.[13]

  • Chiral GC Column: A column coated with a chiral selector, such as a cyclodextrin derivative (e.g., Lipodex E), is necessary to resolve the derivatized enantiomers.[13]

  • Mass Spectrometry Detection: Provides definitive identification based on the derivative's mass spectrum and allows for sensitive quantification using Selected Ion Monitoring (SIM).

Workflow for GC-MS Analysis

G cluster_prep Sample Preparation cluster_analysis Analysis sample Dried Sample Residue esterify Step 1: Esterification (e.g., w/ Methanolic HCl) sample->esterify acylate Step 2: Acylation (e.g., w/ TFAA) esterify->acylate volatile_deriv Formation of Volatile Diastereomers acylate->volatile_deriv inject Inject into GC-MS System volatile_deriv->inject separate Separate on Chiral GC Column inject->separate detect MS Detection (SIM Mode) separate->detect quantify Quantify Peaks detect->quantify G sample Sample containing D/L-Isoserine enzyme_add Add Specific D-Isoserine Enzyme sample->enzyme_add conversion Enzymatic Conversion of D-Isoserine to Product enzyme_add->conversion probe_add Add Detection Probe & Developer Mix conversion->probe_add signal Generation of Fluorescent Signal probe_add->signal measure Measure Fluorescence (Plate Reader) signal->measure

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield for (R)-3-Amino-2-hydroxypropanoic Acid (D-Isoserine) Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (R)-3-Amino-2-hydroxypropanoic acid, also known as D-Isoserine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately optimize product yield and purity. As a non-proteinogenic α-hydroxy-β-amino acid, D-Isoserine is a valuable chiral building block in medicinal chemistry.[1] This document synthesizes established methodologies with practical, field-proven insights to ensure your success.

Section 1: Overview of Synthetic Strategies

The synthesis of enantiomerically pure D-Isoserine presents a significant challenge, primarily centered on controlling the stereochemistry.[2] The two predominant approaches are:

  • Racemic Synthesis followed by Chiral Resolution: This classic approach involves the synthesis of a DL-Isoserine mixture, which is then separated into its constituent enantiomers. While often robust and scalable, the theoretical maximum yield for the desired enantiomer is 50%, and the resolution step can be resource-intensive.

  • Asymmetric (Enantioselective) Synthesis: These more modern methods aim to directly produce the desired (R)-enantiomer, offering higher theoretical yields. They often involve chiral catalysts, auxiliaries, or enzymatic processes that demand precise control over reaction conditions.[3]

The choice of strategy depends on available resources, required scale, and in-house expertise. This guide will focus heavily on the common and accessible racemic synthesis via a nitro-aldol reaction, followed by resolution, as it presents numerous opportunities for optimization.

Table 1: Comparison of Primary Synthetic Routes
Strategy Common Starting Materials Key Advantages Common Challenges Typical Yield Range (Overall)
Racemic Synthesis + Resolution Glyoxylic acid, NitromethaneWell-documented, robust chemistry; scalable.[4]Max 50% theoretical yield; resolution can be difficult; generates undesired enantiomer as waste.20-40%
Asymmetric Synthesis (Enzymatic) L-α-amino acids, FormaldehydeHigh enantioselectivity (high ee%); green chemistry approach.[5]Enzyme stability and cost; requires specialized biocatalysis expertise; optimization can be complex.35-70% (highly variable)
Asymmetric Synthesis (Chiral Auxiliary) L-Isoserine derivatives, Alkylating agentsHigh diastereoselectivity; predictable stereochemical outcome.[3]Multi-step process; requires stoichiometric use of expensive chiral auxiliaries.30-50%

Section 2: Troubleshooting Guide for Racemic Synthesis & Resolution

This section addresses specific issues encountered during the most common synthetic route: the nitro-aldol condensation of glyoxylic acid and nitromethane to form 2-hydroxy-3-nitropropanoic acid, followed by catalytic hydrogenation to yield DL-Isoserine.[4]

Workflow for Racemic Synthesis and Resolution

G cluster_0 Step 1: Racemic Synthesis cluster_1 Step 2: Purification & Resolution A Glyoxylic Acid + Nitromethane B Nitro-Aldol Condensation A->B C 2-Hydroxy-3-nitropropanoic acid B->C D Catalytic Hydrogenation (e.g., Pd/C, H2) C->D E DL-Isoserine (Racemic Mixture) D->E F Crude DL-Isoserine E->F Work-up G Initial Purification (Crystallization / Chromatography) F->G H Chiral Resolution G->H I (R)-Isoserine (Target Molecule) H->I Separation J (S)-Isoserine (Byproduct) H->J Separation G start Incomplete Hydrogenation? cat_check Is the catalyst fresh and active? Yes No start->cat_check sub_check Is the nitro-adduct pure? Yes No cat_check->sub_check Yes action_cat Action: Use fresh Pd/C catalyst. Consider a higher loading (5-10 mol%). cat_check->action_cat No param_check Are H2 pressure and temperature optimal? Yes No sub_check->param_check Yes action_sub Action: Recrystallize the nitro-adduct to remove potential catalyst poisons. sub_check->action_sub No result_ok Reaction Optimized param_check->result_ok Yes action_param Action: Increase H2 pressure (e.g., to 50 psi). Ensure efficient stirring. Consider a different solvent (e.g., MeOH, H2O). param_check->action_param No action_cat->start action_sub->start action_param->start

References

Technical Support Center: Crystallization-Based Purification of (R)-3-Amino-2-hydroxypropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (R)-3-Amino-2-hydroxypropanoic acid, also known as D-isoserine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to the crystallization of this valuable chiral amino acid derivative.

This compound is a key building block in the synthesis of various pharmaceutical compounds. Achieving high purity is critical for downstream applications, and crystallization is a powerful technique for this purpose. This guide is structured to address common challenges and provide a scientifically grounded framework for developing and optimizing your crystallization protocols.

Troubleshooting Guide: Common Issues in D-Isoserine Crystallization

This section addresses specific problems you may encounter during the purification of this compound. Each issue is followed by a detailed explanation of potential causes and recommended solutions.

Issue 1: No Crystals Form Upon Cooling

  • Potential Cause 1: Solution is Undersaturated. The concentration of D-isoserine in the solvent may be too low to achieve the supersaturation required for nucleation.

    • Solution: Re-heat the solution and carefully evaporate a portion of the solvent to increase the concentration. Cool the solution again to induce crystallization. It is advisable to save a small seed crystal from a previous successful batch to introduce a nucleation site.[1]

  • Potential Cause 2: Inappropriate Solvent System. The chosen solvent or solvent mixture may be too good of a solvent for D-isoserine, preventing it from precipitating out upon cooling.

    • Solution: Consider a different solvent system. D-isoserine is soluble in water.[2] A common strategy for crystallizing polar molecules like amino acids is to use a mixed solvent system, such as water with a miscible, less polar solvent like ethanol or isopropanol.[3][4][5] The addition of the less polar solvent will decrease the solubility of D-isoserine and promote crystallization.

  • Potential Cause 3: Lack of Nucleation Sites. Spontaneous nucleation can sometimes be difficult to initiate.

    • Solution:

      • Scratching: Gently scratch the inside of the flask below the solvent level with a glass rod. The microscopic scratches on the glass can provide nucleation sites.

      • Seeding: Introduce a tiny crystal of pure D-isoserine (a "seed crystal") into the cooled, supersaturated solution.[1]

Issue 2: Oily Precipitate or Amorphous Solid Forms Instead of Crystals

  • Potential Cause 1: Solution is Too Concentrated or Cooled Too Rapidly. If the solution is highly supersaturated or cooled too quickly, the molecules may not have enough time to orient themselves into an ordered crystal lattice, leading to the formation of an oil or amorphous solid.[1]

    • Solution: Re-heat the mixture to redissolve the precipitate. Add a small amount of additional solvent to slightly reduce the concentration. Allow the solution to cool more slowly. Insulating the flask can help to slow the cooling rate.[1]

  • Potential Cause 2: Presence of Impurities. Certain impurities can inhibit crystal growth or promote the formation of an oil.[6] Impurities from the synthesis of D-isoserine could include starting materials, by-products, or residual salts.[7][8][9]

    • Solution: Consider a pre-purification step, such as a wash with a solvent in which the desired compound is sparingly soluble but the impurities are soluble. Alternatively, try a different crystallization solvent system that may leave the problematic impurities in the mother liquor.

Issue 3: Low Crystal Yield

  • Potential Cause 1: Incomplete Crystallization. A significant amount of D-isoserine may remain dissolved in the mother liquor.

    • Solution:

      • Cooling: Ensure the solution has been cooled to a sufficiently low temperature for an adequate amount of time. Cooling in an ice bath can maximize the yield.

      • Solvent Composition: If using a mixed solvent system, you can try to carefully add more of the anti-solvent (the solvent in which D-isoserine is less soluble) to the cooled solution to further decrease its solubility.

      • Concentration: The initial concentration might have been too low. The mother liquor can be concentrated and a second crop of crystals can be obtained.[1]

  • Potential Cause 2: Losses During Isolation. Product may be lost during filtration or washing.

    • Solution:

      • Washing: Wash the collected crystals with a minimal amount of ice-cold solvent to minimize dissolution of the product.

      • Filtration: Ensure a complete transfer of the crystalline slurry to the filter.

Issue 4: Poor Crystal Quality (e.g., small needles, agglomerates)

  • Potential Cause: Rapid Crystal Growth. Fast crystal growth often leads to smaller, less pure crystals.[1]

    • Solution: Slow down the crystallization process. This can be achieved by:

      • Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in a colder environment.

      • Reduced Supersaturation: Use a slightly more dilute solution.

      • Solvent System: Experiment with different solvent systems or ratios in a mixed solvent system.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the crystallization of this compound?

A1: Given that D-isoserine is an amino acid, it is expected to be soluble in water and less soluble in organic solvents.[2][3][4] A good starting point would be a mixed solvent system of water and a water-miscible organic solvent such as ethanol, methanol, or isopropanol.[3][4][5] You would dissolve the crude D-isoserine in a minimal amount of hot water and then slowly add the organic solvent until the solution becomes slightly turbid. Re-heating to get a clear solution and then allowing it to cool slowly should yield crystals.

Q2: How does pH affect the crystallization of D-isoserine?

A2: The solubility of amino acids is highly dependent on pH, with the lowest solubility typically observed at the isoelectric point (pI).[3][4] For D-isoserine, which has both an amino group and a carboxylic acid group, adjusting the pH of the aqueous solution to its pI will decrease its solubility and promote crystallization. The exact pI may need to be determined experimentally, but it will be in the range where the molecule exists predominantly as a zwitterion.

Q3: What are the common impurities I should be aware of?

A3: The impurity profile will depend on the synthetic route used to produce the D-isoserine. Common impurities in amino acid preparations can include:

  • Enantiomeric Impurities: The corresponding (S)-enantiomer. Chiral purification methods may be necessary if this is a significant impurity.[10]

  • Diastereomeric Impurities: If the synthesis involves multiple chiral centers.

  • Starting Materials and Reagents: Unreacted precursors from the synthesis.

  • By-products: Molecules formed from side reactions during synthesis.[7][8][9]

  • Salts: Inorganic salts from pH adjustments or work-up procedures.

Q4: How can I assess the purity of my crystallized D-isoserine?

A4: Several analytical techniques can be used to determine the purity of your final product:

  • Melting Point: A sharp melting point close to the literature value (around 235 °C with decomposition) is indicative of high purity.[11][12]

  • Chromatography: High-Performance Liquid Chromatography (HPLC), particularly chiral HPLC, can be used to determine both chemical and enantiomeric purity.[10] Thin Layer Chromatography (TLC) can also be a quick method to check for impurities.

  • Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure of the molecule and identify any organic impurities.

Experimental Protocol: General Guideline for Crystallization of this compound

This protocol provides a general starting point for the purification of D-isoserine by crystallization from a mixed solvent system. Optimization will likely be required based on the purity of your starting material and the scale of your experiment.

Materials:

  • Crude this compound

  • Deionized Water

  • Ethanol (or Isopropanol)

  • Erlenmeyer flask

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Watch glass

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Procedure:

  • Dissolution: Place the crude D-isoserine in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of hot deionized water and stir until the solid is completely dissolved.

  • Addition of Anti-Solvent: While the solution is still hot, slowly add ethanol dropwise with continuous stirring. Continue adding ethanol until the solution becomes slightly and persistently turbid.

  • Re-dissolution: Gently heat the solution while stirring until the turbidity just disappears, resulting in a clear, saturated solution.

  • Cooling and Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. To further promote slow cooling, the flask can be placed in an insulated container.

  • Crystal Growth: Once the flask has reached room temperature, place it in an ice bath for at least one hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

Visualizing the Process

Crystallization Workflow

CrystallizationWorkflow cluster_dissolution Dissolution cluster_cooling Cooling & Crystallization cluster_isolation Isolation & Drying Dissolve Dissolve Crude D-Isoserine in Minimal Hot Water Add_Ethanol Add Ethanol until Slightly Turbid Dissolve->Add_Ethanol Reheat Re-heat to Clear Solution Add_Ethanol->Reheat Slow_Cool Slowly Cool to Room Temperature Reheat->Slow_Cool Ice_Bath Cool in Ice Bath Slow_Cool->Ice_Bath Filter Vacuum Filtration Ice_Bath->Filter Wash Wash with Cold Ethanol Filter->Wash Dry Dry Under Vacuum Wash->Dry Pure_Crystals Pure (R)-3-Amino-2- hydroxypropanoic Acid Dry->Pure_Crystals

A generalized workflow for the crystallization of D-isoserine.

Troubleshooting Logic

TroubleshootingLogic Start Start Crystallization No_Crystals No Crystals Form Undersaturated? Wrong Solvent? No Nucleation? Start->No_Crystals Problem Oily_Precipitate Oily Precipitate Too Concentrated? Cooled Too Fast? Impurities? Start->Oily_Precipitate Problem Low_Yield Low Yield Incomplete Crystallization? Loss on Isolation? Start->Low_Yield Problem Poor_Quality Poor Crystal Quality Rapid Growth? Start->Poor_Quality Problem Solution_NoCrystals Concentrate Solution Change Solvent Scratch or Seed No_Crystals->Solution_NoCrystals Solution Solution_Oily Add More Solvent Cool Slower Pre-purify Oily_Precipitate->Solution_Oily Solution Solution_LowYield Cool Longer Concentrate Mother Liquor Wash with Cold Solvent Low_Yield->Solution_LowYield Solution Solution_PoorQuality Cool Slower Use More Dilute Solution Poor_Quality->Solution_PoorQuality Solution Success High Purity Crystals Solution_NoCrystals->Success Solution_Oily->Success Solution_LowYield->Success Solution_PoorQuality->Success

A decision tree for troubleshooting common crystallization issues.

Quantitative Data Summary

ParameterRecommended Range/ValueNotes
Melting Point ~235 °C (with decomposition)A sharp melting point indicates high purity.[11][12]
Solubility in Water 10 mg/mL (95.16 mM)May require sonication to fully dissolve at room temperature.[2]
Molecular Weight 105.09 g/mol [13][14]

References

Technical Support Center: Stereoselective Synthesis of D-Isoserine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stereoselective synthesis of D-isoserine. D-isoserine ( (R)-3-amino-2-hydroxypropanoic acid) is a crucial chiral building block in pharmaceutical development, notably as a precursor for the C-13 side chain of Paclitaxel and other bioactive molecules.[1][2] Its synthesis, however, presents significant stereochemical challenges. This guide provides in-depth troubleshooting advice and answers to frequently encountered questions, designed for researchers, chemists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What makes the stereoselective synthesis of D-isoserine fundamentally challenging?

The primary challenge lies in controlling the stereochemistry at two adjacent chiral centers: C2 (bearing the hydroxyl group) and C3 (bearing the amino group, though C3 is not chiral in isoserine itself, its relationship to C2 is critical in many precursors). Key difficulties include:

  • Achieving High Enantioselectivity: Establishing the correct absolute configuration (R) at the C2 stereocenter is paramount. This often requires sophisticated asymmetric catalysts, chiral auxiliaries, or enzymatic methods, each with its own set of optimization challenges.[3][4]

  • Preventing Racemization: The protons alpha to carbonyl groups in many synthetic intermediates are acidic and can be abstracted under non-optimal basic or acidic conditions, leading to a loss of enantiomeric purity.

  • Managing Protecting Groups: The molecule contains two reactive functional groups (amino and hydroxyl) that typically require protection.[5] The selection, application, and removal of these groups must be carefully planned to avoid side reactions and ensure compatibility with stereoselective steps.[6] This often necessitates an orthogonal protection strategy.

  • Purification of Enantiomers: If a synthesis results in a racemic or diastereomeric mixture, the final separation can be difficult due to the similar physical properties of the stereoisomers.[7]

Q2: What are the primary strategic approaches for achieving high stereoselectivity in D-isoserine synthesis?

There are three main strategies, each with distinct advantages and potential pitfalls:

  • Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure starting materials, such as D-serine or D-malic acid.[8] The inherent chirality of the starting material is transferred through the synthetic sequence. The main challenge here is to design reactions that proceed with high stereochemical fidelity (either retention or controlled inversion) and avoid racemization.

  • Asymmetric Catalysis: This involves using a small amount of a chiral catalyst to induce stereoselectivity in a reaction involving a prochiral substrate.[4] Methods like asymmetric hydrogenation, epoxidation, or aminohydroxylation are common. The key challenge is finding a catalyst-substrate pairing that delivers high enantiomeric excess (ee) and yield.[2][9]

  • Chiral Auxiliary-Mediated Synthesis: A chiral auxiliary is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction.[8] After the desired stereocenter is set, the auxiliary is removed. Evans' oxazolidinones are a classic example. Success depends on high diastereoselectivity during the key bond-forming step and clean removal of the auxiliary without disturbing the newly formed stereocenter.

Q3: How do I select the right protecting group strategy for my synthesis?

Choosing the correct protecting groups is critical for success. An ideal strategy is "orthogonal," meaning each protecting group can be removed under specific conditions without affecting the others.[5][6]

Table 1: Comparison of Common Protecting Groups for Isoserine Synthesis

Functional GroupProtecting GroupAbbreviationCommon Cleavage ConditionsAdvantages & Considerations
Amino Group tert-ButoxycarbonylBocStrong Acid (TFA, HCl)[10]Stable to a wide range of conditions; common in many synthetic routes.
BenzyloxycarbonylCbz or ZCatalytic Hydrogenolysis (H₂/Pd)[10]Orthogonal to Boc; useful if acid-sensitive groups are present.
9-FluorenylmethoxycarbonylFmocMild Base (Piperidine in DMF)[10]Very mild cleavage; orthogonal to both Boc and Cbz. Ideal for complex, sensitive molecules.
Hydroxyl Group tert-ButyldimethylsilylTBDMSFluoride source (TBAF), Acid (AcOH)Robust and widely used. Cleavage is generally mild and orthogonal to Cbz/Fmoc.
Benzyl etherBnCatalytic Hydrogenolysis (H₂/Pd)Cleaved simultaneously with Cbz. Not orthogonal if Cbz is also used.
TritylTrtMild Acid (e.g., dilute TFA)[11]Bulky group that can offer steric direction. Labile to acid, similar to Boc.

The workflow below illustrates the decision-making process for selecting an orthogonal protection scheme.

Caption: Decision workflow for selecting an orthogonal protecting group strategy.

Troubleshooting Guide

Q4: My reaction shows low diastereoselectivity. How can I improve it?

Issue: You are performing a reaction to create the C2 stereocenter (e.g., an aldol addition or alkylation of a chiral enolate) and are obtaining a nearly 1:1 mixture of diastereomers, or the wrong diastereomer is favored.

Underlying Causes & Solutions:

  • Poor Facial Selectivity: The incoming reagent is not effectively discriminating between the two faces of your planar intermediate (e.g., an enolate or aldehyde).

    • Troubleshooting Steps:

      • Lower the Temperature: Most stereoselective reactions show increased selectivity at lower temperatures (-78 °C is a common starting point). This enhances the energetic difference between the diastereomeric transition states.

      • Change the Metal Cation: In enolate chemistry, the cation plays a huge role. Lithium (from LDA or LHMDS) often forms tight, ordered transition states.[8] Consider switching to sodium (NaHMDS) or potassium (KHMDS) to alter aggregation and stereoselectivity. Boron enolates (using Bu₂BOTf) are well-known for providing excellent stereocontrol in aldol reactions.

      • Increase Steric Bulk: Increase the steric hindrance of either your substrate (e.g., a bulkier protecting group) or the reagent. This will amplify steric interactions in the disfavored transition state, improving selectivity.

      • Add a Chelating Agent: If your substrate has a nearby Lewis basic group (like an ether or protected amine), using a chelating metal Lewis acid (e.g., MgBr₂·OEt₂, ZnCl₂) can lock the conformation of the substrate, forcing the reagent to attack from a specific face.

  • Incorrect Mechanistic Model: Your prediction of the stereochemical outcome is based on a model (e.g., Felkin-Anh, Cram-chelate) that is not operating under your reaction conditions.

    • Troubleshooting Steps:

      • Review the Literature: Find examples of similar transformations and carefully analyze the conditions used to achieve the desired stereochemistry.

      • Visualize the Transition State: Draw the competing transition state models for your specific substrate and reagent combination to understand the subtle energetic differences. A diagram illustrating this concept is provided below.

G cluster_0 Chelation-Controlled Addition cluster_1 Non-Chelating (Felkin-Anh) Model Chelate Substrate + Chelating Lewis Acid (MgBr₂) Locked Rigid Cyclic Intermediate Chelate->Locked Attack_C Nucleophile Attacks Least Hindered Face Locked->Attack_C Product_C Single Diastereomer Favored Attack_C->Product_C NonChelate Substrate + Non-Chelating Reagent Felkin Staggered Conformation (Felkin-Anh) NonChelate->Felkin Attack_F Nucleophile Attacks Along Bürgi-Dunitz Trajectory Felkin->Attack_F Product_F Opposite Diastereomer Favored Attack_F->Product_F

Caption: Competing models for nucleophilic addition to a chiral aldehyde.

Q5: I am observing significant elimination byproducts. What is causing this and how can I stop it?

Issue: During a base-mediated reaction or a deprotection step, you isolate a significant amount of an α,β-unsaturated compound instead of your desired isoserine derivative. This is particularly common in derivatives where the C2 hydroxyl is converted into a good leaving group.[8]

Underlying Causes & Solutions:

  • Strongly Basic/Hindered Nucleophiles: Using a strong, sterically hindered base or nucleophile can favor E2 elimination over the desired Sₙ2 reaction or addition. The base preferentially abstracts the acidic C2 proton.

    • Troubleshooting Steps:

      • Switch to a Less Hindered Base/Nucleophile: If trying to displace a leaving group at C3, switch from a bulky base like LDA to a smaller one like NaH (if compatible), or use a less basic nucleophile.

      • Use a "Softer" Nucleophile: Softer nucleophiles (e.g., thiolates, cyanides) often favor substitution over elimination.

  • Unstable Intermediates: The formation of intermediates like cyclic sulfamidates can be prone to elimination if not handled correctly.[8]

    • Troubleshooting Steps:

      • Strict Temperature Control: Keep the reaction at the lowest possible temperature to minimize the rate of the elimination pathway.

      • Careful pH Adjustment: During workup, avoid strongly acidic or basic conditions that could catalyze elimination. Use buffered solutions where appropriate.

Q6: My final product has low enantiomeric excess (ee). How can I resolve the enantiomers?

Issue: Your synthesis is complete, but chiral HPLC analysis reveals a mixture of D- and L-isoserine derivatives.

Underlying Causes & Solutions:

  • Racemization Occurred: A key stereocenter lost its integrity at some point during the synthesis. While prevention is best, resolution of the final product is often necessary.

    • Troubleshooting Steps:

      • Preparative Chiral Chromatography: This is the most direct method. Using a chiral stationary phase (CSP), such as a crown-ether based column, you can separate the two enantiomers.[12] While effective, this can be expensive and time-consuming for large quantities.[13]

      • Diastereomeric Salt Formation: React the racemic amino acid with a single enantiomer of a chiral resolving agent (e.g., tartaric acid for a racemic base, or a chiral amine like (+)-α-phenethylamine for a racemic acid).[13] The resulting diastereomeric salts will have different solubilities, allowing for separation by fractional crystallization.

      • Enzymatic Kinetic Resolution: Use an enzyme (e.g., a lipase or acylase) that selectively reacts with only one enantiomer of your mixture.[3][14] For example, an acylase might hydrolyze an N-acetyl group from L-isoserine, leaving the N-acetyl-D-isoserine untouched. The two species can then be separated based on their different chemical properties.

Experimental Protocols

Protocol 1: Diastereoselective Alkylation of an Isoserine-Derived Chiral Auxiliary

This protocol is adapted from methodologies involving chiral bicyclic N,O-acetals, which provide excellent stereocontrol for α-alkylation.[8]

  • Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add the chiral N,O-acetal substrate (1.0 equiv) and anhydrous THF (0.1 M solution).

  • Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.

  • Deprotonation: Add lithium hexamethyldisilazide (LHMDS, 1.1 equiv, 1.0 M in THF) dropwise over 10 minutes. Stir the resulting enolate solution for 1 hour at -78 °C.

  • Alkylation: Add the electrophile (e.g., methyl iodide, 1.5 equiv) dropwise.

  • Reaction: Stir the reaction mixture at -78 °C for 4-6 hours, monitoring by TLC.

  • Quench: Quench the reaction by adding saturated aqueous NH₄Cl solution at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to separate the diastereomers.[8]

  • Analysis: Determine the diastereomeric ratio (dr) of the purified product by ¹H NMR spectroscopy.

Protocol 2: Determination of Enantiomeric Excess (ee) by Chiral HPLC

This protocol outlines a general method for analyzing the enantiomeric purity of a protected D-isoserine derivative.[7][12]

  • Sample Preparation: Prepare a standard solution of your final compound in the mobile phase at a concentration of ~1 mg/mL. Filter the solution through a 0.22 µm syringe filter.

  • Column Selection: Choose an appropriate chiral stationary phase (CSP) column. For amino acids, crown-ether (e.g., ChiroSil®) or cyclodextrin-based columns are often effective.[12]

  • Method Development (Isocratic):

    • Mobile Phase: Start with a mobile phase typical for the column, such as a mixture of methanol and water with a small amount of an acidic modifier (e.g., 5 mM HClO₄).[12] A common starting point is 80:20 Methanol:Water.

    • Flow Rate: Set a flow rate of 0.5 - 1.0 mL/min.

    • Detection: Use a UV detector set to a wavelength where your compound absorbs (e.g., 210 nm for amide bonds).

  • Injection & Analysis: Inject 5-10 µL of your sample. If you have a racemic standard, inject it first to determine the retention times of both enantiomers.

  • Optimization: If the peaks are not resolved (Resolution, Rs < 1.5), adjust the mobile phase composition. Increasing the aqueous component often increases retention and may improve resolution.

  • Quantification: Once baseline separation is achieved, integrate the peak areas for the D-enantiomer (A_D) and the L-enantiomer (A_L). Calculate the enantiomeric excess using the formula:

    • ee (%) = [(A_D - A_L) / (A_D + A_L)] * 100

References

improving the stability of (R)-isoserine solutions for experiments

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for (R)-isoserine. As a non-proteinogenic α-hydroxy-β-amino acid, (R)-isoserine is a valuable building block in pharmaceutical development and biochemical research.[1][2] The integrity of your experimental outcomes is critically dependent on the stability and purity of your (R)-isoserine solutions. This guide provides field-proven insights, troubleshooting advice, and validated protocols to help you mitigate common stability challenges and ensure the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for preparing (R)-isoserine solutions?

For most applications, the recommended solvent is high-purity, sterile water (e.g., Milli-Q® or equivalent). (R)-isoserine is soluble in water up to 100 mg/mL, though achieving this concentration may require sonication.[3] For specific applications requiring non-aqueous systems, solubility should be empirically determined, as comprehensive data in organic solvents is limited.

Q2: How should I store solid (R)-isoserine powder?

Solid (R)-isoserine should be stored under an inert gas atmosphere (nitrogen or argon) in a tightly sealed container at 2–8°C for short-to-medium-term storage.[4] For long-term storage (years), maintaining the powder at -20°C is recommended to minimize any potential degradation over time.[3]

Q3: What are the optimal conditions for storing aqueous (R)-isoserine solutions?

Solution stability is highly dependent on storage conditions. Once prepared, aqueous solutions should be sterile-filtered (0.22 µm filter), aliquoted into single-use volumes to prevent contamination and freeze-thaw cycles, and stored frozen.[3]

Storage TemperatureRecommended DurationRationale & Best Practices
2–8°C < 24 hoursRecommended only for immediate experimental use. Prone to microbial growth and chemical degradation.
-20°C Up to 1 monthSuitable for short-term storage. Minimizes degradation but repeated freeze-thaw cycles must be avoided.[3]
-80°C Up to 6 monthsOptimal for long-term storage. Significantly slows chemical degradation pathways.[3]
Q4: Does pH affect the stability of (R)-isoserine solutions?

Yes, pH is a critical factor. Like other amino acids, the stability of isoserine is influenced by the concentration of hydrogen ions, which can catalyze degradation reactions like deamination.[5][6] While specific optimal pH studies for (R)-isoserine are not extensively published, a neutral to slightly acidic pH range (pH 6.0-7.0) is generally advisable for amino acid solutions to balance solubility and stability. Extremely acidic or alkaline conditions should be avoided unless required by the experimental protocol, as they can accelerate degradation.[7][8]

Q5: Is (R)-isoserine sensitive to light?

While specific photosensitivity data for isoserine is not prominent, many complex organic molecules and therapeutic protein formulations are susceptible to light-induced degradation.[9][10] As a best practice, always store (R)-isoserine solutions in amber vials or protect them from light by wrapping containers in aluminum foil, especially during long-term storage and handling on the bench.[11]

Troubleshooting Guide

This section addresses common issues encountered during the preparation and use of (R)-isoserine solutions.

Problem: I'm seeing precipitation or cloudiness in my solution.
Potential CauseExplanationRecommended Action
Exceeded Solubility Limit You may have tried to dissolve more (R)-isoserine than the solvent can hold at a given temperature.Gently warm the solution (e.g., to 37°C) and sonicate to facilitate dissolution. If precipitation persists, prepare a new, more dilute solution.
Incorrect pH The pH of the solution may have shifted to a point where (R)-isoserine is less soluble (near its isoelectric point).Measure the pH of the solution. Adjust carefully with dilute HCl or NaOH to a neutral range (pH 6-7) and observe if the precipitate redissolves.
Freeze-Thaw Cycles Repeated freezing and thawing can cause solutes to fall out of solution and can promote aggregation.[3]Discard the solution. Prepare new aliquots and ensure they are designated for single use to avoid freeze-thaw cycles.
Contamination Bacterial or fungal growth can cause turbidity in non-sterile solutions.Discard the solution immediately. Always use sterile technique, sterile solvents, and perform a 0.22 µm sterile filtration step after preparation.[3]
Problem: My experimental results are inconsistent or show a loss of activity.

This is often a sign of chemical degradation. Use the following flowchart to diagnose the issue.

G Troubleshooting Workflow: Inconsistent Results cluster_investigate Investigate Further start Inconsistent Experimental Results Observed check_fresh Prepare a fresh solution using validated protocol and re-run experiment start->check_fresh results_ok Results are now consistent check_fresh->results_ok Test problem_persists Problem Persists results_ok->problem_persists No conclusion_old_bad Conclusion: Original solution was degraded. Review storage/handling procedures. results_ok->conclusion_old_bad Yes purity_check Assess purity of solid (R)-isoserine (e.g., HPLC, NMR) problem_persists->purity_check reagent_check Verify quality of all other experimental reagents (solvents, buffers, etc.) purity_check->reagent_check protocol_check Review entire experimental protocol for errors reagent_check->protocol_check

Caption: Troubleshooting flowchart for inconsistent experimental results.

Validated Experimental Protocols

Protocol 1: Preparation of a 100 mM Aqueous Stock Solution of (R)-Isoserine

This protocol provides a reliable method for preparing a stable, sterile stock solution for routine use.

Materials:

  • (R)-Isoserine powder (MW: 105.09 g/mol )[1]

  • High-purity, sterile water (e.g., Milli-Q® or WFI)

  • Calibrated analytical balance and weigh boat

  • Sterile volumetric flask

  • Sterile magnetic stir bar and stir plate

  • pH meter, calibrated

  • Sterile 0.1 M HCl and 0.1 M NaOH for pH adjustment

  • Sterile 0.22 µm syringe filter

  • Sterile, single-use cryovials (amber or wrapped in foil)

Procedure:

  • Calculation: To prepare 50 mL of a 100 mM solution, calculate the required mass:

    • 0.1 mol/L * 0.050 L * 105.09 g/mol = 0.5255 g

  • Weighing: Accurately weigh 526 mg of (R)-isoserine powder and record the exact mass.

  • Dissolution:

    • Add approximately 40 mL of sterile water to the volumetric flask containing the stir bar.

    • Slowly add the weighed (R)-isoserine powder while stirring.

    • If dissolution is slow, place the flask in an ultrasonic water bath for 5-10 minute intervals until the solution is clear.[3]

  • pH Adjustment (Optional but Recommended):

    • Measure the pH of the solution. If it deviates significantly from neutral, adjust to pH 6.5-7.0 by dropwise addition of 0.1 M HCl or 0.1 M NaOH while stirring. This helps enhance stability.[5]

  • Final Volume: Once fully dissolved, carefully add sterile water to the 50 mL mark (meniscus). Stir for another 5 minutes to ensure homogeneity.

  • Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a sterile container.[3]

  • Aliquoting & Storage: Immediately dispense the sterile solution into pre-chilled, single-use cryovials. Label clearly with name, concentration, and date. Store immediately at -80°C.

Protocol 2: Routine Purity Assessment using HPLC

Regularly checking the purity of your stock solution is crucial for validating results. This is a general guideline; specific parameters must be optimized for your system.

Principle: High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of amino acids and detecting degradation products.[12]

  • Mobile Phase: A common approach involves an ion-pair mobile phase with a reverse-phase column (e.g., C18).[12]

  • Detection: UV detection is possible after pre-column derivatization (e.g., with o-phthaldialdehyde, OPA) to make the amino acid UV-active. Alternatively, a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) can be used for direct detection.[13]

  • Procedure:

    • Establish a validated HPLC method using a freshly prepared (R)-isoserine standard of known high purity.

    • Run the standard to determine its retention time and peak area, defining this as 100% purity.

    • Inject a sample of your stored stock solution.

    • Analyze the resulting chromatogram. The appearance of new peaks or a significant decrease (>5%) in the area of the main (R)-isoserine peak indicates degradation.

Technical Deep Dive: The Chemistry of Instability

Understanding the potential degradation pathways of (R)-isoserine is key to preventing them. While isoserine-specific literature is limited, we can infer likely mechanisms from the behavior of similar amino acids.[14]

G Potential Degradation Pathways for (R)-Isoserine cluster_pathways Degradation Products cluster_factors Accelerating Factors Isoserine (R)-Isoserine (Stable) Deamination α-Keto Acid (via Deamination) Isoserine->Deamination Oxidation Oxidized Species (via Oxidation) Isoserine->Oxidation Other Other Impurities (e.g., cyclization) Isoserine->Other HighTemp High Temperature (> 4°C) HighTemp->Deamination ExtremePH Extreme pH (<5 or >8) ExtremePH->Deamination Oxygen Dissolved Oxygen Oxygen->Oxidation Light UV/Visible Light Light->Oxidation

Caption: Factors accelerating potential degradation of (R)-isoserine.

  • Deamination: This is a common degradation pathway for amino acids, where the amino group is removed, often resulting in the formation of a corresponding keto acid.[14][15] This reaction can be catalyzed by heat and non-neutral pH.

  • Oxidation: The presence of dissolved oxygen, trace metal ions, or exposure to light can lead to oxidative degradation. For molecules with hydroxyl groups like isoserine, this can be a significant pathway, altering the chemical structure and rendering the compound inactive.

  • Physical Instability: Beyond chemical changes, factors like temperature fluctuations can affect the physical stability of the solution, leading to precipitation and inaccurate concentrations, even if the molecule itself has not degraded.[16]

By controlling the key parameters outlined in this guide—Temperature, pH, Solvent Purity, and Light Exposure —you can create a stable experimental system and ensure the validity of your research.

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of (R)-3-Amino-2-hydroxypropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for resolving peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of (R)-3-Amino-2-hydroxypropanoic acid. This guide is structured to provide rapid diagnostic solutions through our FAQs and a deeper, systematic approach for more persistent challenges. As a small, polar, and zwitterionic molecule, this compound presents unique chromatographic challenges, primarily related to secondary interactions with the stationary phase. This document will explain the root causes of these issues and provide actionable, field-proven protocols to restore optimal peak symmetry and ensure the integrity of your analytical results.

Part 1: Frequently Asked Questions (FAQs) - Quick Diagnosis

This section addresses the most common and easily rectifiable causes of peak tailing. Start your troubleshooting here.

Q1: My peak for this compound is tailing. What is the most likely cause and the quickest fix?

A1: The most probable cause is a secondary ionic interaction between the basic amine group (-NH2) of your analyte and acidic residual silanol groups (Si-OH) on the silica-based stationary phase.[1][2][3][4] These interactions create a secondary, stronger retention mechanism for a portion of the analyte molecules, causing them to elute later and form a "tail".[1][4]

Quick Fix: Lower the pH of your mobile phase. Adjusting the aqueous portion of your mobile phase to a pH of approximately 2.5-3.0 using an additive like 0.1% formic acid or trifluoroacetic acid will protonate the silanol groups (Si-OH₂⁺), effectively neutralizing their negative charge and minimizing these unwanted secondary interactions.[1][3][5][6][7]

Q2: I've adjusted the pH, but I still see some tailing. Could my sample injection be the problem?

A2: Yes. Two common injection-related issues can cause peak tailing.

  • Solvent Mismatch: If your sample is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than your mobile phase, it can cause peak distortion, including tailing.[8][9] The ideal practice is to dissolve your sample in the initial mobile phase itself.[10]

  • Mass Overload: Injecting too high a concentration of the analyte can saturate the active sites on the stationary phase, leading to peak shape issues.[2][9][10] To check for this, simply dilute your sample 10-fold and reinject. If the peak shape improves and becomes more symmetrical, you are likely overloading the column.[2][11]

Q3: Does the age or type of my HPLC column matter?

A3: Absolutely. Column choice and health are critical.

  • Column Technology: Modern HPLC columns are typically packed with high-purity, "Type B" silica, which has a lower metal content and fewer acidic silanol sites compared to older "Type A" silica.[3][7] Furthermore, most modern columns are "end-capped," a process that chemically bonds a small, non-polar group (like a trimethylsilyl group) to many of the residual silanols, effectively shielding them from interacting with polar analytes.[1][5][12] If you are using an older or non-end-capped column, you are far more likely to experience peak tailing with a basic compound like this compound.

  • Column Degradation: Over time, the stationary phase can degrade, or the column can become contaminated with strongly retained sample matrix components, creating new active sites that cause tailing.[9][13] If your column is old or has been used with complex samples, it may need to be replaced.

Part 2: Systematic Troubleshooting Guide

If the quick fixes above do not resolve your issue, a more systematic approach is required. This guide is organized by the components of the chromatographic system to help you logically diagnose the problem.

Section A: The Analyte & Mobile Phase Chemistry

The interaction between your analyte and the mobile phase is the heart of the separation. Problems here are the most frequent source of peak tailing.

Q4: How do I select the optimal mobile phase pH for this compound?

A4: The key is to operate at a pH that ensures both your analyte and the stationary phase silanols are in a single, consistent ionic state. This compound is zwitterionic, with a pKa for the carboxylic acid group (~2-3) and the amine group (~9-10).

  • The Rule of Thumb: To ensure consistent retention and minimize peak distortion, you should work at a pH that is at least 2 units away from the analyte's pKa.[11]

  • Recommended Strategy: For this analyte, operating at a low pH (e.g., pH 2.5-3.0) is highly effective. At this pH, the carboxylic acid group is largely protonated (neutral), while the amine group is fully protonated (positive charge). Crucially, the problematic silanol groups on the silica surface are also protonated and thus neutral, preventing the strong ionic interaction that causes tailing.[4][5][6]

Q5: My method requires a neutral pH. How can I improve peak shape in that range?

A5: While low pH is recommended, if you must operate at a neutral pH, the silanol groups will be deprotonated and negatively charged (Si-O⁻), strongly attracting your positively charged analyte.[8][14] To mitigate this:

  • Increase Buffer Strength: A higher concentration of buffer salts (e.g., increasing phosphate buffer from 10 mM to 25-50 mM for LC-UV applications) can help to mask the residual silanol sites and improve peak shape by increasing the ionic strength of the mobile phase.[2][5][15] Be cautious with buffer concentration if using mass spectrometry, as high salt content can cause ion suppression.[5]

  • Use a Competing Base (Advanced/Historical): Adding a small amount of a competing base, like triethylamine (TEA) at ~25 mM, to the mobile phase was a traditional method.[15] The TEA, being a stronger base, preferentially interacts with the silanol sites, effectively blocking them from your analyte.[6] However, this is often unnecessary with modern high-purity, end-capped columns and can shorten column lifetime.[6][7]

ParameterRecommendation for this compoundRationale
pH 2.5 - 3.0Suppresses ionization of silanol groups, minimizing secondary retention.[3][15]
Buffer 10-25 mM Formate or Acetate (MS), 25-50 mM Phosphate (UV)Maintains stable pH, masks silanol interactions.[2][5][15]
Sample Solvent Initial Mobile Phase CompositionPrevents peak distortion from solvent mismatch effects.[8][10]
Section B: The Stationary Phase (Column)

The column is where the separation occurs. Its physical and chemical state is paramount to achieving good peak shape.

Q6: What type of column should I use for chiral analysis of this compound, and how does it relate to peak tailing?

A6: For chiral analysis of underivatized amino acids, you must use a Chiral Stationary Phase (CSP). Macrocyclic glycopeptide-based CSPs, such as those using teicoplanin, are particularly effective for polar and ionic compounds like amino acids.[16][17] However, the fundamental principles of peak tailing still apply. The underlying support material is often silica, meaning residual silanols can still be an issue. Therefore, selecting a modern chiral column built on high-purity, end-capped silica is crucial.

Q7: My peak shape has degraded over time. How can I determine if my column is the problem?

A7: Column degradation or contamination is a very common cause of worsening peak shape.[9][18]

  • Physical Deformation: A void at the column inlet or a partially blocked inlet frit can disrupt the flow path, leading to peak distortion.[1][2][11] This can be caused by pressure shocks or the accumulation of particulate matter.

  • Chemical Contamination: Strongly adsorbed impurities from your samples can build up at the head of the column, acting as new active sites for secondary interactions.[10][13]

To diagnose a faulty column, the simplest method is to substitute it with a new, identical column. If the peak shape is restored, the original column was the source of the problem.[1][2]

  • Disconnect the Column: Disconnect the column from the detector outlet and direct the flow to a beaker.

  • Reverse and Flush: Reverse the column's flow direction (if permitted by the manufacturer).[1]

  • Strong Solvent Wash: Flush the column with 10-20 column volumes of a strong, appropriate solvent (e.g., 100% Acetonitrile or Methanol for reversed-phase) to remove strongly bound contaminants.[1]

  • Re-equilibrate: Return the column to the correct flow direction, reconnect to the detector, and thoroughly equilibrate with your mobile phase until a stable baseline is achieved.

  • Inject Standard: Inject your this compound standard. If peak tailing is significantly reduced, column contamination was the likely cause. If not, the column packing itself may be irreversibly damaged.

Section C: The HPLC System

Sometimes, the problem lies not with the chemistry but with the hardware configuration. These are often referred to as "extra-column effects."

Q8: All the peaks in my chromatogram, not just my analyte, are tailing slightly. What should I check?

A8: When all peaks are affected, the issue is likely systemic rather than chemical. The primary suspect is extra-column volume, also known as dead volume.[13] This refers to any non-ideal volume in the flow path between the injector and the detector, which causes the separated analyte bands to broaden and tail.[9][14]

  • Check Tubing: Use tubing with the narrowest internal diameter (e.g., 0.005") and the shortest possible length, especially between the column and the detector.[10][14]

  • Check Fittings: Ensure all tubing connections are properly made. A small gap between the end of the tubing and the bottom of the connection port can create a void, which is a significant source of dead volume.[8]

  • Detector Cell: A large detector cell volume can also contribute to band broadening.[2] Ensure the cell volume is appropriate for your column size and flow rate.

Part 3: Visual Guides & Diagrams

Mechanism of Peak Tailing

The diagram below illustrates the primary cause of peak tailing for this compound: secondary interaction with ionized silanol groups.

G cluster_0 Normal Retention (Ideal Peak) cluster_1 Secondary Retention (Peak Tailing) Analyte_A This compound (+ charge on amine) C18 C18 Bonded Phase (Hydrophobic Interaction) Analyte_A->C18 Reversible Partitioning Analyte_B This compound (+ charge on amine) Silanol Ionized Silanol Group (Si-O⁻) (Strong Ionic Interaction) Analyte_B->Silanol Stronger, Slower Desorption

Caption: Mechanism of peak tailing due to silanol interaction.

Troubleshooting Workflow

Follow this logical workflow to systematically diagnose the source of peak tailing.

G Start Peak Tailing Observed Check_pH Is Mobile Phase pH 2.5 - 3.0? Start->Check_pH Adjust_pH ACTION: Adjust pH to 2.5-3.0 with 0.1% Formic Acid Check_pH->Adjust_pH No Check_Overload Is Peak Shape Improved After 10x Dilution? Check_pH->Check_Overload Yes Resolved Peak Shape Resolved Adjust_pH->Resolved Reduce_Conc ACTION: Reduce Sample Concentration Check_Overload->Reduce_Conc Yes Check_Column Substitute with a New, Identical Column Check_Overload->Check_Column No Reduce_Conc->Resolved Column_Bad PROBLEM: Old Column is Damaged or Contaminated Check_Column->Column_Bad Peak Shape Fixed Check_System Check for Dead Volume: - Shorten/narrow tubing - Check fittings Check_Column->Check_System No Improvement Column_Bad->Resolved Check_System->Resolved

Caption: Systematic troubleshooting flowchart for peak tailing.

References

Technical Support Center: Synthesis of (R)-3-Amino-2-hydroxypropanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (R)-3-Amino-2-hydroxypropanoic acid (D-isoserine) and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing these valuable chiral building blocks. As non-proteinogenic α-hydroxy-β-amino acids, these molecules are crucial intermediates in medicinal chemistry.[1] However, their synthesis is often plagued by specific side reactions that can compromise yield, purity, and stereochemical integrity.

This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and practical, field-proven insights.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during synthesis. Each entry details potential causes, corrective actions, and preventative measures.

Problem 1: Low Enantiomeric or Diastereomeric Purity

Q: My final product exhibits low enantiomeric excess (ee) or is a mixture of diastereomers. What are the likely causes and how can I resolve this?

A: Loss of stereochemical control is one of the most common and critical issues in the synthesis of chiral α-hydroxy-β-amino acids. The primary culprits are typically epimerization at the C2 (α-carbon) or C3 (β-carbon) positions.

Primary Causes & Mechanisms:

  • Epimerization at the α-Carbon (C2): The proton on the C2 carbon, adjacent to the carboxylic acid (or ester) group, is acidic. In the presence of a base, this proton can be abstracted to form an enolate intermediate. This planar enolate can then be re-protonated from either face, leading to racemization or epimerization.[2][3][4] This is a significant risk during steps involving basic hydrolysis of esters or any other base-mediated transformations.

  • Reaction Conditions: Elevated temperatures and prolonged reaction times can provide the energy needed to overcome the activation barrier for epimerization, especially in the presence of even weak bases.[5] The choice of solvent can also play a role; polar solvents may facilitate the formation and stabilization of charged intermediates that lead to epimerization.[5]

  • Inversion of Configuration During Substitution: Some synthetic routes involve nucleophilic substitution at a chiral center. If the reaction does not proceed via a clean SN2 mechanism, a loss of stereointegrity can occur. For instance, a process designed to invert the stereochemistry at the C2 position could result in a mixture if reaction conditions are not optimal.[6]

Troubleshooting Workflow & Solutions:

// Nodes A [label="Low ee or Diastereomeric Mixture Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; B [label="Analyze Reaction Step for Base/Heat", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Hypothesis: C2-Epimerization", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Hypothesis: Sₙ Reaction Issue", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Reduce Temperature & Reaction Time", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Use Non-nucleophilic/Sterically Hindered Base", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Re-evaluate Leaving Group & Nucleophile", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="Confirm Purity with Chiral HPLC/SFC", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges A -> B [label="Investigate Cause"]; B -> C [label="Base/Heat Present"]; B -> D [label="Substitution Step Involved"]; C -> E [label="Action"]; C -> F [label="Action"]; D -> G [label="Action"]; E -> H; F -> H; G -> H; } dot Caption: Troubleshooting workflow for low stereochemical purity.

Recommended Actions:

  • Re-evaluate Base and Temperature: If epimerization is suspected during an ester hydrolysis step, switch from a strong base like NaOH or KOH to milder conditions. Consider enzymatic hydrolysis or methods using reagents like lithium hydroperoxide (LiOOH). Lower the reaction temperature significantly.

  • Solvent Screening: If possible, screen less polar aprotic solvents which may suppress enolate formation.

  • Analytical Verification: Use chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) to precisely quantify the enantiomeric or diastereomeric ratio.

Problem 2: Protecting Group Complications

Q: I'm observing incomplete deprotection, or the deprotection step is causing side reactions. What are the best strategies?

A: The hydroxyl and amino functionalities in the molecule require robust protection, but the choice of protecting groups is critical and depends on the overall synthetic strategy.[7][8] Problems usually arise from groups that are too stable (requiring harsh removal conditions) or too labile (leading to premature removal or side reactions).

Common Protecting Group Issues:

Protecting GroupFunctionalityCommon Removal MethodPotential Side Reactions & Issues
Boc (tert-Butoxycarbonyl)AmineTrifluoroacetic Acid (TFA)Incomplete removal with insufficient TFA/time. Strong acid can cause ester hydrolysis or elimination reactions.
Cbz (Carboxybenzyl)AmineH₂/Pd-C (Hydrogenolysis)Catalyst poisoning; may be incompatible with other reducible groups (e.g., alkynes, some aryl halides).
Fmoc (9-Fluorenylmethoxycarbonyl)AminePiperidine (Base)Base-labile; can promote epimerization at the adjacent C2 center if not carefully controlled.[7]
TBDMS (tert-Butyldimethylsilyl)HydroxylTBAF (Fluoride source)Silyl migration between hydroxyl and carboxyl groups, especially under basic or acidic conditions.
Bn (Benzyl)HydroxylH₂/Pd-C (Hydrogenolysis)Same limitations as with Cbz group. Requires careful catalyst handling.

Preventative & Corrective Measures:

  • Orthogonal Strategy: Plan your synthesis using orthogonal protecting groups—groups that can be removed under distinct conditions without affecting others. A common pairing is an acid-labile Boc group for the amine and a hydrogenolysis-labile Benzyl group for the hydroxyl.[7]

  • Optimized Deprotection:

    • For Boc: Use scavengers like triisopropylsilane (TIS) or water in your TFA solution to trap the reactive tert-butyl cation and prevent side reactions.

    • For Cbz/Bn: Ensure your catalyst is active and the system is free of poisons like sulfur compounds. Use a hydrogen balloon or a Parr shaker to ensure sufficient H₂ pressure.

  • Confirm Complete Reaction: Always verify complete deprotection by Thin Layer Chromatography (TLC), LC-MS, or NMR before proceeding to the next step. Incomplete deprotection can lead to complex mixtures that are difficult to purify.

Problem 3: Formation of Unexpected Byproducts

Q: My analytical data (NMR, LC-MS) shows significant byproducts. What are the most common ones and how are they formed?

A: Several characteristic byproducts can form depending on the synthetic route. Identifying them is key to modifying your reaction conditions appropriately.

Common Byproducts and Their Formation Mechanisms:

  • Dehydroalanine Derivatives (Elimination):

    • Cause: This occurs via elimination of the C2-hydroxyl group, often catalyzed by acid or base, particularly when the hydroxyl group is activated (e.g., as a tosylate or mesylate).[9] This is more prevalent at higher temperatures.

    • Prevention: Use mild reaction conditions. When activating the hydroxyl group for substitution, use a non-nucleophilic base and low temperatures to favor substitution over elimination.

  • β-Lactam Formation:

    • Cause: Intramolecular cyclization can occur, especially if the C2-hydroxyl group is converted into a good leaving group and the C3-amine is unprotected or deprotected in situ. The amine attacks the C2 carbon, displacing the leaving group to form a four-membered ring.

    • Prevention: Ensure the amine is robustly protected during any step that activates the C2-hydroxyl group. The order of deprotection steps is critical.

// Nodes sub [label=" Activated Intermediate | { R-CH(OLG)-CH(NHP)-COOR'}", fillcolor="#F1F3F4", fontcolor="#202124"]; elim [label="Dehydroalanine Derivative", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; blactam [label="β-Lactam Byproduct", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; desired [label="Desired Product (Substitution)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; base [label="Base / Heat", shape=ellipse, style=solid, fillcolor="#FBBC05", fontcolor="#202124"]; intra [label="Intramolecular Attack\n(Amine Deprotected)", shape=ellipse, style=solid, fillcolor="#FBBC05", fontcolor="#202124"]; nuc [label="External Nucleophile", shape=ellipse, style=solid, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges base -> sub:f0 [label="Promotes"]; sub:f0 -> elim [label="Elimination (E2)"]; intra -> sub:f1 [label="Promotes"]; sub:f1 -> blactam [label="Cyclization"]; nuc -> sub:f0 [label="Favors"]; sub:f0 -> desired [label="Substitution (Sₙ2)"]; } dot Caption: Competing pathways leading to desired product vs. byproducts.

Experimental Protocol: Byproduct Identification

  • Acquire High-Resolution Mass Spectrometry (HRMS): Obtain an exact mass of the impurity. This will provide the elemental formula.

  • Analyze NMR Spectra:

    • Look for the disappearance of the C2-H proton signal and the appearance of vinyl protons (5-6 ppm) for dehydroalanine derivatives.

    • For β-lactams, look for characteristic shifts in the C2-H and C3-H protons and changes in coupling constants due to ring strain.

  • Spiking Study: If a suspected byproduct is commercially available or can be independently synthesized, "spike" your crude reaction mixture with a small amount and re-analyze by HPLC. Co-elution of the peak confirms its identity.

Frequently Asked Questions (FAQs)

Q1: What are the most reliable starting materials for an enantiomerically pure synthesis?

A: Common and effective chiral pool starting materials include (R)-glycidol, D-serine, or L-malic acid.

  • (R)-Glycidol: The epoxide ring is opened by an ammonia equivalent (e.g., NaN₃ followed by reduction) to set the C3 stereocenter. This is a very common and reliable route.[10][11]

  • D-Serine: This requires inversion of the hydroxyl group's position relative to the amine.

  • L-Malic Acid: Can be converted to the target molecule through a series of stereocontrolled transformations.[9]

Q2: How can I achieve regioselective aminohydroxylation of an acrylate ester to get the desired α-hydroxy-β-amino acid structure?

A: The Sharpless Asymmetric Aminohydroxylation (AA) is the premier method for this transformation.[12][13][14] Key factors for success are:

  • Ligand Choice: The reaction uses a chiral cinchona alkaloid-derived ligand. For α,β-unsaturated esters, (DHQD)₂-PHAL typically provides the desired (2R, 3S) product, while (DHQ)₂-PHAL gives the (2S, 3R) enantiomer.[12][15]

  • Nitrogen Source: The choice of nitrogen source (e.g., a sulfonamide, carbamate, or amide) is crucial as it influences both reactivity and the ease of subsequent deprotection.[14]

  • Regioselectivity: For α,β-unsaturated esters, the reaction strongly favors the formation of the β-amino-α-hydroxy product, which is the desired regioisomer.[12]

Q3: What are the best analytical methods to monitor the reaction and product purity?

A: A combination of techniques is essential:

  • TLC: For rapid, qualitative monitoring of reaction progress.

  • NMR Spectroscopy (¹H, ¹³C): For structural confirmation of intermediates and the final product. It is also useful for identifying major byproducts.

  • LC-MS: To track the appearance of the product and disappearance of starting materials, and to get mass information on any impurities.

  • Chiral HPLC/SFC: Absolutely critical for determining the enantiomeric and/or diastereomeric purity of the final compound. This is the ultimate measure of the synthesis's success.

References

Technical Support Center: Optimizing Coupling Reactions for (R)-Isoserine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (R)-isoserine coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of incorporating the β-amino acid (R)-isoserine into peptides and other molecular scaffolds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your own experiments effectively.

(R)-isoserine, with its unique β-amino acid structure and a hydroxyl group on the α-carbon, presents specific challenges compared to standard α-amino acid couplings. This guide will address these nuances in a practical, question-and-answer format.

Troubleshooting Guide: Common Issues in (R)-Isoserine Coupling

This section addresses specific problems you might encounter during your experiments, offering probable causes and actionable solutions.

Question 1: My coupling reaction is showing low yield or has stalled. What are the likely causes and how can I fix it?

Answer:

Low coupling efficiency is one of the most common hurdles. The cause is often multifactorial, stemming from the inherent properties of β-amino acids and reaction conditions.

Probable Causes & Solutions:

  • Steric Hindrance: The β-amino group of isoserine is sterically more demanding than the α-amino group of proteinogenic amino acids. This can slow down the acylation step.

    • Solution: Extend the reaction time. Monitor the reaction progress using a reliable analytical method like HPLC or LC-MS to determine the optimal reaction duration.[1] For particularly stubborn couplings, consider a double coupling protocol where a second charge of activated amino acid and coupling reagent is added after the initial coupling period.

  • Poor Solvation & Aggregation: The growing peptide chain, especially if it contains hydrophobic residues, can aggregate on the solid support, physically blocking reactive sites.[2][3] This is a known issue in solid-phase peptide synthesis (SPPS).[3]

    • Solution:

      • Solvent Choice: Ensure optimal swelling of your resin and solvation of the peptide chain. While Dimethylformamide (DMF) is a common choice, N-Methylpyrrolidone (NMP) or Dimethylacetamide (DMA) can be superior for solvating aggregated sequences.[4][5] In some cases, adding chaotropic salts (e.g., LiCl) or using "magic mixture" (ethylene carbonate-containing solvent) can disrupt aggregation.[6]

      • Microwave Assistance: Microwave-assisted synthesis can provide the energy needed to break up aggregates and accelerate the coupling reaction.[2][3]

  • Inefficient Activation: The chosen coupling reagent may not be potent enough for the specific coupling partners.

    • Solution: Switch to a more powerful coupling reagent. If you are using a carbodiimide like DIC, consider phosphonium or aminium/uronium salt-based reagents which are generally more reactive.[7]

    Workflow for Troubleshooting Low Coupling Yield

    G start Low Coupling Yield Detected (via HPLC/LC-MS) reagent Is the coupling reagent potent enough? (e.g., using DIC/HOBt) start->reagent time Is the reaction time sufficient? reagent->time No change_reagent Switch to a stronger reagent (e.g., HATU, HCTU, COMU). reagent->change_reagent Yes aggregation Is aggregation suspected? (hydrophobic sequence, poor swelling) time->aggregation No extend_time Extend reaction time (e.g., overnight). Monitor kinetics. time->extend_time Yes double_couple Perform a double coupling. aggregation->double_couple No change_solvent Switch to NMP or DMA. Consider microwave synthesis. aggregation->change_solvent Yes end Re-analyze for yield improvement double_couple->end extend_time->end change_reagent->end change_solvent->end

    Troubleshooting flowchart for low coupling yield.

Question 2: I'm observing a significant amount of a side product with the same mass as my desired product. What could this be?

Answer:

This is a classic sign of racemization (or in the case of isoserine, epimerization) at the α-carbon of the activated amino acid. The α-proton of an activated carboxylic acid is acidic and can be abstracted by base, leading to a loss of stereochemical integrity.

Probable Causes & Solutions:

  • Excess Base or Strong Base: The tertiary amine base (e.g., DIPEA, NMM) used in the coupling reaction is often the culprit.[8] Over-activation or prolonged exposure to the base increases the risk of epimerization.

    • Solution:

      • Stoichiometry: Use the minimum required amount of base. Typically, 2 equivalents of base are used for aminium/uronium reagents.

      • Weaker Base: For sensitive couplings, consider using a weaker base like sym-collidine instead of DIPEA.[8]

      • Pre-activation Time: Minimize the pre-activation time before adding the mixture to your amine component. A prolonged period where the activated acid sits in a basic solution is detrimental.[9]

  • Coupling Reagent Choice: Carbodiimide reagents (DCC, DIC) without additives are notorious for causing racemization.[10][11]

    • Solution: Always use carbodiimides in conjunction with a racemization-suppressing additive. 1-hydroxybenzotriazole (HOBt) is standard, but 1-hydroxy-7-azabenzotriazole (HOAt) is even more effective due to its ability to lower the pKa of the active ester and provide anchimeric assistance.[10][11] Reagents that incorporate HOAt or its derivatives, like HATU or HCTU, are excellent choices for minimizing epimerization.

  • High Temperature: Elevated temperatures can accelerate the rate of enolization and subsequent epimerization.

    • Solution: Perform couplings at room temperature or even cooled to 0°C for particularly sensitive residues.[9] If using a microwave synthesizer, carefully control the temperature settings.[9]

Question 3: My final product is showing impurities, and I suspect a reaction with the hydroxyl group of (R)-isoserine. Is this possible?

Answer:

Yes, the free hydroxyl group on the α-carbon of isoserine is a potential site for side reactions, primarily O-acylation.

Probable Causes & Solutions:

  • Unprotected Hydroxyl Group: During the coupling step, the activated carboxylic acid can react with the hydroxyl group of an isoserine residue already in the peptide chain, leading to ester formation and chain branching or termination.

    • Solution: Protect the hydroxyl group of the (R)-isoserine building block before introducing it into the synthesis. The choice of protecting group must be orthogonal to your main synthesis strategy (e.g., Fmoc/tBu or Boc/Bzl).[12][13]

Protecting GroupStructureLabilityKey AdvantagesPrimary Application
tert-Butyl (tBu) -O-C(CH₃)₃Acid-labile (TFA)[14]Highly stable to the basic conditions of Fmoc removal. Part of the standard orthogonal Fmoc/tBu strategy.[14]Standard protection in Fmoc-SPPS.
Benzyl (Bzl) -O-CH₂-C₆H₅Strong acid-labile (HF) or hydrogenolysis[15]Stable to TFA, making it suitable for Boc-SPPS.Standard protection in Boc-SPPS.
Trityl (Trt) -O-C(C₆H₅)₃Very acid-labileCan be removed under milder acidic conditions than tBu.Used when milder cleavage conditions are required.
Cyclohexyl (Chx) -O-C₆H₁₁Strong acid-labile (TFMSA)Stable to TFA and piperidine, offering an alternative orthogonality.[16]Specialized applications in both Boc and Fmoc synthesis.[16]

This table summarizes common hydroxyl protecting groups applicable to (R)-isoserine.

Frequently Asked Questions (FAQs)

Q: Which coupling reagent is best for (R)-isoserine?

A: There is no single "best" reagent, as the optimal choice depends on the specific coupling partners, the synthesis phase (solid-phase vs. solution), and cost considerations. However, for difficult couplings involving β-amino acids like isoserine, modern aminium/uronium or phosphonium salt reagents are highly recommended due to their high reactivity and efficiency.[7]

  • High Recommendation: HATU , HCTU , and COMU . These reagents form highly reactive OAt or Oxyma esters, respectively, which are very effective at acylating sterically hindered amines and are known to suppress racemization.[7]

  • Good General Purpose: HBTU and PyBOP . These are robust, widely used reagents that are more effective than simple carbodiimides.[8][10]

  • Economical but Risky: DIC/HOBt . This combination is cost-effective but may be less efficient for challenging couplings and requires careful optimization to minimize side reactions.[10][11]

Decision Tree for Coupling Reagent Selection

G start Start: Select Coupling Reagent is_difficult Is the coupling sterically hindered or prone to epimerization? start->is_difficult cost Is cost a primary concern? is_difficult->cost No hat_hctu Use high-reactivity reagent: HATU, HCTU, or COMU is_difficult->hat_hctu Yes hbtu_pybop Use general-purpose reagent: HBTU or PyBOP cost->hbtu_pybop No dic_hobt Use economical option: DIC/HOBt (monitor closely) cost->dic_hobt Yes

Choosing the right coupling reagent for (R)-isoserine.

Q: What solvent should I use for my (R)-isoserine coupling reaction?

A: For solid-phase synthesis, the solvent must effectively swell the resin and solvate the growing peptide chain.[4]

  • DMF (Dimethylformamide): The most common choice, providing good solvation for most reagents and peptide chains.[4][5]

  • NMP (N-Methylpyrrolidone): Often superior to DMF in solvating aggregating sequences and can lead to higher coupling yields in difficult cases.[4][5]

  • Greener Alternatives: Solvents like 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME) are being explored as less toxic alternatives, but may require significant protocol optimization as they can affect reaction profiles.[17][18]

For solution-phase synthesis, Dichloromethane (DCM) and DMF are common, but the choice will depend on the solubility of all reactants.

Q: How do I monitor the progress of my coupling reaction?

A: Real-time or quasi-real-time monitoring is crucial for optimization.

  • For Solid-Phase Synthesis (SPPS): The Kaiser test (ninhydrin test) is a classic qualitative method to check for the presence of free primary amines on the resin. A positive test (blue beads) indicates an incomplete reaction. For quantitative analysis, a small aliquot of the resin can be cleaved and the mixture analyzed by HPLC or LC-MS .[19]

  • For Solution-Phase Synthesis: Thin-Layer Chromatography (TLC) is a quick and easy way to qualitatively monitor the consumption of the starting materials. For more detailed and quantitative information, HPLC , LC-MS , and NMR spectroscopy are the methods of choice.[19][20]

Experimental Protocols

Protocol 1: Standard Fmoc-SPPS Coupling of Fmoc-(R)-Isoserine(tBu)-OH

This protocol assumes a standard Fmoc-based solid-phase peptide synthesis workflow.

Materials:

  • Fmoc-protected peptide-resin (with a free N-terminal amine)

  • Fmoc-(R)-Isoserine(tBu)-OH (3 eq.)

  • HATU (2.9 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (6 eq.)

  • NMP (synthesis grade)

Procedure:

  • Resin Swelling: Swell the peptide-resin in NMP for 30 minutes in the reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in NMP (2 x 10 minutes) to remove the N-terminal Fmoc group.

  • Washing: Wash the resin thoroughly with NMP (5-7 times) to remove all traces of piperidine.

  • Activator Solution Preparation (Pre-activation):

    • In a separate vial, dissolve Fmoc-(R)-Isoserine(tBu)-OH and HATU in NMP.

    • Add the DIPEA to the solution.

    • Allow the mixture to pre-activate for 1-2 minutes. Do not exceed 5 minutes to minimize potential side reactions.

  • Coupling: Add the activated amino acid solution to the reaction vessel containing the washed, deprotected resin.

  • Reaction: Agitate the reaction mixture at room temperature for 2-4 hours. The optimal time should be determined by monitoring.

  • Monitoring (Optional): Take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test. A negative result (colorless or yellow beads) indicates the reaction is complete.

  • Washing: Once the reaction is complete, drain the reaction vessel and wash the resin thoroughly with NMP (5-7 times) to remove excess reagents and byproducts.

  • Proceed: The resin is now ready for the next deprotection or cleavage step.

Protocol 2: Monitoring Reaction by HPLC

This protocol describes how to take a time point from a solution-phase coupling to check its progress.

Materials:

  • Reaction mixture

  • Quenching solution (e.g., dilute acetic acid in mobile phase)

  • HPLC system with a suitable C18 column

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

Procedure:

  • Sample Preparation:

    • At a designated time point (e.g., t = 30 min), carefully withdraw a small aliquot (e.g., 5-10 µL) from the reaction mixture.

    • Immediately dilute the aliquot into a known volume (e.g., 1 mL) of the quenching solution in an HPLC vial. This stops the reaction and prepares the sample for analysis.

  • HPLC Method:

    • Column: Standard analytical C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.[19]

    • Detection: UV detection at a wavelength where reactants and product are visible (e.g., 220 nm for the peptide backbone, or 254/280 nm if aromatic groups are present).[19]

    • Gradient: A typical gradient might be 5% B to 95% B over 15-20 minutes. This will need to be optimized to achieve good separation of your starting materials and product.

  • Analysis:

    • Inject the prepared sample.

    • Identify the peaks corresponding to your starting amine, activated acid (or starting acid), and the desired coupled product based on retention times established with standards.

    • Monitor the decrease in the area of the starting material peaks and the increase in the area of the product peak over subsequent time points to determine the reaction kinetics and endpoint.[19]

References

Validation & Comparative

A Senior Application Scientist's Guide to the Determination of Enantiomeric Excess of (R)-3-Amino-2-hydroxypropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(R)-3-Amino-2-hydroxypropanoic acid, also known as (R)-isoserine, is a crucial chiral building block in the synthesis of numerous pharmaceuticals and biologically active compounds. Its stereochemistry plays a pivotal role in the efficacy and safety of the final product. Therefore, the accurate determination of its enantiomeric excess (ee) is a critical quality control step in research, development, and manufacturing. This guide provides a comprehensive comparison of the primary analytical techniques for determining the enantiomeric excess of this compound, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

The choice of analytical method for determining enantiomeric excess is dictated by several factors, including the required accuracy and precision, sample matrix, available instrumentation, and throughput needs. This guide will delve into the theoretical underpinnings and practical applications of four major techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Chiral Separations

Chiral HPLC is arguably the most widely employed technique for the separation and quantification of enantiomers due to its robustness, versatility, and high resolution. The separation can be achieved through two primary strategies: direct separation on a chiral stationary phase (CSP) or indirect separation after derivatization with a chiral derivatizing agent (CDA).

The Principle of Chiral Recognition in HPLC

In the direct method , the enantiomers of this compound are introduced onto an HPLC column packed with a chiral stationary phase. The CSP is composed of a single enantiomer of a chiral molecule immobilized on a solid support. The separation occurs due to the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector. The differing stability of these complexes leads to different retention times for the (R) and (S) enantiomers, allowing for their separation and quantification.

The indirect method involves a pre-column derivatization step where the analyte is reacted with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers, having different physicochemical properties, can then be separated on a standard achiral HPLC column.

Caption: Decision workflow for choosing a chiral HPLC method.

Experimental Protocol: Direct Chiral HPLC

This protocol provides a method for the direct enantiomeric separation of underivatized isoserine.

Materials:

  • HPLC system with UV detector

  • CHIROBIOTIC™ T Chiral Stationary Phase column (25 cm x 4.6 mm, 5 µm)

  • This compound standard

  • Racemic 3-Amino-2-hydroxypropanoic acid (isoserine)

  • Methanol (HPLC grade)

  • Triethylamine (TEA)

  • Acetic acid (glacial)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of Methanol/Triethylamine/Acetic Acid (100:0.1:0.1 v/v/v). Degas the mobile phase by sonication or vacuum filtration.

  • Sample Preparation: Dissolve a known concentration of the this compound sample in the mobile phase. Prepare a racemic standard for system suitability testing.

  • HPLC Conditions:

    • Column: CHIROBIOTIC™ T (25 cm x 4.6 mm, 5 µm)

    • Mobile Phase: Methanol/TEA/Acetic Acid (100:0.1:0.1)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 210 nm

    • Injection Volume: 10 µL

  • Analysis: Inject the racemic standard to confirm the separation of the two enantiomers. Then, inject the sample solution. The enantiomeric excess is calculated from the peak areas of the (R) and (S) enantiomers using the formula:

    • ee (%) = [ (AreaR - AreaS) / (AreaR + AreaS) ] x 100

Experimental Protocol: Indirect Chiral HPLC (N-FMOC Derivatization)

This protocol describes the derivatization of isoserine with 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) followed by separation on a Ristocetin A CSP.

Materials:

  • HPLC system with a UV detector

  • Ristocetin A Chiral Stationary Phase column

  • This compound

  • 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl)

  • Sodium borate buffer (0.1 M, pH 8.5)

  • Acetonitrile (HPLC grade)

  • Dichloromethane

  • Hydrochloric acid (1 M)

Procedure:

  • Derivatization:

    • Dissolve a known amount of the amino acid in the sodium borate buffer.

    • Add a solution of FMOC-Cl in acetonitrile and stir the mixture at room temperature for 1 hour.

    • Acidify the reaction mixture with 1 M HCl and extract the N-FMOC-isoserine derivative with dichloromethane.

    • Evaporate the organic solvent to dryness.

  • Sample Preparation: Dissolve the dried N-FMOC-isoserine derivative in the mobile phase.

  • HPLC Conditions:

    • Column: Ristocetin A CSP

    • Mobile Phase: A gradient of acetonitrile and water with a constant concentration of a buffer (e.g., 0.1% trifluoroacetic acid).

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 265 nm

  • Analysis: Calculate the enantiomeric excess based on the peak areas of the two diastereomers.

ParameterDirect Chiral HPLC (CHIROBIOTIC™ T)Indirect Chiral HPLC (Ristocetin A)
Analyte Underivatized IsoserineN-FMOC-Isoserine
Retention Time (R-enantiomer) ~4.5 min[1]Varies with gradient
Retention Time (S-enantiomer) ~5.0 min[1]Varies with gradient
Separation Factor (α) 1.11[1]>1.2[2]
Resolution (Rs) >1.5>2.0
Advantages Simple sample preparation, avoids potential racemization during derivatization.High resolution, can be used with standard achiral columns.
Disadvantages Chiral columns can be expensive, method development can be more complex.Derivatization adds a step and potential for side reactions or racemization.

Gas Chromatography (GC): High Resolution for Volatile Derivatives

Chiral Gas Chromatography is a powerful technique for the enantioseparation of volatile compounds. For non-volatile analytes like amino acids, derivatization is a prerequisite to increase their volatility and thermal stability.

The Principle of Chiral GC

Similar to HPLC, chiral GC relies on the differential interaction of enantiomers with a chiral stationary phase. The CSPs in GC are typically based on chiral selectors, such as cyclodextrin derivatives or chiral polysiloxanes, coated onto the inner wall of a capillary column. The derivatized amino acid enantiomers interact with the CSP, leading to different retention times.

Caption: General workflow for chiral GC analysis of amino acids.

Experimental Protocol: Chiral GC-MS

This protocol outlines a general procedure for the derivatization and analysis of amino acids by chiral GC-MS.

Materials:

  • Gas chromatograph with a mass spectrometer (MS) detector

  • Chiral capillary column (e.g., Chirasil-Val)

  • This compound

  • Anhydrous isopropanol with 3M HCl

  • Trifluoroacetic anhydride (TFAA)

  • Ethyl acetate

Procedure:

  • Derivatization:

    • Esterification: Place the dried amino acid sample in a reaction vial. Add the isopropanol/HCl solution and heat at 100°C for 1 hour. Evaporate the solvent under a stream of nitrogen.

    • Acylation: Add ethyl acetate and TFAA to the dried residue. Heat at 100°C for 15 minutes. Cool to room temperature and evaporate the excess reagents.

  • Sample Preparation: Reconstitute the derivatized sample in a suitable solvent like ethyl acetate.

  • GC-MS Conditions:

    • Column: Chirasil-Val (e.g., 25 m x 0.25 mm ID)

    • Carrier Gas: Helium at a constant flow rate

    • Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp to a higher temperature (e.g., 200°C).

    • Injector Temperature: 250°C

    • MS Transfer Line Temperature: 280°C

    • Ionization Mode: Electron Ionization (EI)

  • Analysis: The enantiomeric excess is determined by integrating the peak areas of the corresponding enantiomers in the chromatogram.

ParameterChiral Gas Chromatography (GC-MS)
Analyte Derivatized Isoserine (e.g., N(O)-TFA-isopropyl ester)
Typical Resolution (Rs) > 2.0
Limit of Detection Low pg range[3]
Advantages High resolution, high sensitivity (especially with MS detection), well-established methods for amino acids.
Disadvantages Requires derivatization, which can be time-consuming and a source of error. Not suitable for thermally labile compounds.

Capillary Electrophoresis (CE): High Efficiency and Low Sample Consumption

Capillary Electrophoresis is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. For chiral separations, a chiral selector is added to the background electrolyte (BGE).

The Principle of Chiral CE

In chiral CE, the enantiomers of this compound form transient diastereomeric complexes with a chiral selector in the BGE. These complexes have different effective mobilities in the electric field, leading to their separation. Cyclodextrins and their derivatives are the most commonly used chiral selectors for amino acid enantioseparations.[4]

Experimental Protocol: Chiral Capillary Electrophoresis

Materials:

  • Capillary electrophoresis system with a UV detector

  • Fused-silica capillary

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Phosphate buffer (e.g., 50 mM, pH 2.5)

  • Sodium hydroxide (0.1 M)

  • Water (deionized)

Procedure:

  • Capillary Conditioning: Before the first use, and daily, rinse the capillary with 0.1 M NaOH, followed by water, and then the background electrolyte.

  • Background Electrolyte (BGE) Preparation: Prepare the running buffer by dissolving the appropriate amount of phosphate buffer salts and HP-β-CD in deionized water. Adjust the pH as needed.

  • Sample Preparation: Dissolve the amino acid sample in water or the BGE at a suitable concentration.

  • CE Conditions:

    • Capillary: Fused-silica, e.g., 50 µm I.D., 50 cm total length

    • BGE: 50 mM phosphate buffer (pH 2.5) containing 20 mM HP-β-CD

    • Voltage: 20-30 kV

    • Temperature: 25 °C

    • Injection: Hydrodynamic or electrokinetic injection

    • Detection: UV at 200 nm

  • Analysis: The enantiomeric excess is calculated from the corrected peak areas of the two enantiomers.

ParameterChiral Capillary Electrophoresis (CE)
Analyte Underivatized Isoserine
Typical Resolution (Rs) > 2.0
Analysis Time < 20 minutes
Advantages High separation efficiency, low sample and reagent consumption, rapid method development.
Disadvantages Lower concentration sensitivity compared to HPLC and GC, reproducibility can be a challenge.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Non-Separative Approach

NMR spectroscopy offers a unique, non-separative method for determining enantiomeric excess. This is achieved by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) to induce a chemical shift difference between the signals of the two enantiomers.

The Principle of Chiral NMR

When a chiral solvating agent is added to a solution of a racemic mixture, it forms transient diastereomeric complexes with both enantiomers. These diastereomeric complexes exist in different magnetic environments, leading to separate NMR signals for each enantiomer. The ratio of the integrals of these signals directly corresponds to the ratio of the enantiomers.

Caption: Principle of enantiomeric discrimination by NMR using a chiral solvating agent.

Experimental Protocol: ¹H NMR with a Chiral Solvating Agent

Materials:

  • NMR spectrometer

  • NMR tubes

  • This compound

  • Chiral Solvating Agent (e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol)

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

Procedure:

  • Sample Preparation:

    • Accurately weigh the amino acid sample into an NMR tube.

    • Add a molar excess of the chiral solvating agent.

    • Add the deuterated solvent to dissolve the sample and CSA completely.

  • NMR Acquisition:

    • Acquire a high-resolution ¹H NMR spectrum.

    • Optimize acquisition parameters (e.g., number of scans) to achieve a good signal-to-noise ratio.

  • Analysis:

    • Identify a proton signal of the analyte that shows clear separation for the two enantiomers.

    • Integrate the two resolved signals.

    • Calculate the enantiomeric excess from the integral ratio.

ParameterChiral NMR Spectroscopy
Analyte Underivatized Isoserine
Measurement Time 5-30 minutes per sample
Advantages Non-separative (no column required), provides a direct measure of the molar ratio, small sample amount, minimal solvent usage.
Disadvantages Lower sensitivity than chromatographic methods, requires a suitable chiral solvating or derivatizing agent, peak overlap can be an issue in complex mixtures.

Conclusion and Method Selection

The determination of the enantiomeric excess of this compound can be reliably achieved using several analytical techniques. The optimal method depends on the specific requirements of the analysis.

  • Chiral HPLC is the most versatile and widely used method, offering both direct and indirect approaches with high resolution and robustness. It is the recommended starting point for most applications.

  • Chiral GC provides excellent resolution and sensitivity but requires derivatization, making it suitable for volatile and thermally stable derivatives.

  • Chiral CE is a high-efficiency technique with low sample and solvent consumption, ideal for high-throughput screening and when sample volume is limited.

  • Chiral NMR is a powerful non-separative technique that provides a direct measure of the enantiomeric ratio, making it a valuable tool for structural confirmation and purity assessment, especially when authentic enantiomeric standards are unavailable.

By understanding the principles, advantages, and limitations of each technique, researchers can select the most appropriate method to ensure the stereochemical integrity of this compound in their drug development and research endeavors.

References

A Comparative Guide to Chiral HPLC Methods for the Enantioseparation of (R)- and (S)-Isoserine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of established High-Performance Liquid Chromatography (HPLC) methods for the critical separation of (R)- and (S)-isoserine enantiomers. Designed for researchers, scientists, and professionals in drug development, this document moves beyond mere protocols to explain the fundamental principles and rationale behind method selection, enabling you to make informed decisions for your analytical challenges.

The Imperative of Chiral Separation for Isoserine

Isoserine, a non-proteinogenic β-amino acid, is a crucial chiral building block in synthesizing numerous biologically active compounds. Like all chiral molecules, its enantiomers, (R)-isoserine and (S)-isoserine, can exhibit vastly different pharmacological and toxicological profiles.[1][2] Regulatory bodies worldwide mandate the evaluation of individual enantiomers in chiral drugs, making their effective separation and quantification a cornerstone of pharmaceutical development and quality control.[3] This guide explores the two primary strategies for achieving this separation via HPLC: the direct approach using Chiral Stationary Phases (CSPs) and the indirect approach via diastereomeric derivatization.

Core Principles: A Tale of Two Strategies

The fundamental challenge in separating enantiomers is that they possess identical physical properties in an achiral environment. To resolve them, a chiral environment must be introduced into the HPLC system. This can be achieved in two primary ways, as illustrated below.

G cluster_approaches Chiral HPLC Separation Strategies cluster_direct Direct Approach cluster_indirect Indirect Approach start Racemic Isoserine ((R)- & (S)-) direct_node Chiral Stationary Phase (CSP) Forms transient diastereomeric complexes start->direct_node Inject directly indirect_node Chiral Derivatizing Agent (CDA) Forms stable diastereomeric derivatives start->indirect_node Derivatize sample separation HPLC Separation direct_node->separation achiral_col Standard Achiral Column (e.g., C18) indirect_node->achiral_col achiral_col->separation r_iso (R)-Isoserine separation->r_iso Resolved Peaks s_iso (S)-Isoserine separation->s_iso Resolved Peaks

Caption: High-level overview of direct and indirect chiral separation strategies.

  • Direct Methods: This is the most common approach, utilizing a Chiral Stationary Phase (CSP). The CSP contains a chiral selector that interacts differently with each enantiomer, leading to different retention times.[4] The interactions are transient, and the enantiomers are recovered unchanged.

  • Indirect Methods: This strategy involves derivatizing the enantiomeric mixture with a pure chiral derivatizing agent (CDA) to form a pair of diastereomers.[5][6] Since diastereomers have different physical properties, they can be separated on a standard, achiral HPLC column (e.g., C18).[5][7] This method's main drawback is the addition of a sample preparation step and the stringent requirement for the enantiomeric purity of the derivatizing agent.[5]

Comparison of Direct Methods: The Chiral Stationary Phase (CSP)

The choice of CSP is the most critical decision in developing a direct chiral separation method. For amino acids like isoserine, several classes of CSPs have proven effective.

Macrocyclic Glycopeptide CSPs (e.g., Teicoplanin, Ristocetin A)

These are arguably the most versatile and successful CSPs for separating underivatized amino acids.[8] Their complex structure provides multiple interaction sites, allowing for enantioseparation through a combination of hydrogen bonding, ionic interactions, steric hindrance, and inclusion in hydrophobic pockets.[8][9]

  • Mechanism of Action: The glycopeptide structure contains peptide backbones, carbohydrate moieties, and ionizable groups (carboxylic acids and amines). For a polar molecule like isoserine, separation is primarily driven by electrostatic interactions between the analyte's charged groups (NH3+ and COO-) and the CSP, supplemented by hydrogen bonding with hydroxyl and amide groups. The D-enantiomer is often more strongly retained because these antibiotics naturally bind to D-alanyl-D-alanine residues in bacterial cell walls.[8]

  • Performance Data: A study utilizing a covalently bonded Ristocetin A CSP demonstrated successful separation of N-FMOC-isoserine.[9] While this involves a derivatized form, it highlights the capability of this CSP class. The direct analysis of underivatized isoserine is highly feasible on columns like Astec™ CHIROBIOTIC™ T (Teicoplanin-based), which are known to resolve a wide range of native amino acids.[3][8]

ParameterN-FMOC-Isoserine on Ristocetin A CSP[9]
Mobile Phase Hexane/Ethanol/Trifluoroacetic Acid (80:20:0.1)
Retention Factor (k1) 3.38
Separation Factor (α) 1.82
Resolution (Rs) 1.45
  • Expert Insight: The multimodal nature of these columns is their greatest strength. They can be operated in reversed-phase, normal-phase, and polar organic modes, offering immense flexibility during method development.[9] For native isoserine, a reversed-phase or polar organic mode with a volatile buffer (e.g., ammonium formate) is an excellent starting point, ensuring compatibility with mass spectrometry (MS).

Crown Ether CSPs (e.g., CROWNPAK® CR-I(+))

Crown ether-based CSPs are specifically designed for the enantioseparation of compounds containing a primary amino group, making them ideal for amino acids.[10]

  • Mechanism of Action: The chiral selector is a crown ether that selectively forms host-guest complexes with the protonated primary amine (-NH3+) of the analyte. Chiral recognition is achieved through differential steric hindrance between the other substituents on the chiral center (the carboxyl, hydroxyl, and hydrogen groups of isoserine) and the chiral barriers of the crown ether. This interaction is highly dependent on an acidic mobile phase to ensure the amine is protonated.[10] Trifluoroacetic acid (TFA) is a common modifier that enhances the binding of the ammonium group to the crown ether.[10]

  • Performance Data: While direct data for isoserine on this specific CSP was not found in the initial search, crown ether columns have demonstrated baseline or near-baseline separation for almost all proteinogenic amino acids without derivatization.[10] It is a highly probable candidate for successful isoserine separation.

  • Expert Insight: These columns offer very high selectivity but operate under a narrower range of conditions compared to macrocyclic glycopeptides. The mobile phase must be aqueous and acidic, typically using perchloric acid or TFA.[1] The retention and resolution are sensitive to acid concentration and the type of organic modifier (methanol is often preferred).[1]

Pirkle-Type (Brush-Type) CSPs

Developed by William Pirkle, these were among the first commercially available CSPs.[11] They typically consist of a small chiral molecule (the selector) covalently bonded to a silica support.

  • Mechanism of Action: Chiral recognition relies on a combination of π-π interactions, hydrogen bonding, and dipole-dipole interactions.[11] For this reason, the analyte often requires derivatization to introduce a π-acidic or π-basic group, such as a 3,5-dinitrobenzoyl (DNB) or naphthyl group. This is why the Ristocetin A example above used N-FMOC-isoserine, as the fluorenylmethyloxycarbonyl (FMOC) group provides a large π-system for interaction.

  • Expert Insight: A key advantage of Pirkle-type CSPs is the availability of columns with both (R) and (S) configurations of the chiral selector.[11] This allows the user to invert the elution order, which is invaluable for accurately quantifying a minor enantiomeric impurity that might otherwise co-elute on the tail of the major peak.[11] While effective, the requirement for derivatization adds a step to the workflow compared to modern macrocyclic or crown ether phases for native amino acids.

The Indirect Approach: Derivatization Protocol

When a dedicated chiral column is unavailable, or when enhanced detection sensitivity is required, the indirect method is a robust alternative.[7] This involves creating diastereomers that are separable on a standard reversed-phase column.

Workflow for Indirect Separation

G cluster_workflow Indirect Method Workflow: Derivatization & Analysis sample 1. Sample Preparation Racemic (R,S)-Isoserine in buffer reagent 2. Add CDA (e.g., OPA + N-acetyl-L-cysteine) sample->reagent react 3. Reaction Incubate at room temp. Forms Diastereomers reagent->react inject 4. HPLC Injection Inject onto achiral C18 column react->inject separate 5. Separation & Detection Isocratic or Gradient Elution UV or Fluorescence Detector inject->separate

Caption: Step-by-step experimental workflow for the indirect chiral separation method.

Detailed Protocol: OPA/NAC Derivatization

This protocol is adapted from a method used for D- and L-serine, which is directly applicable to isoserine.[7] It uses ortho-phthalaldehyde (OPA) and a chiral thiol, N-acetyl-L-cysteine (NAC), to form fluorescent, diastereomeric isoindole derivatives.

  • Reagent Preparation: Prepare a 4 mM OPA-NAC derivatizing solution.

  • Derivatization: Mix the isoserine sample solution with the OPA-NAC solution at a 4:1 ratio (sample:reagent).

  • Reaction: Allow the reaction to proceed for 150 seconds at room temperature. The reaction forms diastereomers that are separable by reversed-phase HPLC.[7]

  • Injection: Inject an appropriate volume (e.g., 10-20 µL) of the reaction mixture directly onto the HPLC system.

  • Chromatographic Conditions:

    • Column: Standard ODS (C18) reversed-phase column.

    • Mobile Phase: A buffered aqueous/organic mixture (e.g., phosphate buffer and methanol).

    • Detection: Fluorescence or UV detector. The derivatives exhibit an absorption maximum that allows for selective detection.[12]

  • Pros & Cons:

    • Advantages: Utilizes common, inexpensive achiral columns. Derivatization can significantly enhance detection sensitivity, especially with fluorescent tags.

    • Disadvantages: Adds an extra, time-critical step to sample preparation. The chiral derivatizing agent must be 100% enantiomerically pure to avoid generating satellite peaks. The reaction must be run to completion to ensure accurate quantification.

Summary and Method Selection

The optimal method depends on the specific analytical goal, available equipment, and sample matrix.

MethodCSP / ColumnDerivatization Required?Key AdvantagesKey Considerations
Direct (Macrocyclic) Teicoplanin or Ristocetin A based (e.g., CHIROBIOTIC T)NoHighly versatile (RP, NP, PO modes), separates underivatized amino acids, MS-compatible.[8][9]Can have complex retention behavior (U-shaped curves).[8]
Direct (Crown Ether) CROWNPAK® CR-I(+)NoVery high selectivity for primary amines, excellent for native amino acids.[10]Requires acidic aqueous mobile phase, less flexible than macrocyclic CSPs.[1][10]
Direct (Pirkle-Type) Phenylglycine, Naphthylethylamine basedYes (typically)Robust, elution order can be inverted by using opposite CSP configuration.[11]Often requires derivatization to introduce a π-interacting group.
Indirect Standard C18 (ODS)YesUses standard, inexpensive columns; can enhance detection sensitivity.[5][7]Extra sample prep step; CDA must be enantiopure; reaction kinetics must be controlled.[5]

For routine analysis and method development for underivatized isoserine, direct analysis on a macrocyclic glycopeptide CSP is the recommended starting point due to its versatility and proven success with a wide range of amino acids. For challenging separations requiring very high selectivity for the primary amine, a crown ether CSP is an excellent alternative. The indirect method remains a powerful option when chiral columns are unavailable or when trace-level quantification requires the sensitivity boost of a fluorescent tag.

References

A Comparative Analysis of the Biological Activity of (R)-isoserine versus (S)-isoserine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Introduction: Isoserine (3-amino-2-hydroxypropanoic acid) is a non-proteinogenic β-amino acid and a structural isomer of the canonical amino acid, serine.[1][2] As a chiral molecule, it exists in two non-superimposable mirror-image forms: (R)-isoserine and (S)-isoserine. In biological systems, where molecular recognition is governed by precise three-dimensional interactions, such stereochemical differences are not trivial. The distinct spatial arrangement of the amino and hydroxyl groups in each enantiomer dictates its interaction with chiral entities like enzymes and receptors, often leading to profoundly different biological activities.[3][4]

While extensive research has utilized isoserine as a versatile building block in medicinal chemistry, a direct, head-to-head comparison of the biological activities of the free (R) and (S) enantiomers is less commonly documented.[5] This guide aims to bridge that gap by synthesizing the available data, explaining the critical role of isoserine's stereochemistry in the context of its most significant applications, and providing a robust experimental framework for researchers to dissect and compare the bioactivity of these two isomers in their own work. We will delve into its established role in the synthesis of major therapeutics and propose methodologies to explore the latent, stereospecific activities of the unbound molecules.

Part 1: The Preeminent Role of (S)-Isoserine as a Chiral Synthon in Drug Development

The vast majority of research involving isoserine centers on the (S)-enantiomer (also referred to as L-isoserine) as a chiral precursor for synthesizing complex, biologically active molecules.[6] The absolute configuration of the isoserine building block is fundamental to the therapeutic efficacy of the final compound, as it determines the correct geometry for target engagement.

The Taxol Side Chain: A Paradigm of Stereospecificity

The anticancer agent Paclitaxel (Taxol®) stands as a landmark example. Its mechanism of action involves binding to tubulin and stabilizing microtubules, leading to cell cycle arrest and apoptosis.[7][8] A critical structural component for this activity is the N-benzoyl-(2'R,3'S)-3'-phenylisoserine side chain attached at the C-13 position of the baccatin III core.[9] The specific (2'R,3'S) stereochemistry of this side chain, derived from an (S)-isoserine precursor, is indispensable for potent microtubule-stabilizing and cytotoxic activity.[7]

The synthesis of Taxol analogues explicitly demonstrates this principle. Novel side chains are created using stereoselective methods to produce the desired enantiomerically pure β-lactams, which are then coupled to the Taxol core.[7] Any deviation from this precise stereochemistry results in a dramatic loss of function, underscoring that the biological target, tubulin, is exquisitely sensitive to the spatial arrangement of the side chain's functional groups.

Caption: Logical flow of Taxol's mechanism of action.

Development of Aminopeptidase N (APN/CD13) Inhibitors

Aminopeptidase N (APN) is a zinc-dependent metalloprotease that is over-expressed on the surface of various tumor cells, playing a key role in tumor invasion and angiogenesis.[10] Consequently, it is a validated target for anticancer drug development. Research has shown that dipeptide and tripeptide derivatives synthesized using L-isoserine ((S)-isoserine) are potent APN inhibitors.[10][11][12]

The design of these inhibitors relies on mimicking the natural substrate's interaction with the enzyme's active site. The hydroxyl and amino groups of the (S)-isoserine moiety are positioned to chelate the catalytic zinc ion and form hydrogen bonds within the active site, respectively. The use of (R)-isoserine would result in a diastereomeric peptide that would not fit correctly into the active site, leading to a significant loss of inhibitory potency. This highlights the "lock-and-key" nature of enzyme-inhibitor interactions, which are fundamentally stereospecific.

Compound IDStructure (Core Moiety)TargetIC₅₀ (µM)Source
BestatinDipeptide AnalogueAminopeptidase N6.25 ± 0.4[12]
16l L-isoserine TripeptideAminopeptidase N2.51 ± 0.2 [12]
14b L-isoserine DerivativeAminopeptidase N12.2 [11]
Table 1: Comparative inhibitory activity of (S)-isoserine-based compounds against Aminopeptidase N (APN). The data clearly shows that peptides incorporating the (S)-enantiomer are potent inhibitors.

Part 2: Exploring the Bioactivity of Free Isoserine Enantiomers

While the role of isoserine in synthetic chemistry is well-defined, the biological effects of the free (R) and (S) isomers are less clear. The limited available research often utilized a racemic mixture (DL-isoserine), which provides clues but cannot distinguish the specific contributions of each enantiomer.

A key study from 1962 demonstrated that DL-isoserine inhibits serine dehydratase, an enzyme that converts L-serine to pyruvate.[13] The inhibition was found to be competitive with respect to the substrate L-serine. This finding is significant because serine dehydratase, like all enzymes, is a chiral protein. It is therefore highly probable that the inhibition observed is stereospecific, with one enantiomer of isoserine being a significantly more potent inhibitor than the other. The (S)-isomer, being more structurally analogous to the natural substrate L-serine in certain respects, might be hypothesized to be the more active inhibitor, though this requires empirical validation.

Furthermore, as a β-amino acid, isoserine is an analogue of β-alanine. It could potentially interfere with metabolic pathways involving β-alanine, such as the synthesis of carnosine (β-alanyl-L-histidine), a dipeptide with important buffering and antioxidant functions in muscle and brain tissue.[14][15] Investigating whether (R)- or (S)-isoserine can act as a competitive inhibitor of carnosine synthetase represents a compelling avenue for future research.

Part 3: Experimental Guide for Stereospecific Bioactivity Analysis

To empower researchers to dissect the distinct biological roles of (R)- and (S)-isoserine, this section provides validated, step-by-step protocols. The causality behind these experimental choices is to move from a broad assessment of cytotoxicity to a specific, mechanistic enzyme assay, thereby creating a self-validating system of inquiry.

Caption: Experimental workflow for comparing isoserine enantiomers.

Protocol 1: Comparative Cytotoxicity Screening using MTT Assay

Rationale: This assay provides a robust, high-throughput method to determine if there is a differential effect of the isoserine enantiomers on cell metabolic activity and proliferation. It serves as a crucial first-pass screen.

Methodology:

  • Cell Culture: Plate a human cancer cell line (e.g., HeLa or B16 melanoma cells[7]) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere for 24 hours.

  • Compound Preparation: Prepare stock solutions of enantiomerically pure (>99%) (R)-isoserine and (S)-isoserine in sterile cell culture medium. Perform serial dilutions to create a range of final concentrations (e.g., 0.1 µM to 10 mM).

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the respective isoserine concentrations. Include wells with medium only (negative control) and wells with a known cytotoxic agent (positive control). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Convert absorbance values to percentage viability relative to the negative control. Plot the percentage viability against the log of the compound concentration and use non-linear regression to calculate the IC₅₀ value (the concentration at which 50% of cell viability is inhibited) for each enantiomer.

Protocol 2: Stereospecific Enzyme Inhibition Assay (Serine Dehydratase)

Rationale: Based on prior evidence of inhibition by the racemate[13], this assay directly tests the hypothesis that the interaction with a key metabolic enzyme is stereospecific. This provides mechanistic insight into any differential cytotoxicity observed.

Methodology:

  • Enzyme and Reagents: Obtain purified serine dehydratase. Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4) and a solution of the substrate, L-serine. Prepare stock solutions of (R)-isoserine and (S)-isoserine. The reaction product, pyruvate, will be detected by reacting it with 2,4-dinitrophenylhydrazine (DNPH), which forms a colored hydrazone.

  • Assay Setup: In a series of microcentrifuge tubes, set up reactions containing the buffer, a fixed concentration of serine dehydratase, and varying concentrations of the substrate L-serine.

  • Inhibitor Addition: To different sets of tubes, add a fixed concentration of either (R)-isoserine or (S)-isoserine. Include a control set with no inhibitor.

  • Reaction Initiation and Termination: Initiate the reaction by adding the L-serine substrate. Allow the reaction to proceed for a set time (e.g., 15 minutes) at 37°C. Terminate the reaction by adding trichloroacetic acid (TCA).

  • Pyruvate Detection: Centrifuge the tubes to pellet the precipitated protein. Transfer the supernatant to a new set of tubes. Add DNPH solution and incubate to allow for hydrazone formation. Add NaOH to develop the color.

  • Data Acquisition: Measure the absorbance of the resulting colored solution at 520 nm. Create a standard curve using known concentrations of pyruvate to quantify the amount of product formed.

  • Analysis: Calculate the reaction velocity for each condition. Create a Lineweaver-Burk (double reciprocal) plot (1/velocity vs. 1/[Substrate]) for the uninhibited reaction and for the reactions in the presence of each isoserine enantiomer. Analyze the plots to determine the mode of inhibition (e.g., competitive, non-competitive) and calculate the inhibition constant (Ki) for both (R)- and (S)-isoserine. A significant difference in Ki values will provide quantitative proof of stereospecific inhibition.

Conclusion

The biological significance of isoserine's stereochemistry is most profoundly expressed in its application as a chiral building block in synthetic medicinal chemistry. The absolute configuration of (S)-isoserine is a non-negotiable requirement for the potent anticancer activity of Taxol and the inhibitory function of novel Aminopeptidase N inhibitors. This underscores a fundamental principle of pharmacology: biological targets are chiral and exhibit stereospecific recognition.

While direct comparative studies on the biological activities of the free (R)- and (S)-isoserine enantiomers are sparse, the available evidence strongly suggests that their effects on metabolic pathways, such as the inhibition of serine dehydratase, are likely to be stereospecific. The experimental frameworks provided in this guide offer a clear path for researchers to rigorously investigate these differences, moving from broad cellular effects to specific molecular interactions. Such studies are essential for uncovering new biological roles for these fascinating molecules and for fully understanding the implications of stereochemistry in drug design and development.

References

structural comparison of (R)-3-Amino-2-hydroxypropanoic acid and L-serine

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide to the Structural Nuances and Functional Implications of Two Closely Related Amino Acids

For researchers, scientists, and professionals in drug development, a precise understanding of molecular structure is paramount. Even subtle differences in the arrangement of atoms can lead to vastly different biological activities. This guide provides an in-depth structural comparison of (R)-3-Amino-2-hydroxypropanoic acid, also known as isoserine, and its well-known isomer, L-serine. We will explore their stereochemical differences, analyze their structures using experimental data, and discuss the profound impact these structural variations have on their biological roles.

At a Glance: Key Structural and Functional Differences

FeatureThis compound (Isoserine)L-serine
Classification β-amino acidα-amino acid
Chirality at C2 (R) configuration(S) configuration (L-amino acid)
Functional Group Position Amino group on C3, Hydroxyl group on C2Amino group on C2, Hydroxyl group on C3
Proteinogenic No, it is a non-proteinogenic amino acid.[1]Yes, one of the 20 common proteinogenic amino acids.[2]
Primary Biological Role Limited direct biological roles are well-defined.A fundamental building block of proteins[], precursor for numerous biomolecules[4], and a neurotransmitter.[5][6]

The Core Distinction: Alpha versus Beta Amino Acids

The most fundamental difference between L-serine and this compound lies in the relative positions of their amino and carboxyl groups.

  • L-serine is an α-amino acid . This means the amino group is attached to the α-carbon, the carbon atom immediately adjacent to the carboxyl group.[2] This arrangement is the standard for all proteinogenic amino acids.

  • This compound is a β-amino acid . Here, the amino group is attached to the β-carbon, which is two carbons away from the carboxyl group.

This seemingly minor shift has profound consequences for the molecule's shape, reactivity, and ability to be incorporated into proteins by the ribosomal machinery.

A Tale of Two Stereocenters: Chirality and Configuration

Both molecules are chiral, meaning they have a stereocenter and exist as non-superimposable mirror images called enantiomers.[7] However, the designation and biological significance of their chirality differ.

  • L-serine : The "L" designation refers to the configuration of the α-carbon.[7] In the Fischer projection, with the carboxyl group at the top, the amino group is on the left. Nearly all amino acids found in proteins are in the L-configuration.[7]

  • This compound : The "(R)" designation is determined by the Cahn-Ingold-Prelog priority rules for the stereocenter at the C2 carbon.

It is crucial to note that the L/D and R/S naming conventions are not directly interchangeable without considering the specific molecule. While most L-amino acids are (S), there are exceptions.[7]

Experimental Structural Analysis: A Multi-Technique Approach

To fully appreciate the structural disparities, we must turn to experimental data from various analytical techniques.

X-ray Crystallography: Unveiling the Solid-State Structure

X-ray crystallography provides precise information about bond lengths, bond angles, and the overall three-dimensional arrangement of atoms in a crystal.

Studies on L-serine have revealed an orthorhombic crystal system with the space group P212121.[8][9] The crystal structure is stabilized by a network of hydrogen bonds, including head-to-tail interactions between the amino and carboxylate groups of adjacent molecules.[9][10]

While crystallographic data for this compound is less common in the literature, its structural isomer, isoserine, has been synthesized.[1] The different placement of the amino and hydroxyl groups would necessitate a distinct hydrogen bonding network in the solid state compared to L-serine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure in Solution

NMR spectroscopy is a powerful tool for determining the structure of molecules in solution, providing information about the chemical environment of each atom.[11][12]

In a typical ¹H NMR spectrum of an amino acid in D₂O, the chemical shift of the α-proton is particularly informative.[13]

  • L-serine : The α-proton (the proton on C2) would show a characteristic chemical shift influenced by the adjacent amino and carboxyl groups.

  • This compound : The proton on C2 would be in a different chemical environment, being adjacent to a hydroxyl and a carboxyl group, while the protons on C3 would be adjacent to the amino group. This would result in a distinctly different splitting pattern and chemical shifts in the ¹H NMR spectrum compared to L-serine.

Further analysis using 2D NMR techniques like COSY and TOCSY would definitively map the connectivity of the protons, confirming the different structural backbones of the two molecules.[14][15]

Circular Dichroism (CD) Spectroscopy: Probing Chirality

Circular dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules.[16][17] It is an excellent technique for distinguishing between enantiomers and studying the conformation of chiral molecules.[18][19]

  • L-serine and its enantiomer, D-serine, would produce mirror-image CD spectra.

  • The CD spectrum of This compound would be unique and distinct from that of L-serine due to the different arrangement of chromophores (the carboxyl and hydroxyl groups) around its chiral center.

dot graph ERD { layout=neato; graph [overlap=false, splines=true, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin=0.2, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} "Structural Comparison of L-serine and Isoserine"

Functional Implications of Structural Differences

The distinct structures of L-serine and this compound lead to vastly different roles in biological systems.

L-serine is a cornerstone of biochemistry:

  • Protein Synthesis : As a proteinogenic amino acid, it is incorporated into polypeptide chains during translation.[][4]

  • Metabolic Precursor : L-serine is a precursor for the synthesis of other amino acids like glycine and cysteine, as well as purines, pyrimidines, and phospholipids.[2][20]

  • Neurotransmission : L-serine and its derivative D-serine act as neurotransmitters in the central nervous system.[5][6]

This compound , being a non-proteinogenic β-amino acid, is not used in protein synthesis.[1] While β-amino acids are found in some natural products and have applications in medicinal chemistry, the specific biological roles of isoserine are not as well-defined as those of L-serine.

Experimental Protocols

Protocol 1: Comparative ¹H NMR Spectroscopy

Objective: To differentiate L-serine and this compound based on the chemical shifts and coupling patterns of their protons in solution.

Methodology:

  • Prepare 10 mM solutions of L-serine and this compound in deuterium oxide (D₂O).

  • Acquire ¹H NMR spectra for each sample using a 400 MHz or higher NMR spectrometer.[13]

  • Process the spectra (Fourier transform, phase correction, and baseline correction).

  • Analyze and compare the chemical shifts (δ) and coupling constants (J) of the protons on the carbon backbone.

    • Expected Outcome for L-serine: A distinct multiplet for the α-proton (on C2) and a separate multiplet for the β-protons (on C3).

    • Expected Outcome for this compound: A different set of multiplets corresponding to the protons on C2 and C3, reflecting their altered chemical environments.

Protocol 2: Chiral Discrimination using Circular Dichroism (CD) Spectroscopy

Objective: To demonstrate the different chiroptical properties of L-serine and this compound.

Methodology:

  • Prepare equimolar (e.g., 1 mM) aqueous solutions of L-serine and this compound.

  • Record the CD spectra of each solution from approximately 190 nm to 250 nm using a CD spectrometer.[16][18]

  • Measure the differential absorbance (ΔA) or molar ellipticity ([θ]).

    • Expected Outcome: The two compounds will produce unique CD spectra, likely with different signs and magnitudes of the Cotton effects, providing a clear distinction based on their different stereochemical arrangements.

dot graph experimental_workflow { rankdir=LR; bgcolor="#F1F3F4"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin=0.2, fontcolor="#202124", fillcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} "Experimental Workflow for Structural Comparison"

Conclusion

The structural comparison of this compound and L-serine highlights the critical importance of isomerism in chemistry and biology. The simple transposition of the amino and hydroxyl groups, and the resulting change from an α-amino acid to a β-amino acid, fundamentally alters the molecule's identity. L-serine's structure is optimized for its role as a building block of life, while the structure of isoserine places it in a different chemical and biological category. For scientists in drug design and molecular biology, this comparison serves as a potent reminder that a molecule's function is inextricably linked to its precise three-dimensional structure.

References

comparative study of different synthetic routes to (R)-3-Amino-2-hydroxypropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(R)-3-Amino-2-hydroxypropanoic acid, also known as (R)-isoserine, is a crucial chiral building block in the synthesis of numerous pharmaceutical compounds. Its stereochemistry plays a pivotal role in the biological activity of the final products, making enantioselective synthesis a critical aspect of its production. This guide provides a comparative analysis of various synthetic routes to this compound, offering an in-depth examination of methodologies starting from chiral pool precursors, employing asymmetric catalysis, and utilizing biocatalytic transformations. Each approach is evaluated based on its efficiency, stereoselectivity, scalability, and overall practicality for researchers, scientists, and professionals in drug development. Detailed experimental protocols and comparative data are presented to facilitate informed decisions in selecting the most suitable synthetic strategy.

Introduction: The Significance of this compound

This compound is a non-proteinogenic β-amino acid derivative.[1] Its structural motif, featuring both a hydroxyl and an amino group on adjacent carbons with a defined stereochemistry, is a key component in a variety of biologically active molecules. The precise spatial arrangement of these functional groups is often essential for molecular recognition and interaction with biological targets. Consequently, the development of efficient and stereoselective synthetic methods for this compound is of paramount importance in medicinal chemistry and drug discovery.

This guide will explore and compare three principal strategies for the synthesis of this valuable chiral intermediate:

  • Chiral Pool Synthesis: Leveraging naturally occurring, enantiomerically pure starting materials.

  • Asymmetric Catalysis: Utilizing chiral catalysts to induce stereoselectivity in reactions involving achiral or racemic substrates.

  • Biocatalysis: Employing enzymes to perform highly specific and enantioselective transformations.

Chiral Pool Synthesis: Building upon Nature's Chirality

The "chiral pool" refers to the collection of readily available, enantiomerically pure compounds from natural sources, such as amino acids, carbohydrates, and terpenes.[2][3] Synthesizing new chiral molecules from these existing chiral templates is a common and often efficient strategy.[2]

Synthesis from D-Serine

D-serine, the (R)-enantiomer of the proteinogenic amino acid serine, is a logical and popular starting material for the synthesis of this compound due to its structural similarity and correct stereoconfiguration at the C2 position.[4] The primary transformation required is the migration of the amino group from the C2 to the C3 position.

A common approach involves a multi-step sequence that includes protection of the functional groups, activation of the C3 hydroxyl group, nucleophilic displacement with an azide, and subsequent reduction.

Experimental Protocol: Synthesis from D-Serine

Step 1: Protection of D-Serine D-serine is first protected to prevent unwanted side reactions. The amino group is typically protected as a carbamate (e.g., Boc or Cbz), and the carboxylic acid is esterified (e.g., methyl or benzyl ester).

Step 2: Activation of the Hydroxyl Group The primary hydroxyl group of the protected D-serine is converted into a good leaving group, often by tosylation or mesylation.

Step 3: Nucleophilic Substitution with Azide The activated hydroxyl group is displaced by an azide ion (e.g., using sodium azide) in an SN2 reaction. This step proceeds with inversion of configuration at the C3 position, which is achiral in this specific case but is a critical consideration in other contexts.

Step 4: Reduction of the Azide and Deprotection The azide group is reduced to a primary amine, commonly through catalytic hydrogenation (e.g., H2, Pd/C). Finally, the protecting groups on the amino and carboxyl functions are removed under appropriate conditions (e.g., acidolysis for Boc and methyl ester, hydrogenolysis for Cbz and benzyl ester) to yield this compound.

Synthesis from L-Asparagine

Another chiral pool approach utilizes L-asparagine. This route involves a Hofmann rearrangement of the amide functionality to an amine, with retention of configuration at the chiral center.

Causality Behind Experimental Choices:

The choice of starting material from the chiral pool is dictated by the desired stereochemistry of the final product and the efficiency of the synthetic transformations. D-serine is a more direct precursor due to the existing C2-hydroxyl group with the correct stereochemistry. The L-asparagine route, while feasible, requires more extensive functional group manipulations.

Asymmetric Catalysis: Creating Chirality

Asymmetric Hydrogenation of β-Keto Esters

One prominent strategy involves the asymmetric hydrogenation of a β-keto ester precursor. A chiral catalyst, typically a transition metal complex with a chiral ligand (e.g., Ru-BINAP), is used to deliver hydrogen to one face of the ketone, leading to the formation of one enantiomer of the corresponding β-hydroxy ester in excess.

Experimental Protocol: Asymmetric Hydrogenation

Step 1: Synthesis of the β-Keto Ester Precursor An appropriate β-keto ester, such as ethyl 3-amino-2-oxopropanoate, is synthesized.

Step 2: Asymmetric Hydrogenation The β-keto ester is subjected to hydrogenation in the presence of a chiral ruthenium-BINAP catalyst under a hydrogen atmosphere. The choice of the specific BINAP enantiomer determines the stereochemistry of the resulting hydroxyl group.

Step 3: Deprotection The protecting groups are removed to afford the final product.

Asymmetric Aminohydroxylation

Sharpless asymmetric aminohydroxylation allows for the direct conversion of an alkene, such as an acrylate ester, into a vicinal amino alcohol. This reaction utilizes a chiral osmium catalyst and a nitrogen source.

Asymmetric_Aminohydroxylation Acrylate Acrylate Ester Intermediate Osmylate Ester Intermediate Acrylate->Intermediate Asymmetric Aminohydroxylation Catalyst Chiral Osmium Catalyst + Nitrogen Source Catalyst->Intermediate Product (R)-3-Amino-2-hydroxypropanoic Acid Derivative Intermediate->Product Hydrolysis

Causality Behind Experimental Choices:

The selection of a specific asymmetric catalytic method depends on the availability of the starting materials and the desired efficiency and enantioselectivity. Asymmetric hydrogenation often provides very high enantiomeric excesses (e.e.). Asymmetric aminohydroxylation offers a more direct route from simple alkenes.

Biocatalysis: Nature's Synthetic Machinery

Biocatalysis utilizes enzymes to perform chemical transformations with high stereo-, regio-, and chemoselectivity under mild reaction conditions.[7][8] This approach is increasingly attractive for the synthesis of chiral compounds due to its sustainability and efficiency.

Enzymatic Reduction of β-Keto Acids

Similar to asymmetric hydrogenation, enzymes such as lactate dehydrogenases can be used to reduce β-keto acids to their corresponding β-hydroxy acids with high enantioselectivity.[9]

Experimental Protocol: Biocatalytic Reduction

Step 1: Preparation of the Enzyme and Cofactor A suitable lactate dehydrogenase is obtained, often through recombinant expression in a microbial host like E. coli. A cofactor regeneration system (e.g., using formate dehydrogenase and formate) is also prepared to recycle the expensive NAD(P)H cofactor.

Step 2: Biocatalytic Reduction The β-keto acid precursor is incubated with the lactate dehydrogenase and the cofactor regeneration system in an aqueous buffer at a controlled pH and temperature.

Step 3: Product Isolation After the reaction is complete, the product is isolated from the reaction mixture, typically through extraction or chromatography.

Microbial Synthesis

Whole-cell biocatalysis can also be employed, where a microorganism engineered to express the necessary enzymes is used to convert a simple carbon source, like glycerol, into the desired product.[10][11] This approach can be more cost-effective as it avoids the need for enzyme purification and cofactor addition.

Biocatalytic_Synthesis Substrate β-Keto Acid or Glycerol Product (R)-3-Amino-2-hydroxypropanoic Acid Substrate->Product Biocatalytic Transformation Biocatalyst Enzyme or Engineered Microorganism Biocatalyst->Product

Comparative Analysis of Synthetic Routes

Parameter Chiral Pool (from D-Serine) Asymmetric Catalysis (Hydrogenation) Biocatalysis (Enzymatic Reduction)
Starting Material D-Serine (chiral)β-Keto ester (achiral)β-Keto acid (achiral)
Stereocontrol Inherent from starting materialChiral catalystEnzyme stereospecificity
Number of Steps Multiple (protection, activation, substitution, reduction, deprotection)Fewer (synthesis of precursor, hydrogenation, deprotection)Fewer (biotransformation, isolation)
Yield Moderate to goodGood to excellentGood to excellent
Enantiomeric Excess (e.e.) >99%Typically >95%Often >99%
Scalability GoodExcellentCan be challenging, but improving
Reagents & Conditions Can involve harsh reagents and conditionsOften requires high pressure and specialized equipmentMild, aqueous conditions
Cost Can be high due to the cost of the chiral starting materialCatalyst cost can be high, but turnover numbers are often goodEnzyme production can be costly, but whole-cell systems are more economical
Sustainability Relies on natural sourcesCan involve heavy metals and organic solventsGenerally considered a "greener" approach

Conclusion

The synthesis of this compound can be achieved through several distinct and effective strategies.

  • Chiral pool synthesis , particularly from D-serine, is a reliable method that guarantees high enantiopurity, though it may involve a greater number of synthetic steps.

  • Asymmetric catalysis provides a powerful and often more convergent approach to constructing the chiral centers from achiral precursors, with high yields and excellent enantioselectivities.

  • Biocatalysis emerges as a highly attractive alternative, offering exceptional stereoselectivity under environmentally benign conditions. The continuous development of more robust enzymes and engineered microbial strains is making this approach increasingly viable for industrial-scale production.

The optimal choice of synthetic route will depend on a variety of factors, including the desired scale of production, cost considerations, available equipment, and the specific requirements of the target application. For laboratory-scale synthesis where high enantiopurity is paramount, chiral pool synthesis remains a strong contender. For larger-scale industrial production, asymmetric catalysis and biocatalysis offer significant advantages in terms of efficiency and sustainability.

References

A-Comparative-Guide-to-the-Validation-of-(R)-isoserine-Purity-by-Elemental-Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Imperative for Purity in (R)-isoserine

(R)-isoserine, a non-proteinogenic β-amino acid, is a crucial chiral building block in the synthesis of numerous pharmaceutical compounds.[1][2][3] Its stereospecific structure is paramount to the biological activity and safety of the final active pharmaceutical ingredient (API). Even minute impurities can lead to significant alterations in pharmacological profiles, potentially reducing therapeutic efficacy or introducing toxicity. Therefore, rigorous and accurate purity determination is a non-negotiable aspect of quality control in drug development and manufacturing.

This guide provides an in-depth technical comparison of elemental analysis with other common analytical techniques for the validation of (R)-isoserine purity. We will delve into the theoretical underpinnings of elemental analysis, present a detailed experimental protocol, and offer a comparative analysis with High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable methods for purity assessment.

The Uniqueness of Elemental Analysis in Purity Determination

Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, offers a fundamental and direct measure of a compound's elemental composition.[4][5][6] Unlike chromatographic or spectroscopic methods that infer purity based on the separation of components or specific molecular signals, elemental analysis provides a bulk assessment of the elemental makeup of the sample. This makes it an exceptionally powerful tool for detecting impurities that may not be readily apparent with other techniques, such as inorganic salts or residual solvents lacking a chromophore for UV detection in HPLC.[7]

The principle of modern elemental analysis lies in the complete combustion of a precisely weighed sample in an oxygen-rich environment.[6] The resulting combustion gases (CO₂, H₂O, and N₂) are then separated and quantified by a detector, typically a thermal conductivity detector.[5][6] The measured percentages of carbon, hydrogen, and nitrogen are then compared to the theoretical values calculated from the molecular formula of pure (R)-isoserine (C₃H₇NO₃).

Theoretical Elemental Composition of (R)-isoserine (C₃H₇NO₃):

  • Carbon (C): 34.28%

  • Hydrogen (H): 6.71%

  • Nitrogen (N): 13.33%

A significant deviation between the experimental and theoretical values indicates the presence of impurities. Many chemistry journals require experimental values to be within ±0.4% of the calculated values to confirm sufficient purity for publication.[8]

Comparative Overview of Purity Validation Techniques

While elemental analysis is a powerful tool, a multi-faceted approach employing orthogonal methods is often necessary for comprehensive purity validation.[9] HPLC and NMR are two of the most widely used complementary techniques.

Technique Principle Strengths Limitations
Elemental Analysis (CHN) Combustion and quantification of C, H, and N.[6]- Direct measure of elemental composition.[7]- Detects a broad range of impurities, including inorganic salts and non-UV active compounds.[7]- High precision and accuracy.[6]- Does not identify the specific nature of impurities.- Less sensitive to trace organic impurities compared to HPLC.- Requires a relatively larger sample size compared to HPLC.[9]
High-Performance Liquid Chromatography (HPLC) Separation of components based on their differential partitioning between a stationary and mobile phase.[10]- High sensitivity for detecting trace impurities.[10]- Excellent for separating structurally similar compounds.- Can be used for both qualitative and quantitative analysis.[]- Requires a chromophore for UV detection.[12]- May not detect non-UV active impurities.- Purity is often reported as a relative percentage of the main peak area, which may not reflect the absolute purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed structural information.[10]- Provides definitive structural confirmation of the main component.[10]- Can identify and quantify impurities without the need for reference standards (qNMR).[9][13]- Non-destructive technique.[10]- Lower sensitivity compared to HPLC for trace impurities.[10]- Complex spectra can make quantification challenging.- Requires a relatively larger sample size.[10]

Experimental Protocol: Validation of (R)-isoserine Purity by CHN Elemental Analysis

This protocol outlines the essential steps for the accurate determination of (R)-isoserine purity using a modern elemental analyzer.

1. Instrumentation and Materials:

  • Elemental Analyzer (e.g., PerkinElmer 2400 Series II CHNS/O Analyzer, Thermo Scientific FLASH 2000 CHNS/O Analyzer)

  • Microbalance (readable to 0.001 mg)

  • (R)-isoserine sample (previously dried to a constant weight)

  • Certified organic analytical standard (e.g., Acetanilide) for calibration

  • Tin or silver capsules for sample encapsulation

  • High-purity oxygen, helium, and compressed air

2. Instrument Calibration:

  • Calibrate the elemental analyzer according to the manufacturer's instructions using a certified organic analytical standard.

  • Analyze the standard multiple times to ensure the instrument is providing accurate and reproducible results within the acceptable range (typically ±0.3% of the theoretical values).

3. Sample Preparation:

  • Accurately weigh approximately 2-3 mg of the dried (R)-isoserine sample into a pre-weighed tin or silver capsule using a microbalance.

  • Seal the capsule to ensure no sample is lost.

  • Record the exact weight of the sample.

4. Data Acquisition:

  • Introduce the encapsulated sample into the elemental analyzer's autosampler.

  • Initiate the analysis sequence. The instrument will automatically combust the sample and measure the resulting C, H, and N content.

5. Data Analysis and Interpretation:

  • The instrument software will provide the weight percentages of Carbon, Hydrogen, and Nitrogen in the sample.

  • Compare the experimental percentages with the theoretical values for pure (R)-isoserine.

  • Calculate the deviation for each element. If the deviations are within the acceptable limit (e.g., ±0.4%), the sample is considered to be of high purity.

Workflow for Elemental Analysis of (R)-isoserine

Elemental_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation s1 Dry (R)-isoserine to constant weight s2 Accurately weigh 2-3 mg of sample s1->s2 s3 Encapsulate in tin/silver capsule s2->s3 a2 Introduce sample into elemental analyzer s3->a2 a1 Calibrate instrument with certified standard a1->a2 a3 Combust sample and detect C, H, N a2->a3 d1 Obtain experimental %C, %H, %N values a3->d1 d2 Compare with theoretical values for C3H7NO3 d1->d2 d3 Calculate deviation d2->d3 d4 Assess purity based on acceptance criteria d3->d4

Caption: Workflow for (R)-isoserine purity validation by elemental analysis.

Comparative Experimental Data

To illustrate the complementary nature of these techniques, consider the following hypothetical data for a batch of synthesized (R)-isoserine:

Analytical Method Result Interpretation
Elemental Analysis C: 34.15%H: 6.75%N: 13.25%The values are within ±0.2% of the theoretical values, indicating high overall purity and the absence of significant inorganic impurities.
HPLC (UV detection at 210 nm) Main Peak Area: 99.8%Impurity A: 0.15%Impurity B: 0.05%High purity with respect to UV-active impurities. The identities of Impurities A and B are unknown without further investigation.
¹H NMR (400 MHz, D₂O) Spectrum consistent with the structure of (R)-isoserine. No significant impurity signals observed.Confirms the identity of the main component. The absence of other signals suggests no major organic impurities are present at a level detectable by NMR.

In this example, the combined data from all three techniques provides a high degree of confidence in the purity of the (R)-isoserine batch. Elemental analysis confirms the correct elemental composition, HPLC demonstrates the absence of significant UV-active impurities, and NMR verifies the chemical structure.

Decision-Making for Purity Validation

The choice of analytical technique(s) for purity validation depends on the specific requirements of the analysis.

Purity_Validation_Decision_Tree start Purity Validation of (R)-isoserine q1 Need to confirm elemental composition? start->q1 q2 Need to detect trace organic impurities? q1->q2 No ea Elemental Analysis q1->ea Yes q3 Need to confirm chemical structure? q2->q3 No hplc HPLC q2->hplc Yes nmr NMR q3->nmr Yes comprehensive Comprehensive Purity Profile (EA + HPLC + NMR) q3->comprehensive No ea->q2 hplc->q3 nmr->comprehensive

Caption: Decision tree for selecting purity validation methods for (R)-isoserine.

Conclusion: An Integrated Approach to Ensuring Purity

The validation of (R)-isoserine purity is a critical step in ensuring the quality and safety of pharmaceutical products. While techniques like HPLC and NMR provide invaluable information about specific impurities and structural integrity, elemental analysis remains a fundamental and indispensable tool for assessing the overall elemental composition. Its ability to detect a broad range of potential contaminants that may be missed by other methods makes it a cornerstone of a robust quality control strategy.

For the highest level of assurance, a multi-technique, orthogonal approach is recommended. By combining the strengths of elemental analysis, HPLC, and NMR, researchers and drug development professionals can build a comprehensive and trustworthy purity profile for (R)-isoserine, ultimately contributing to the development of safer and more effective medicines.

References

A Comparative Guide to the Biological Activity of (R)-3-Amino-2-hydroxypropanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

(R)-3-Amino-2-hydroxypropanoic acid , also known as (R)-isoserine, is a chiral non-proteinogenic amino acid. Its structure, featuring a hydroxyl group on the α-carbon and an amino group on the β-carbon, provides a versatile and stereochemically defined scaffold for synthetic chemists. This unique arrangement allows for the generation of diverse derivatives with a wide spectrum of biological activities, making it a molecule of significant interest in medicinal chemistry and drug development. The presence of multiple functional groups (carboxyl, hydroxyl, and amino) serves as a foundation for creating compounds that can interact with various biological targets through hydrogen bonding, electrostatic interactions, and hydrophobic interactions, leading to applications ranging from anticancer to neuroprotective agents.

This guide provides a comparative analysis of the biological activities of various this compound derivatives, supported by experimental data and methodologies. We will explore how structural modifications to this core scaffold influence therapeutic effects, offering insights for researchers in drug discovery.

Comparative Analysis of Biological Activities

The therapeutic potential of this compound derivatives is broad. By modifying the core structure, researchers have developed compounds with distinct and potent activities against different diseases.

Anticancer and Antioxidant Activity

A notable class of derivatives, derived from 3-((4-hydroxyphenyl)amino)propanoic acid , has demonstrated significant potential as anticancer agents.[1][2] The inclusion of a phenolic group is crucial, as it often confers antioxidant properties, which can help modulate oxidative stress—a key factor in cancer progression.[1] The biological activity of these derivatives is highly dependent on the substituents attached to the core structure.

In a study evaluating 36 different derivatives, their cytotoxic effects were tested against A549 non-small cell lung cancer (NSCLC) cells.[2] The results showed a clear structure-dependent anticancer activity. For instance, the attachment of a 1-naphthyl group (in compound 12 ) or a furan-2-ylmethylene group (in compound 20 ) led to a significant reduction in cancer cell viability.[2] Compound 20 , identified as 3,3'-((4-hydroxyphenyl)azanediyl)bis(N'-(furan-2-ylmethylene)propanehydrazide), was particularly promising, exhibiting potent anticancer and antioxidant properties while showing favorable cytotoxicity profiles against noncancerous Vero cells.[1][2] This suggests a degree of selectivity for cancer cells, a critical attribute for any potential chemotherapeutic agent.

Table 1: Comparative Anticancer Activity of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives against A549 Cells

Compound IDKey Structural Feature% A549 Cell Viability Reduction (approx.)Reference
12 1-Naphthyl substituent58%[2]
20 Furan-2-ylmethylene substituent>50%[1][2]
21 Thiophen-2-ylmethylene substituent>50%[2]
22 Pyridin-4-ylmethylene substituent>50%[2]
29 2,4-dichlorobenzylidene substituent>50%[2]
Antimicrobial Activity

The synthetic versatility of the 3-((4-hydroxyphenyl)amino)propanoic acid scaffold also extends to the development of novel antimicrobial agents.[3][4] This is particularly crucial in the era of rising antimicrobial resistance. These derivatives have shown structure-dependent activity against a panel of multidrug-resistant pathogens, including those from the ESKAPE group (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) and drug-resistant fungi like Candida auris.[4]

For example, hydrazone derivatives demonstrated varied efficacy. A derivative bearing a phenyl substituent showed activity against methicillin-resistant S. aureus (MRSA) with a Minimum Inhibitory Concentration (MIC) of 32 µg/mL.[4] The study highlighted that specific structural modifications could tune the antimicrobial spectrum and potency of these compounds, making them a promising scaffold for developing new drugs to combat resistant infections.[3][4]

Neurological Activity: NMDA Receptor Modulation

Derivatives of this compound have been engineered to target the N-methyl-D-aspartate (NMDA) receptor, which plays a critical role in synaptic plasticity, learning, and memory.[5] A series of (R)-2-amino-3-triazolpropanoic acid analogues were designed as agonists for the glycine binding site on the GluN1 subunit of the NMDA receptor.[5]

In these derivatives, a triazole ring acts as a bioisostere for an amide group, a chemical substitution that maintains similar biological activity. This design led to compounds with subunit-specific activity.[5] Specifically, compounds 13g (with a pyridin-3-yl group) and 13i (with a thiophen-3-yl group) were identified as full and partial agonists, respectively, showing a 3- to 7-fold preference in potency for GluN1/2C and GluN1/2D subtypes over GluN1/2A and GluN1/2B.[5] This subtype selectivity is highly desirable as it could lead to therapies with fewer side effects. Further research into deuterated derivatives related to Lacosamide, an NMDA glycine-site antagonist, also highlights the importance of this scaffold in treating neurological conditions like epilepsy and neuropathic pain.[6]

Workflow for Screening Biological Activity of Novel Derivatives

G cluster_synthesis Synthesis & Purification cluster_screening Biological Screening cluster_validation Lead Optimization & Validation synthesis (R)-3-Amino-2-hydroxypropanoic acid scaffold derivatization Chemical Derivatization (e.g., amidation, esterification) synthesis->derivatization purification Purification & Characterization (HPLC, NMR, MS) derivatization->purification in_vitro In Vitro Assays (Cytotoxicity, Antimicrobial, Enzyme Inhibition) purification->in_vitro Test Compounds hit_id Hit Identification (Active Compounds) in_vitro->hit_id sar Structure-Activity Relationship (SAR) Analysis hit_id->sar in_vivo In Vivo Models (e.g., Mouse, Drosophila) hit_id->in_vivo Test Hits lead_opt Lead Optimization sar->lead_opt Guide Synthesis lead_opt->in_vivo preclinical Preclinical Candidate in_vivo->preclinical

Caption: A generalized workflow from synthesis to preclinical evaluation of novel derivatives.

Enzyme Inhibition for Metabolic Disorders

Synthetic derivatives of amino acids have been investigated as inhibitors of key digestive enzymes, presenting a therapeutic strategy for managing metabolic disorders like type 2 diabetes and obesity.[7] A study assessed the inhibitory effects of several synthetic amino acid derivatives on pancreatic lipase, α-amylase, and α-glucosidase.

The results indicated that these compounds could effectively suppress the activity of these enzymes. For example, derivatives PPC80, PPC82, and PPC84 were found to inhibit pancreatic lipase with IC₅₀ values ranging from 167 to 1023 µM.[7] The same study showed that derivatives PPC80, PPC82, PPC84, PPC89, and PPC101 inhibited pancreatic α-amylase (IC₅₀ of 162–519 µM), while PPC84, PPC89, and PPC101 potently inhibited α-glucosidase (IC₅₀ of 51–353 µM).[7] The mechanism of inhibition was found to be either competitive or mixed, suggesting these compounds could serve as leads for developing new agents to control metabolic diseases.

Table 2: Comparative Enzyme Inhibition by Synthetic Amino Acid Derivatives

Derivative IDTarget EnzymeIC₅₀ (µM)Mechanism of InhibitionReference
PPC80 Pancreatic Lipase~584-[7]
PPC82 Pancreatic Lipase~477-[7]
PPC80 Pancreatic α-Amylase~162-519Competitive or Mixed[7]
PPC89 Pancreatic α-Amylase~162-519Competitive or Mixed[7]
PPC84 α-Glucosidase51-353Competitive[7]
PPC101 α-Glucosidase51-353Competitive[7]

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of the findings, it is essential to follow well-defined and validated experimental protocols. The causality behind each step is explained to provide a deeper understanding of the experimental design.

In Vitro Cytotoxicity Assessment: MTT Assay

This assay is fundamental for determining the anticancer potential of the synthesized derivatives by measuring their effect on cell viability.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.

  • Step-by-Step Protocol:

    • Cell Seeding: Plate cancer cells (e.g., A549) in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment. Rationale: This initial incubation ensures cells are in a logarithmic growth phase and adhered to the plate surface, providing a consistent starting point.

    • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 24-48 hours. Rationale: A dose-response curve is necessary to determine the concentration at which the compound exerts its effect (e.g., IC₅₀). The incubation period allows sufficient time for the compound to induce a biological response.

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Rationale: This allows viable cells to metabolize the MTT into formazan crystals.

    • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals. Rationale: The formazan is insoluble in aqueous solutions and must be dissolved to be quantified spectrophotometrically.

    • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. Rationale: The intensity of the purple color is a direct measure of the number of viable cells.

    • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot cell viability against compound concentration to determine the IC₅₀ value.

Antimicrobial Susceptibility Testing: Broth Microdilution

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Principle: A standardized suspension of bacteria or fungi is exposed to serial dilutions of the test compounds in a liquid growth medium. The MIC is determined by observing the lowest concentration at which no growth occurs.

  • Step-by-Step Protocol:

    • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus) equivalent to a 0.5 McFarland standard.

    • Compound Dilution: Perform a two-fold serial dilution of the derivatives in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

    • Inoculation: Add the prepared microbial inoculum to each well, resulting in a final concentration of approximately 5 × 10⁵ CFU/mL.

    • Incubation: Incubate the plates at 37°C for 18-24 hours.

    • MIC Determination: The MIC is visually identified as the lowest concentration of the compound that completely inhibits the growth of the microorganism.

Structure-Activity Relationship (SAR) Logic

SAR cluster_mods Structural Modifications (R-groups) cluster_activity Resulting Biological Activity core This compound Core -COOH -OH -NH2 mod1 Aromatic/Heterocyclic Rings (e.g., Phenyl, Furan, Triazole) core:f3->mod1 Modifying the Amino Group act1 Anticancer Activity mod1->act1 act3 Receptor Specificity (e.g., NMDA) mod1->act3 mod2 Lipophilic Groups (e.g., Naphthyl) mod2->act1 mod3 H-bond Donors/Acceptors act2 Antimicrobial Potency mod3->act2 mod3->act3

Caption: How modifications to the core scaffold influence biological outcomes.

Conclusion and Future Directions

The this compound scaffold is a privileged structure in medicinal chemistry, enabling the development of a diverse range of biologically active compounds. The derivatives discussed in this guide demonstrate significant potential in oncology, infectious diseases, neurology, and metabolic disorders. The key to their success lies in the structure-activity relationships, where targeted modifications to the core molecule can enhance potency, selectivity, and pharmacokinetic properties.

Future research should focus on optimizing the lead compounds identified in these studies. This includes further structural modifications to improve efficacy and reduce off-target effects, as well as comprehensive preclinical evaluations, including in vivo studies, to assess their safety and therapeutic potential in more complex biological systems. The continued exploration of this versatile scaffold promises to yield novel therapeutic agents to address unmet medical needs.

References

A Comparative Spectroscopic Guide: Validating Synthesized (R)-Isoserine Against Commercial Standards

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Importance of (R)-Isoserine and the Imperative of Analytical Validation

(R)-isoserine, a non-proteinogenic α-hydroxy-β-amino acid, serves as a critical chiral building block in medicinal chemistry and drug development.[1][2] Unlike its isomer, serine, isoserine features a hydroxyl group on the α-carbon and the amino group on the β-carbon. This unique structure is leveraged in the synthesis of novel peptide-based therapeutics, enzyme inhibitors, and other complex pharmaceuticals.[2] Given its role in creating potentially life-saving medicines, the chemical and stereochemical purity of (R)-isoserine is paramount.

For researchers and drug development professionals, the choice between in-house synthesis and commercial procurement of starting materials like (R)-isoserine is common. While commercial sources offer convenience, in-house synthesis can provide greater control over purity and cost-effectiveness for large-scale needs. In either case, rigorous analytical validation is not merely a procedural formality; it is a scientific necessity to ensure the identity, purity, and stereochemical integrity of the material.

This guide provides an in-depth comparison of the spectroscopic data expected from synthetically derived (R)-isoserine versus a commercially available standard. We will delve into the practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside High-Performance Liquid Chromatography (HPLC) for chiral purity assessment. Our objective is to equip researchers with the experimental framework and reference data needed to confidently validate their (R)-isoserine, ensuring the integrity of their subsequent research and development efforts.

Part 1: Synthesis and Commercial Sourcing

Laboratory Synthesis of (R)-Isoserine: A Conceptual Pathway

The synthesis of enantiomerically pure isoserine has been approached through various methods. A common conceptual strategy involves the stereoselective transformation of a readily available chiral precursor. One established method, for instance, begins with L-asparagine, which is chemically converted to L-β-malamidic acid.[3][4] This intermediate then undergoes a Hofmann rearrangement to yield (S)-isoserine.[3][4] To obtain the (R)-enantiomer, one would logically start with D-asparagine.

A more contemporary and versatile approach involves the stereoselective alkylation of isoserine derivatives, which allows for the synthesis of various substituted β-amino acids.[5][6]

Key Stages of Synthesis & Purification:

  • Stereoselective Reaction: The core of the synthesis is a reaction that sets the desired stereochemistry at the α-carbon. This often involves using a chiral auxiliary or a stereospecific reagent.

  • Protecting Group Manipulation: Amino and carboxyl groups are often protected (e.g., with Boc or Cbz groups) to prevent unwanted side reactions and are subsequently deprotected in the final steps.[6]

  • Work-up and Isolation: After the reaction, the crude product is isolated through extraction and solvent removal.

  • Purification: Achieving high purity is critical. This is typically accomplished through techniques like column chromatography to remove unreacted starting materials and byproducts, followed by recrystallization from a suitable solvent system (e.g., aqueous ethanol) to yield a crystalline solid.[3]

Commercial (R)-Isoserine: Sourcing and Specifications

(R)-Isoserine is commercially available from various chemical suppliers. When procuring this material, it is essential to obtain the Certificate of Analysis (CoA), which details the purity and analytical methods used for its characterization.

  • Common Suppliers: TCI America, Biosynth, and various suppliers listed on platforms like ChemicalBook.[7][8][9]

  • Typical Purity: Commercial grades typically specify a purity of ≥98% or ≥99%, often determined by titration or HPLC.[2][7][9]

  • Appearance: It is generally supplied as a white to off-white crystalline powder.[2][10]

Part 2: The Spectroscopic Fingerprint: A Comparative Analysis

The fundamental principle of this guide is that a correctly synthesized and purified batch of (R)-isoserine should exhibit spectroscopic data that is indistinguishable from that of a high-purity commercial standard. Any significant deviation warrants further investigation into the sample's identity, purity, or structure.

G cluster_synthesis Synthesis Pathway cluster_commercial Commercial Source cluster_analysis Comparative Spectroscopic Analysis Start Chiral Precursor (e.g., D-Asparagine) Reaction Stereoselective Transformation Start->Reaction Purify Purification (Chromatography, Recrystallization) Reaction->Purify Synth_Product Synthesized (R)-Isoserine Purify->Synth_Product Analysis ¹H NMR ¹³C NMR IR Spec Mass Spec Chiral HPLC Synth_Product->Analysis Sample 1 Supplier Reputable Supplier (e.g., TCI, Biosynth) Comm_Product Commercial (R)-Isoserine Supplier->Comm_Product Comm_Product->Analysis Sample 2 (Reference) Conclusion Data Match? Identity & Purity Confirmed Analysis->Conclusion Yes No_Match Discrepancy? Investigate Impurities or Structure Analysis->No_Match No

Caption: Experimental workflow for the validation of synthesized (R)-isoserine.

¹H NMR Spectroscopy: Proton Environment Analysis

¹H NMR spectroscopy provides information on the chemical environment of protons within the molecule. For (R)-isoserine, we expect to see distinct signals for the protons on the α-carbon and β-carbon.

Experimental Protocol:

  • Sample Preparation: Dissolve ~5-10 mg of the (R)-isoserine sample (both synthesized and commercial) in ~0.6 mL of deuterium oxide (D₂O). D₂O is a common solvent for amino acids and will exchange with the labile -OH and -NH₂ protons, causing their signals to disappear from the spectrum.

  • Instrument: A 400 MHz or 500 MHz NMR spectrometer.

  • Data Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

Caption: Structure of (R)-isoserine with key carbons labeled.

Data Comparison:

Proton AssignmentExpected Chemical Shift (δ, ppm in D₂O)Expected MultiplicityJ-coupling (Hz)Observations & Comparison Points
H-α~4.2-4.3Doublet of doublets (dd)Jαβ ≈ 4.8, 7.5The chemical shift and splitting pattern are highly sensitive to the local electronic environment. Both samples should show identical patterns.
H-β, H-β'~3.1-3.5Two doublets of doublets (dd)Jββ' ≈ 13.0, Jαβ ≈ 4.8, 7.5These two protons are diastereotopic, leading to distinct signals and complex splitting. The pattern should be a perfect overlay between samples.

Note: The exact chemical shifts can vary slightly based on pH and concentration, but the multiplicity and coupling constants should remain consistent. Data is synthesized from literature values for isoserine and its derivatives.[3]

¹³C NMR Spectroscopy: Carbon Skeleton Verification

¹³C NMR confirms the carbon backbone of the molecule. Due to the low natural abundance of ¹³C, this experiment requires a more concentrated sample or a longer acquisition time.

Experimental Protocol:

  • Sample Preparation: Dissolve ~20-30 mg of the sample in ~0.6 mL of D₂O.

  • Instrument: A 100 MHz or 125 MHz NMR spectrometer.

  • Data Acquisition: Acquire a proton-decoupled ¹³C spectrum.

Data Comparison:

Carbon AssignmentExpected Chemical Shift (δ, ppm in D₂O)Observations & Comparison Points
C=O (Carboxyl)~176This quaternary carbon will be one of the most downfield signals.
C-α~60The carbon bearing the hydroxyl group.
C-β~46The carbon bearing the amino group.

Note: Literature data for similar compounds supports these approximate chemical shift ranges.[5] Any additional peaks in the spectrum of the synthesized material would suggest carbon-containing impurities.

Infrared (IR) Spectroscopy: Functional Group Analysis

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.

Experimental Protocol:

  • Sample Preparation: This can be done using either Attenuated Total Reflectance (ATR) by placing a small amount of the solid powder directly on the crystal, or by preparing a potassium bromide (KBr) pellet.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

Data Comparison:

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Observations & Comparison Points
O-H (Alcohol & Acid)Stretch3300-2500 (very broad)This broad absorption is characteristic of hydrogen-bonded O-H groups in carboxylic acids and alcohols.[11]
N-H (Amine)Stretch3200-3000 (medium, broad)Often overlaps with the O-H stretch. In zwitterionic form, this appears as N-H⁺ stretch.
C=O (Carboxylic Acid)Stretch1720-1680A strong, sharp peak. In the zwitterionic (solid) state, this appears as the asymmetric stretch of the carboxylate (COO⁻) around 1600 cm⁻¹.[12]
C-OStretch1320-1210Confirms the presence of the alcohol and carboxylic acid C-O bonds.

The IR spectra of the synthesized and commercial samples should be superimposable. The absence of any key peaks or the presence of unexpected absorptions (e.g., around 1750-1730 cm⁻¹ for an ester impurity) would be a red flag.[13][14]

Mass Spectrometry: Molecular Weight Confirmation

Mass spectrometry confirms the molecular weight of the compound. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like amino acids.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent like water or methanol, with a trace amount of formic acid to promote protonation.

  • Instrument: A mass spectrometer equipped with an ESI source (e.g., Q-TOF, Orbitrap).

  • Data Acquisition: Acquire the spectrum in positive ion mode.

Data Comparison:

IonExpected m/zObservations & Comparison Points
[M+H]⁺106.0504The molecular formula of isoserine is C₃H₇NO₃, with a monoisotopic mass of 105.0426 g/mol .[8][15] The protonated molecule is the expected parent ion. High-resolution mass spectrometry (HRMS) should confirm this mass to within 5 ppm for both samples.
[M+Na]⁺128.0323It is common to see the sodium adduct in ESI-MS.

The mass spectra for both samples should show the same parent ion as the base peak or a major peak. The presence of other significant ions in the synthesized sample would indicate impurities.

Chiral HPLC: Enantiomeric Purity Determination

This is arguably the most critical test for (R)-isoserine. Chiral HPLC separates the R and S enantiomers, allowing for the quantification of enantiomeric excess (% ee).[16][17]

Experimental Protocol:

  • Sample Preparation: Dissolve a small, accurately weighed amount of the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Instrument: An HPLC system with a UV detector and a chiral stationary phase (CSP) column. Polysaccharide-based columns (e.g., CHIRALPAK series) are often effective for separating amino acid enantiomers.[18]

  • Method Development (if necessary): The mobile phase (e.g., a mixture of hexane/isopropanol/trifluoroacetic acid for normal phase, or an aqueous buffer with methanol/acetonitrile for reversed-phase) and flow rate must be optimized to achieve baseline separation of the enantiomers.[18]

  • Analysis:

    • First, inject a sample of racemic (DL)-isoserine to determine the retention times of both the (R) and (S) enantiomers.

    • Next, inject the synthesized and commercial (R)-isoserine samples under the same conditions.

Data Comparison:

SampleExpected ResultObservations & Comparison Points
Racemic (DL)-IsoserineTwo peaks of approximately equal area at two different retention times (t_R1 and t_R2).This confirms the method is capable of separating the enantiomers.
Commercial (R)-IsoserineA single, large peak corresponding to the retention time of the (R)-enantiomer. A very small peak (<1-2%) may be observed for the (S)-enantiomer, depending on the specified purity.This sets the benchmark for the synthesized material.
Synthesized (R)-IsoserineA single, large peak at the same retention time as the commercial (R)-enantiomer. The area of the (S)-enantiomer peak should be minimal, ideally below the limit of detection, confirming a high enantiomeric excess (% ee).A significant peak for the (S)-enantiomer indicates incomplete stereoselectivity in the synthesis or racemization during work-up/purification.

Conclusion: A Unified Approach to Validation

The analytical validation of a key chiral building block like (R)-isoserine is a multi-faceted process. No single technique provides a complete picture. However, by systematically employing a suite of spectroscopic and chromatographic methods, researchers can build a comprehensive and undeniable case for the identity, structural integrity, and enantiomeric purity of their material.

A synthesized sample of (R)-isoserine can be considered validated and equivalent to a commercial standard only when its ¹H NMR, ¹³C NMR, IR, and Mass Spectra are all in complete agreement with the reference material, and when its chiral purity is confirmed to be high (>99% ee) by HPLC. This rigorous, evidence-based approach underpins scientific integrity and is a prerequisite for reliable and reproducible results in drug discovery and development.

References

A Senior Application Scientist's Guide to Cross-Reactivity Studies of (R)-Isoserine in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Probing (R)-Isoserine's Biological Interactions

(R)-isoserine, a stereoisomer of the non-proteinogenic amino acid isoserine, presents a unique structural motif for drug discovery and chemical biology.[1][2] As a β-amino acid, its incorporation into peptides can induce novel secondary structures, while its similarity to endogenous molecules like D-serine suggests potential interactions with key metabolic and signaling pathways. However, this structural analogy is a double-edged sword. While it may be the basis for a desired therapeutic effect, it also creates the potential for off-target interactions, or cross-reactivity, with enzymes that recognize structurally similar substrates.

For any therapeutic candidate, understanding its cross-reactivity profile is a non-negotiable aspect of preclinical development. Unforeseen interactions can lead to diminished efficacy, unpredictable side effects, or outright toxicity. This guide provides a comprehensive framework for designing and executing robust enzymatic cross-reactivity studies for (R)-isoserine. We will move beyond rote protocols to explain the causal logic behind experimental design, ensuring that the data generated is not only accurate but also mechanistically informative. The principles and methodologies outlined here are designed to create a self-validating system for assessing the potential of (R)-isoserine as a substrate, inhibitor, or modulator of key enzymes.

Pillar 1: Strategic Selection of a Target Enzyme Panel

The first critical decision is selecting which enzymes to screen against. A targeted approach based on substrate homology is the most logical and resource-efficient strategy. (R)-isoserine is an isomer of serine, differing in the positions of the hydroxyl and amine groups.[2] Crucially, its 'R' configuration at the alpha-carbon makes it a structural analog of D-amino acids. This insight directs our focus to enzymes whose function revolves around serine and, specifically, its D-enantiomer.

Recommended Primary Screening Panel:

  • D-Amino Acid Oxidase (DAAO): This flavoenzyme is a prime candidate for cross-reactivity. DAAO's physiological role is the oxidative deamination of D-amino acids, with a notable specificity for D-serine.[3][4] Given that (R)-isoserine shares stereochemical similarities with D-amino acids, it is critical to determine if it can act as a substrate (leading to its degradation) or an inhibitor (potentially elevating levels of endogenous D-amino acids).

  • Serine Racemase (SR): This pyridoxal 5'-phosphate (PLP)-dependent enzyme catalyzes the conversion of L-serine to D-serine, the primary co-agonist of the NMDA receptor in the brain.[5][6] Investigating (R)-isoserine's effect on SR is crucial. It could act as an inhibitor, depleting D-serine levels, or potentially as a modulator of its activity.[7]

  • Serine-Pyruvate Aminotransferase (SPT): This enzyme facilitates the transamination of L-serine to 3-hydroxypyruvate.[8][9] While its primary substrate is the L-isomer, assessing potential inhibition by an R-isomer analog is a necessary diligence step to rule out broader metabolic interference.

This targeted panel provides a strong foundation for an initial cross-reactivity profile. Further screening against serine proteases or other aminotransferases could be considered in secondary panels depending on the therapeutic context.[10]

Pillar 2: Designing a Mechanistically Informative Experimental Workflow

A robust cross-reactivity study aims to answer three fundamental questions for each enzyme:

  • Is there an interaction?

  • What is the nature of the interaction (substrate, inhibitor, activator)?

  • What is the potency of this interaction (e.g., Km, Ki, IC50)?

The following workflow is designed to systematically address these questions.

Caption: Experimental workflow for cross-reactivity assessment.

Pillar 3: Validated Experimental Protocols

The trustworthiness of any study hinges on the quality of its protocols.[11] The following methods are based on established, peer-reviewed assays and include the necessary controls for a self-validating system.

Protocol 1: D-Amino Acid Oxidase (DAAO) Cross-Reactivity Assay

This protocol utilizes a coupled enzyme system to detect the hydrogen peroxide (H₂O₂) produced by DAAO activity, resulting in a colorimetric readout.[3][12]

Principle of the Assay:

G sub D-Serine (or (R)-isoserine) + O₂ p1 α-Keto Acid + NH₃ + H₂O₂ sub->p1 DAAO h2o2 H₂O₂ + o-Dianisidine (colorless) product Oxidized o-Dianisidine (colored) + H₂O h2o2->product HRP

Caption: DAAO coupled colorimetric assay principle.

Materials:

  • Recombinant human DAAO

  • Horseradish Peroxidase (HRP)

  • D-Serine (Positive Control Substrate)

  • (R)-isoserine (Test Compound)

  • o-Dianisidine dihydrochloride

  • 100 mM Sodium Pyrophosphate buffer, pH 8.5

  • 96-well microplate and plate reader (436-440 nm)

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 100 mM Sodium Pyrophosphate, pH 8.5.

    • Positive Control: Prepare a 100 mM stock solution of D-Serine in assay buffer.

    • Test Compound: Prepare a 100 mM stock solution of (R)-isoserine in assay buffer.

    • HRP/Dye Solution: Freshly prepare a solution containing 2 U/mL HRP and 2 mM o-Dianisidine in the assay buffer. Protect from light.

  • Assay Setup (per well of a 96-well plate):

    • Blank: 180 µL HRP/Dye Solution + 10 µL Assay Buffer.

    • Positive Control: 180 µL HRP/Dye Solution + 10 µL D-Serine solution (final concentration will be 5 mM, which is typically >10x Km).[4]

    • Test (Substrate Screen): 180 µL HRP/Dye Solution + 10 µL (R)-isoserine solution (final concentration 5 mM).

    • Test (Inhibition Screen): 170 µL HRP/Dye Solution + 10 µL D-Serine solution + 10 µL (R)-isoserine solution (final concentrations 5 mM each).

  • Initiation and Measurement:

    • Equilibrate the plate to 25°C.[4]

    • Initiate the reaction by adding 10 µL of DAAO solution (~0.02 Units) to each well.

    • Immediately place the plate in a spectrophotometer and measure the increase in absorbance at 440 nm every 30 seconds for 10 minutes.

  • Data Analysis:

    • Calculate the initial reaction rate (V₀) from the linear portion of the absorbance vs. time curve for each condition.

    • Substrate Potential: Compare the rate of the "(R)-isoserine only" well to the blank. A significant increase indicates (R)-isoserine is a substrate.

    • Inhibitory Potential: Compare the rate of the "D-Serine + (R)-isoserine" well to the positive control. A significant decrease indicates inhibition.

Protocol 2: Serine Racemase (SR) Cross-Reactivity Assay

This protocol measures the inhibitory potential of (R)-isoserine against the conversion of L-serine to D-serine. The D-serine produced is quantified via a coupled reaction with DAAO.[13]

Materials:

  • Recombinant human Serine Racemase (SR)

  • L-Serine (Substrate)

  • Pyridoxal 5'-phosphate (PLP, cofactor)

  • DTT (Dithiothreitol)

  • Reagents for the DAAO assay as described above.

  • 50 mM Tris-HCl buffer, pH 8.0

Step-by-Step Methodology:

  • Part 1: Serine Racemase Reaction

    • Prepare a reaction mixture in microcentrifuge tubes containing: 50 mM Tris-HCl pH 8.0, 20 mM L-serine, 15 µM PLP, and 2 mM DTT.[13]

    • To "Test" tubes, add (R)-isoserine to the desired final concentration (for an IC50, this would be a range, e.g., 0.1 µM to 1 mM). To "Control" tubes, add vehicle.

    • Pre-incubate mixtures at 37°C for 10 minutes.

    • Initiate the reaction by adding SR enzyme. Incubate for 1 hour at 37°C.

    • Terminate the reaction by adding trichloroacetic acid (TCA) to a final concentration of 5%.[13] Centrifuge to pellet the precipitated protein.

  • Part 2: Quantification of D-Serine

    • Transfer the supernatant from the SR reaction to a new tube. Neutralize the TCA if necessary.

    • Use an aliquot of this supernatant as the source of D-serine in the DAAO assay described in Protocol 1.

    • The amount of color produced is directly proportional to the amount of D-serine generated by SR.

  • Data Analysis:

    • Compare the DAAO activity (and thus D-serine concentration) from tubes containing (R)-isoserine to the control tubes.

    • Plot the percentage of inhibition against the log concentration of (R)-isoserine to determine the IC50 value.[14]

Pillar 4: Data Interpretation and Kinetic Characterization

The initial screening identifies an interaction. The next, more critical step is to define it kinetically. This is achieved by systematically varying the concentrations of both the natural substrate and the test compound, (R)-isoserine.[15]

Distinguishing Interaction Types with Kinetics:

The relationship between substrate concentration and reaction velocity is described by the Michaelis-Menten equation. Plotting this data, often using a linear transformation like the Lineweaver-Burk plot, provides the maximal velocity (Vmax) and the Michaelis constant (Km).[16][17] How these parameters change in the presence of an inhibitor reveals its mechanism.

G title Interpreting Kinetic Data from Lineweaver-Burk Plots A Scenario Observation in Presence of (R)-isoserine Interpretation B Competitive Inhibition Lines intersect on the Y-axis. Apparent Km increases. Vmax is unchanged. (R)-isoserine binds to the same active site as the natural substrate. C Non-competitive Inhibition Lines intersect on the X-axis. Km is unchanged. Apparent Vmax decreases. (R)-isoserine binds to an allosteric site, reducing enzyme efficiency regardless of substrate binding. D Uncompetitive Inhibition Lines are parallel. Apparent Km decreases. Apparent Vmax decreases. (R)-isoserine binds only to the enzyme-substrate (ES) complex.

Caption: Logic for determining inhibition mechanism.

Hypothetical Data Summary for DAAO Interaction:

The table below illustrates how to present the final comparative data. It synthesizes results from the various kinetic experiments into a clear, comparative format.

ConditionApparent Km (D-Serine)Apparent Vmax (nmol/min)Ki ((R)-isoserine)Interpretation
Control (No (R)-isoserine) 0.5 mM100N/ABaseline enzyme activity.
Scenario A: + 1 mM (R)-isoserine 1.2 mM1010.8 mMCompetitive Inhibitor: Km increases with no change in Vmax. (R)-isoserine competes with D-Serine for the active site.
Scenario B: + 1 mM (R)-isoserine 0.5 mM481.1 mMNon-competitive Inhibitor: Vmax decreases with no change in Km. (R)-isoserine binds to an allosteric site.
Scenario C: (R)-isoserine as substrate 1.5 mM25N/APoor Substrate: The enzyme can process (R)-isoserine, but with lower affinity (higher Km) and efficiency (lower Vmax) than D-Serine.

Conclusion

This guide provides a scientifically rigorous and logically structured framework for evaluating the cross-reactivity of (R)-isoserine. By moving from high-level screening to detailed kinetic analysis, researchers can build a comprehensive profile of the molecule's off-target interactions. Explaining the causality behind each experimental choice—from enzyme selection to the interpretation of kinetic plots—is paramount for generating trustworthy and actionable data. This approach not only identifies potential liabilities in drug development but also provides deeper mechanistic insights into the biological activity of this promising chemical entity.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of (R)-3-Amino-2-hydroxypropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the safe and compliant disposal of (R)-3-Amino-2-hydroxypropanoic acid (also known as (R)-Isoserine). As researchers, scientists, and drug development professionals, our responsibility extends beyond the bench to include the entire lifecycle of the chemicals we use, culminating in their proper disposal. Adherence to these procedures is not merely a matter of regulatory compliance but is a cornerstone of a robust safety culture, protecting both laboratory personnel and the environment.[1] This guide is designed to provide clear, actionable steps grounded in established safety principles and regulatory frameworks.

Hazard Assessment and Waste Characterization

The foundational step in any chemical disposal procedure is a thorough understanding of the substance's hazards and regulatory classification. This compound is a non-proteinogenic amino acid synthesized for research purposes.[2] While not listed as an acutely hazardous waste by the Environmental Protection Agency (EPA), it possesses intrinsic properties that necessitate careful handling and disposal as a regulated chemical waste.[3][4]

The primary hazards, as defined by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), are summarized below.[5] This information is critical for performing a hazardous waste determination, a mandatory step for the waste generator.[6][7]

Parameter Identifier / Classification Source
CAS Number 632-11-1PubChem[5]
Molecular Formula C₃H₇NO₃PubChem[5]
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationGHS Classification[5][8][9]
RCRA Status Not a specifically listed waste (P- or U-list).[4][10] Must be managed as a hazardous waste based on institutional policies for chemicals with GHS hazard classifications.40 CFR § 261.33[4]

Based on this profile, this compound waste must be treated as a hazardous chemical waste. It is strictly prohibited to dispose of this chemical in the regular trash or via sanitary sewer systems (drain disposal).[11][12]

On-Site Waste Management and Accumulation Protocol

Proper management begins at the point of generation. The following steps detail the procedure for accumulating waste this compound within the laboratory, adhering to the principles of the Resource Conservation and Recovery Act (RCRA).[1]

Step 1: Container Selection

The integrity of the waste containment system is paramount.

  • Choose a Compatible Container: Use a clean, leak-proof container made of a material compatible with the chemical. High-density polyethylene (HDPE) or glass containers are recommended.[12][13] Avoid metal containers to prevent potential reactions.[14]

  • Ensure Proper Sealing: The container must have a secure, screw-top cap.[13] This cap must be kept closed at all times except when actively adding waste.[12][15] This is a critical safety measure to prevent the release of vapors and to avoid spills.

  • Avoid Overfilling: Fill containers to no more than 90% of their capacity to allow for expansion and prevent splashing during transport.[13][14]

Step 2: Waste Labeling

Clear and accurate labeling is a strict regulatory requirement and a vital safety communication tool.[16]

  • Affix a Hazardous Waste Tag: As soon as the first drop of waste is added, the container must be labeled. Use your institution's official hazardous waste tag.

  • Complete All Fields: The label must, at a minimum, include:

    • The words "Hazardous Waste" .[15][16]

    • The full chemical name: "this compound" . Avoid using abbreviations or formulas.

    • A clear indication of the hazards (e.g., "Irritant").[16]

    • The accumulation start date.

Step 3: Segregation and Storage in a Satellite Accumulation Area (SAA)

Waste must be stored safely in a designated area within the laboratory.

  • Designate an SAA: Establish an SAA at or near the point of waste generation and under the control of laboratory personnel.[13][15] This could be a secondary containment tray in a fume hood or a designated cabinet.

  • Segregate Incompatibles: Store the waste container for this compound away from incompatible materials. As a general best practice, segregate waste streams by hazard class (e.g., keep acids separate from bases and oxidizers separate from flammables).[1][13]

  • Volume and Time Limits: An SAA can accumulate up to 55 gallons of hazardous waste.[12][17] Once this limit is reached, the waste must be moved to a central accumulation area within three days.[13] Even if not full, containers should be removed from the lab for disposal within one year of the accumulation start date.[13]

Final Disposal Workflow

The final disposal of hazardous waste is a coordinated effort between the laboratory and the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.

Step-by-Step Disposal Procedure
  • Ensure Container is Ready: Confirm the waste container is properly closed, accurately labeled, and has not been overfilled.

  • Request Pickup: Follow your institution's specific procedure to request a waste pickup. This is typically done through an online portal or by contacting the EHS office directly.[12][15]

  • Transfer to EHS: Trained EHS professionals will collect the waste from your laboratory's SAA. They are responsible for the proper transport to a central accumulation area, where wastes are consolidated for shipment.

  • Off-Site Treatment: The consolidated waste is transported by a licensed hazardous waste vendor to a permitted Treatment, Storage, and Disposal Facility (TSDF). This compound will typically be disposed of via incineration at high temperatures, which ensures complete destruction of the compound.[9]

The following diagram illustrates the decision-making process for a researcher managing this chemical waste.

G Diagram 1: Waste Disposal Decision Workflow cluster_0 In the Laboratory cluster_1 EHS & Off-Site Management A Waste Generated (this compound) B Select Compatible Container (e.g., HDPE, Glass) A->B C Affix & Complete Hazardous Waste Label B->C D Place in Designated SAA (Segregate from Incompatibles) C->D E Keep Container Closed D->E F Container Full or Date > 1 Year? D->F F->D No G Request EHS Pickup F->G Yes H EHS Collects Waste from SAA G->H I Transport to Central Accumulation Area H->I J Manifest & Ship to Licensed TSDF I->J K Final Disposal (e.g., Incineration) J->K

Caption: Workflow for proper disposal of this compound waste.

Emergency Procedures for Spills

Accidental spills must be managed promptly and safely. The following procedure is for small, incidental spills of solid material that can be handled by trained laboratory personnel.

  • Alert Personnel: Immediately notify others in the area of the spill.

  • Don Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety goggles, and nitrile gloves.[18][19]

  • Contain the Spill: Prevent the powder from becoming airborne. Do not use a dry brush for cleanup.

  • Clean Up: Gently cover the spill with an absorbent material. Carefully sweep or scoop the material into a container that can be sealed.[20][21]

  • Package Waste: Place all contaminated materials (absorbent, gloves, etc.) into a designated hazardous waste container or a sealed bag, and label it clearly as "Spill Debris containing this compound."

  • Decontaminate: Wipe the spill area with a damp cloth or towel.

  • Dispose of Waste: Manage the spill debris container as hazardous waste and arrange for pickup through EHS.

For large spills, or any spill you are not comfortable cleaning, evacuate the area and contact your institution's EHS or emergency response team immediately.

References

Personal protective equipment for handling (R)-3-Amino-2-hydroxypropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Essential Guide to Personal Protective Equipment (PPE) for Handling (R)-3-Amino-2-hydroxypropanoic Acid

In the precise and demanding world of drug development and scientific research, the safety of laboratory personnel is the bedrock upon which successful innovation is built. This compound, also known as D-Isoserine, is a crucial chiral building block in synthetic chemistry. While indispensable, its handling necessitates a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides an in-depth, experience-driven framework for the selection, use, and disposal of Personal Protective Equipment (PPE) when working with this compound, ensuring both the integrity of your research and the well-being of your team.

The 'Why' Behind the Wear: Understanding the Hazard Profile

Before we can select the appropriate PPE, we must first understand the nature of the substance. This compound is a solid powder, and its primary risks stem from its classification as a hazardous chemical. According to safety data sheets, it is known to cause skin irritation, serious eye damage, and may cause respiratory irritation[1][2][3]. The toxicological properties have not been exhaustively investigated, which mandates a cautious approach, treating it with the respect due to any laboratory chemical. Therefore, our PPE strategy is designed to create a comprehensive barrier against these primary exposure routes: dermal (skin), ocular (eyes), and inhalation (respiratory).

Core Protective Ensemble: Your First Line of Defense

A risk assessment should precede any handling of this chemical, but the following table outlines the essential PPE required for standard laboratory operations involving this compound.

Body PartRequired PPEStandard/SpecificationCausality and Field-Proven Insights
Hands Chemical-Resistant Nitrile GlovesASTM D6978Protects against skin irritation caused by direct contact[1]. Nitrile offers good resistance to a range of chemicals and is a preferred choice in many lab settings. Always check gloves for integrity before use and change them immediately if contaminated.
Eyes/Face Safety Goggles with Side Shields or Face ShieldANSI Z87.1 / EN166Essential for preventing contact with airborne particles and protecting from accidental splashes that can cause serious eye damage[1][2]. A face shield should be used in conjunction with goggles when there is a significant splash risk.
Body Laboratory CoatN/APrevents contamination of personal clothing and protects the skin from incidental contact[4][5]. A buttoned lab coat provides a reliable barrier during routine handling.
Respiratory NIOSH-Approved Respirator (e.g., N95)29 CFR 1910.134Required when handling the powder outside of a primary engineering control (like a fume hood) or when there is potential for aerosolization (e.g., weighing large quantities, cleaning spills) to mitigate respiratory tract irritation[1][2][3][4].

Procedural Integrity: Donning and Doffing of PPE

The sequence of putting on (donning) and taking off (doffing) PPE is as critical as the equipment itself. Incorrect procedures can lead to self-contamination.

Donning (Putting On) PPE Sequence

This sequence is designed to move from the least contaminated (body) to the most (hands).

Donning_Sequence cluster_prep Preparation cluster_donning Donning Protocol Wash Wash Hands Thoroughly Gown 1. Laboratory Coat Wash->Gown Respirator 2. Respirator (if required) Gown->Respirator Goggles 3. Safety Goggles / Face Shield Respirator->Goggles Gloves 4. Gloves (pull cuffs over gown sleeves) Goggles->Gloves

Caption: A logical sequence for donning PPE to minimize contamination.

Doffing (Taking Off) PPE Sequence

This protocol is performed in an order that removes the most contaminated items first, protecting the user from exposure.

Doffing_Sequence cluster_doffing Doffing Protocol cluster_final Final Step Gloves 1. Gloves Goggles 2. Safety Goggles / Face Shield Gloves->Goggles Gown 3. Laboratory Coat Goggles->Gown Respirator 4. Respirator (if required) Gown->Respirator Wash Wash Hands Thoroughly Respirator->Wash

Caption: A safe sequence for doffing PPE to prevent exposure.

Operational and Disposal Plans

Safe Handling Protocol:

  • Engineering Controls: Always handle this compound powder within a certified chemical fume hood or other ventilated enclosure to minimize inhalation risk[3][5].

  • Minimize Dust: When weighing or transferring the solid, do so carefully to avoid creating airborne dust. Use anti-static weighing techniques where possible[5].

  • Spill Response: In case of a spill, clear the area. Wearing your full PPE ensemble, gently cover the spill with an absorbent material. Avoid dry sweeping. Clean the area thoroughly and decontaminate[5].

  • Personal Hygiene: Never eat, drink, or apply cosmetics in the laboratory. Always wash your hands thoroughly with soap and water after removing gloves and before leaving the work area[6].

Disposal Plan:

  • Waste Segregation: All disposable PPE (gloves, etc.) and materials contaminated with this compound must be treated as chemical waste[5].

  • Containerization: Place all contaminated solid waste into a designated, clearly labeled, and sealed hazardous waste container.

  • Institutional Protocols: Adhere strictly to your institution's chemical waste disposal procedures. Never dispose of this chemical or its contaminated materials in the regular trash or down the drain[1][5].

In Case of Emergency: First-Aid Measures

Immediate and correct action is vital in the event of an exposure.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention[1][7].

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with plenty of soap and water[1][7]. If skin irritation occurs, seek medical advice.

  • Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing. If feeling unwell, call a poison center or doctor[1][3].

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention[7].

By adhering to these scientifically grounded and field-tested protocols, you build a resilient culture of safety. This not only protects the researchers but also ensures the integrity and reproducibility of the vital work being conducted.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-3-Amino-2-hydroxypropanoic acid
Reactant of Route 2
Reactant of Route 2
(R)-3-Amino-2-hydroxypropanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.